molecular formula C13H17NO4 B1334088 n-Boc-5-methylanthranilic acid CAS No. 669713-60-4

n-Boc-5-methylanthranilic acid

Cat. No.: B1334088
CAS No.: 669713-60-4
M. Wt: 251.28 g/mol
InChI Key: FQMHARFGTWUWNU-UHFFFAOYSA-N
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Description

N-Boc-5-methylanthranilic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMHARFGTWUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373779
Record name n-boc-5-methylanthranilic acid
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-60-4
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-boc-5-methylanthranilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of n-Boc-5-methylanthranilic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound, also known as 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid, is a protected form of 5-methylanthranilic acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions involving the amino group.

Reaction Scheme

The synthesis involves the protection of the amino group of 5-methylanthranilic acid using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 5-Methylanthranilic acid p1 This compound r1->p1 + (Boc)₂O r2 Di-tert-butyl dicarbonate ((Boc)₂O) r2->p1 re1 Base (e.g., NaHCO₃, NaOH) re2 Solvent (e.g., THF/Water)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical laboratory-scale preparations.

ParameterValueNotes
Reactants
5-Methylanthranilic acid1.0 equivalent (e.g., 1.51 g)Starting material.
Di-tert-butyl dicarbonate1.1 - 1.2 equivalents (e.g., 2.4 g)Boc-protecting agent. A slight excess is used to ensure complete reaction.
Reagents
Base (Sodium bicarbonate)2.0 - 3.0 equivalentsTo deprotonate the amino group and neutralize the acid byproduct.
Solvent (THF/Water)1:1 mixtureA biphasic solvent system is commonly used to dissolve both the organic and inorganic reagents.[2]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)The reaction is typically carried out at ambient temperature.
Reaction Time12 - 24 hoursReaction progress can be monitored by TLC.
Work-up & Purification
Acidification (1M HCl)to pH 2-3To protonate the carboxylic acid and precipitate the product.
Extraction SolventEthyl acetateFor extraction of the product from the aqueous phase.
Yield
Expected Yield85 - 95%Typical yields for Boc protection of similar aminobenzoic acids are in this range.[3]

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 5-Methylanthranilic acid (MW: 151.16 g/mol )

  • Di-tert-butyl dicarbonate ((Boc)₂O) (MW: 218.25 g/mol )

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 5-methylanthranilic acid in a 1:1 mixture of tetrahydrofuran (THF) and water containing 2.0-3.0 equivalents of sodium bicarbonate. Stir the mixture at room temperature until all solids have dissolved.[2]

  • Addition of Boc Anhydride: To the stirred solution, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G start Start dissolve Dissolve 5-methylanthranilic acid and NaHCO₃ in THF/Water start->dissolve add_boc Add (Boc)₂O dissolve->add_boc react Stir at Room Temperature (12-24h) add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete remove_thf Remove THF (Rotary Evaporation) monitor->remove_thf Reaction Complete acidify Acidify with 1M HCl to pH 2-3 remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Recrystallization (Optional) concentrate->purify end End (this compound) concentrate->end Crude Product purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Tetrahydrofuran is flammable. Avoid open flames.

  • Handle hydrochloric acid with caution as it is corrosive.

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure that utilizes common laboratory reagents and techniques. The Boc protection of 5-methylanthranilic acid provides a stable intermediate that is essential for the construction of more complex molecules in medicinal chemistry and materials science. This guide provides the necessary details for the successful synthesis and purification of this important building block.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of N-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-5-methylanthranilic acid. Due to the absence of publicly available, fully assigned spectra for this specific compound, this document presents predicted spectral data based on the analysis of structurally related molecules. It includes detailed experimental protocols for acquiring such data and logical workflows for spectral analysis, aimed at aiding researchers in the structural elucidation and characterization of this and similar compounds.

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the known spectral data of 5-methylanthranilic acid, the characteristic resonances of the N-tert-butoxycarbonyl (Boc) protecting group, and general principles of NMR spectroscopy. The atom numbering scheme used for the assignments is shown in Figure 1.

this compound StructureFigure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.8 - 8.0d~2.0
H-47.2 - 7.4dd~8.5, 2.0
H-67.9 - 8.1d~8.5
CH₃ (C-7)2.3 - 2.5s-
NH9.5 - 10.5s (broad)-
COOH11.0 - 13.0s (broad)-
t-butyl (Boc)1.4 - 1.6s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1115 - 120
C-2140 - 145
C-3120 - 125
C-4130 - 135
C-5135 - 140
C-6125 - 130
C-7 (CH₃)20 - 25
C=O (Carboxylic Acid)168 - 173
C=O (Boc)150 - 155
C (quaternary, Boc)80 - 85
CH₃ (t-butyl, Boc)28 - 30

Experimental Protocols for NMR Spectroscopy

A general protocol for the NMR analysis of this compound is provided below. Instrument parameters may need to be adjusted based on the specific spectrometer and experimental objectives.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (TMS at 0.00 ppm).

2.2 ¹H NMR Data Acquisition

  • Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Probe: 5 mm dual ¹³C/¹H probe head.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: 0 - 16 ppm.

2.3 ¹³C NMR Data Acquisition

  • Spectrometer: Bruker Avance III 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C) or equivalent.

  • Probe: 5 mm dual ¹³C/¹H probe head.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

  • Decoupling: Waltz16 broadband proton decoupling.

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0 - 220 ppm.

2.4 Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the resulting spectrum to obtain pure absorption lineshapes and perform baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale to the solvent residual peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard.

  • Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts, multiplicities, and coupling constants of all signals.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Characterization_Workflow cluster_synthesis Compound Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation Compound This compound SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Compound->SamplePrep NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Multiplicities, Integration) DataProcessing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Workflow for NMR Characterization.

The following diagram details the logical relationships in the interpretation of the NMR spectra.

Spectral_Interpretation_Detail cluster_spectra Acquired Spectra cluster_interpretation Interpretation Steps cluster_conclusion Final Structure H1_NMR 1H NMR Spectrum ChemShift Chemical Shift Analysis (Functional Groups) H1_NMR->ChemShift Integration Integration (Proton Ratios) H1_NMR->Integration Multiplicity Multiplicity & Coupling (Neighboring Protons) H1_NMR->Multiplicity C13_NMR 13C NMR Spectrum C13_NMR->ChemShift Carbon_Count Carbon Count & Type C13_NMR->Carbon_Count Final_Structure Confirmed Structure of This compound ChemShift->Final_Structure Integration->Final_Structure Multiplicity->Final_Structure Carbon_Count->Final_Structure

Caption: Logic of NMR Spectral Interpretation.

An In-depth Technical Guide to the Solubility of N-Boc-5-methylanthranilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-5-methylanthranilic acid, a key building block in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents qualitative solubility information for Boc-protected amino acids and quantitative data for structurally analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications and solvent systems.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, purification, and formulation. In the context of drug discovery and development, solubility significantly impacts bioavailability and therapeutic efficacy. The solubility of N-Boc-protected amino acids, including this compound, is governed by the interplay of the nonpolar Boc group and the polarity of the amino acid backbone and its side chains.

Qualitative Solubility Profile

N-Boc-protected amino acids generally exhibit good solubility in common polar aprotic organic solvents utilized in peptide synthesis and other organic transformations. This is attributed to the ability of these solvents to solvate both the polar carboxylic acid and carbamate functionalities, as well as the nonpolar tert-butyl group.

General Solubility Observations for Boc-Protected Amino Acids:

  • High Solubility: Typically observed in solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

  • Moderate to High Solubility: Often seen in Tetrahydrofuran (THF) and Chloroform.

  • Variable Solubility: Solubility in alcohols like methanol and ethanol can vary depending on the specific amino acid.

  • Low Solubility: Generally, Boc-protected amino acids have poor solubility in nonpolar solvents like hexanes and toluene, and in aqueous solutions.

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the solubility of compounds structurally related to this compound. This data can serve as a valuable reference for estimating the solubility of the target compound and for selecting appropriate solvent systems for experimental work.

Table 1: Solubility of 2-Amino-5-fluorobenzoic Acid

A structural analog where the N-Boc group is replaced by an amino group and the methyl group by a fluorine atom.

Organic SolventApproximate Solubility (mg/mL)
Ethanol~20[1]
Dimethyl Sulfoxide (DMSO)~30[1]
N,N-Dimethylformamide (DMF)~30[1]

Table 2: Mole Fraction Solubility of N-Phenylanthranilic Acid at 298.15 K (25 °C)

An analog where the Boc group is replaced by a phenyl group and the methyl group is absent.

Organic SolventMole Fraction (x₁)
Acetone0.1768[2]
Ethyl Acetate0.1477[2]
1-Butanol0.1064[2]
n-Propanol0.0911[2]
Ethanol0.0813[2]
Isopropanol0.0664[2]
Methanol0.0653[2]
Toluene0.0388[2]
Acetonitrile0.0279[2]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Incubate at constant temperature with agitation (24-72h) prep3->equil1 equil2 Allow excess solid to settle equil1->equil2 sampling1 Withdraw and filter supernatant equil2->sampling1 sampling2 Dilute sample sampling1->sampling2 sampling3 Analyze concentration (e.g., HPLC) sampling2->sampling3 calc1 Calculate solubility from concentration and dilution factor sampling3->calc1

Caption: A flowchart illustrating the key steps in the experimental determination of equilibrium solubility.

G Decision Pathway for Handling Poorly Soluble Compounds start Compound is poorly soluble in the desired solvent decision1 Is a stronger co-solvent compatible with the reaction? start->decision1 action1 Add a minimal amount of a stronger co-solvent (e.g., DMSO) decision1->action1 Yes decision2 Is the compound thermally stable? decision1->decision2 No end Compound is dissolved action1->end action2 Apply gentle heating (e.g., up to 40°C) with agitation decision2->action2 Yes action3 Utilize sonication to aid dissolution decision2->action3 No action2->end action3->end

Caption: A decision-making diagram for addressing challenges with compounds exhibiting low solubility.

References

A Comprehensive Technical Guide to the Synthesis of N-Substituted Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to N-substituted anthranilic acid derivatives, a core scaffold in numerous pharmaceuticals and functional materials. The document details key methodologies, including the classical Ullmann condensation, the versatile Buchwald-Hartwig amination, and the efficient reductive amination for the preparation of both N-aryl and N-alkyl derivatives. This guide is designed to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their target molecules.

Introduction to N-Substituted Anthranilic Acids

N-substituted anthranilic acid derivatives are a critical class of compounds in medicinal chemistry and materials science. The N-aryl derivatives, commonly known as fenamates, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution on the nitrogen atom significantly influences the biological activity and physical properties of these molecules. The key synthetic challenge lies in the formation of the C-N bond between the anthranilic acid core and the desired substituent (alkyl or aryl group). This guide will focus on the three most prevalent and effective methods for achieving this transformation.

Synthesis of N-Aryl Anthranilic Acid Derivatives

The synthesis of N-aryl anthranilic acids is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most important methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-N bonds.[1] It typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[1][2] For the synthesis of N-aryl anthranilic acids, this can be achieved by reacting a 2-halobenzoic acid with an aniline or by reacting anthranilic acid with an aryl halide.[3]

The following is a general procedure for the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline:[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 mole), aniline (1.2 moles), anhydrous potassium carbonate (1.5 moles), and a catalytic amount of copper(I) oxide (approx. 0.05 moles).

  • Solvent: While the reaction can be run neat, a high-boiling polar solvent such as DMF, NMP, or nitrobenzene can be used.[1]

  • Reaction Conditions: Heat the mixture to reflux (typically 150-210°C) for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][4]

  • Work-up:

    • After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts.

    • If excess aniline was used, it can be removed by steam distillation.[2]

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the N-aryl anthranilic acid.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[4]

Aryl HalideAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chlorobenzoic AcidAnilineCuOK₂CO₃Neat180-1902~85[2]
2-Bromobenzoic Acid2,3-DimethylanilineCu(OAc)₂K₂CO₃[TBP]Cl170492[5]
2-Chlorobenzoic Acid2,6-DichloroanilineCuIK₂CO₃DMF1501285[6]
2-Chlorobenzoic Acid3-(Trifluoromethyl)anilineCu₂OK₂CO₃NMP160691[7]

Note: Yields are highly substrate and condition dependent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the formation of C-N bonds.[8] It generally proceeds under milder conditions than the Ullmann reaction and exhibits a broader substrate scope and functional group tolerance.[9] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10]

The following is a general procedure for the palladium-catalyzed N-arylation of an anthranilic acid ester:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the anthranilic acid ester (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.0 mmol).

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF, 5-10 mL).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C for 4-24 hours, until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid under standard basic conditions.

Aryl Halide/TriflateAminePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromotolueneMethyl AnthranilatePd(OAc)₂BINAPNaOtBuToluene1001888[8]
4-ChlorobenzonitrileEthyl AnthranilatePd₂(dba)₃XPhosK₃PO₄Dioxane1101295[9]
2-IodophenolMethyl AnthranilatePd(OAc)₂DPPFCs₂CO₃Toluene902478[8]
1-Bromo-4-methoxybenzeneAnthranilic AcidPd₂(dba)₃RuPhosK₂CO₃t-Amyl alcohol1001691[11]

Note: The choice of ligand is crucial for the success of the reaction and is highly dependent on the substrates.

Synthesis of N-Alkyl Anthranilic Acid Derivatives

The primary method for the synthesis of N-alkyl anthranilic acid derivatives is reductive amination. This method involves the reaction of anthranilic acid or its ester with an aldehyde or ketone in the presence of a reducing agent.

Reductive Amination

Reductive amination is a two-step process that is often performed in a single pot. The first step is the formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound. The second step is the reduction of this intermediate to the corresponding amine.[12] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

The following is a general procedure for the N-alkylation of anthranilic acid with an aldehyde:

  • Reaction Setup: Dissolve anthranilic acid (1.0 equiv.) and the aldehyde (1.1 equiv.) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄, 1.5 equiv.) portion-wise, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

    • Adjust the pH of the aqueous solution to the isoelectric point of the N-alkyl anthranilic acid to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

AmineCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Anthranilic AcidBenzaldehydeNaBH₄MethanolRT485[13]
Methyl AnthranilateFormaldehydeH₂/Pd/CEthanolRT1292[14]
Anthranilic AcidAcetoneNaBH₃CNMethanol/AcOHRT678[12]
Ethyl AnthranilateCyclohexanoneNaBH(OAc)₃DichloromethaneRT890[13]

Note: The choice of reducing agent is important; NaBH₃CN and NaBH(OAc)₃ are generally milder and more selective than NaBH₄.

Visualizing the Synthetic Pathways

To better understand the mechanisms and workflows involved in the synthesis of N-substituted anthranilic acid derivatives, the following diagrams have been generated using Graphviz.

Catalytic Cycles

Ullmann_Condensation cluster_ullmann Ullmann Condensation Catalytic Cycle CuI Cu(I)X CuAmide Cu(I)-NHR CuI->CuAmide + R-NH₂ - HX Amine R-NH₂ Base Base CuIII Ar-Cu(III)(NHR)X' CuAmide->CuIII + Ar-X' (Oxidative Addition) ArylHalide Ar-X' CuIII->CuI Product Ar-NHR CuIII->Product (Reductive Elimination)

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 LₙPd(0) PdII_1 LₙPd(II)(Ar)(X) Pd0->PdII_1 + Ar-X (Oxidative Addition) ArylHalide Ar-X PdII_2 [LₙPd(II)(Ar)(NH₂R)]⁺X⁻ PdII_1->PdII_2 + R-NH₂ Amine R-NH₂ Base Base PdII_Amide LₙPd(II)(Ar)(NHR) PdII_2->PdII_Amide - Base-H⁺X⁻ PdII_Amide->Pd0 Product Ar-NHR PdII_Amide->Product (Reductive Elimination)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, m.p.) Purification->Analysis End Final Product Analysis->End

References

The Diverse Biological Landscape of Anthranilic Acid Analogs: A Technical Guide to Screening and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid, a simple aromatic amino acid, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential. These analogs have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects. This technical guide provides an in-depth overview of the biological activity screening of anthranilic acid analogs, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows.

Therapeutic Potential and Biological Activities

Derivatives of anthranilic acid are integral to numerous commercial drugs and are continually explored for new therapeutic applications.[1][2] Their biological activities are diverse, targeting various pathways implicated in a range of diseases.

Anticancer Activity

Anthranilic acid analogs have shown considerable promise as anticancer agents, with mechanisms including the inhibition of cell proliferation and the modulation of key signaling pathways.[3][4] Structural variations on the flufenamic acid motif, for instance, have yielded (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid with potent in vitro growth inhibitory properties against human tumor cell lines, often in nanomolar to low micromolar concentrations.[3][4] Some derivatives have also been investigated as inhibitors of specific molecular targets in cancer, such as vascular endothelial growth factor (VEGF) receptor kinases and the androgen receptor in prostate cancer.[5][6]

Anti-inflammatory Activity

The anti-inflammatory properties of anthranilic acid derivatives are well-documented, with many acting as cyclooxygenase (COX) inhibitors.[7] Mefenamic acid and its analogs are classic examples of N-arylanthranilic acids used as nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Research continues to focus on developing novel hybrids and derivatives with improved efficacy and reduced side effects.[9] The anti-inflammatory effects are often assessed through methods like the inhibition of albumin denaturation and in vivo models such as carrageenan-induced paw edema in rats.[9]

Antimicrobial Activity

The scaffold of anthranilic acid has been utilized to develop agents with significant antibacterial and antifungal properties.[10][11] These compounds have shown activity against a range of pathogens. For example, certain anthranilohydrazides and N-phenyl anthranilic acid have demonstrated notable antibacterial effects.[10] Some sulfonamide analogs of anthranilic acid have exhibited selective antifungal action against Candida albicans.[11] Furthermore, halogenated anthranilic acid derivatives have been explored as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in biofilm formation and virulence.[12]

Kinase Inhibitory Activity

Kinase inhibition is a key mechanism through which many anthranilic acid analogs exert their therapeutic effects, particularly in oncology.[13] They have been identified as scaffolds for inhibitors of various kinases, including epidermal growth factor receptor (EGFR), Src, and VEGF receptor tyrosine kinases.[5][13][14] The inclusion of fragments like piperazine into the anthranilic acid skeleton has been explored to generate libraries of potential kinase inhibitors.[14][15]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for various anthranilic acid analogs as reported in the literature.

Table 1: Anticancer Activity of Anthranilic Acid Analogs

Compound/AnalogCell Line(s)Activity MetricValueReference
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acidFull panel of human tumor cell linesGI₅₀Nanomolar to low micromolar concentrations[3]
Pyridinyl ester 25Multiple human tumor cell linesGI₅₀< 10⁻⁷ M[3]
Anthranilic acid sulfonamide (5, X = NO₂)MOLT-3CytotoxicityHighest among tested sulfonamides[11]
Cu(II) complexes with fluorinated anthranilic acid derivativesA549, Jurkat, HepG-2IC₅₀1.42 µg/mL (Complex 17 against HepG-2)[16]

Table 2: Anti-inflammatory Activity of Anthranilic Acid Analogs

Compound/AnalogAssayActivity MetricValueReference
Phenyl- or benzyl-substituted hybridsInhibition of albumin denaturationAnti-inflammatory effect"Very good"[9]
5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid (7b)Carrageenan-induced paw edema (in vivo)% Inhibition50.66% at 50 mg/kg[17]
5-bromo-N-[2'-amino-[1"-acetyl-5"-(substitutedaryl-2"-pyrazolin-3"-yl]-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid (6'b)Carrageenan-induced paw edema (in vivo)% Inhibition47.56% at 50 mg/kg[17]
Phenylbutazone (standard drug)Carrageenan-induced paw edema (in vivo)% Inhibition45.52% at 50 mg/kg[17]
Compound 5 (a 5-bromo-N-[2'-amino[1"-acetyl-5"-(substitutedaryl-2'-pyrazolin-3-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid derivative)Carrageenan-induced paw edema (in vivo)% Inhibition51.05%
N-phenyl anthranilic acid derivative (29)Carrageenan-induced rat paw edema% Inhibition68.54%[16]

Table 3: Antimicrobial Activity of Anthranilic Acid Analogs

Compound/AnalogMicroorganism(s)Activity MetricValueReference
AnthranilohydrazideBacteriaAntibacterial activity"Significant"[10]
3,4-dihydro-4-oxo-1,2,3-benzotriazineBacteriaAntibacterial activity"Significant"[10]
Triazine-beta-naphthol adductBacteriaAntibacterial activity"Significant"[10]
N-phenyl anthranilic acidBacteriaAntibacterial activity"Significant"[10]
4-Substituted benzenesulfonamides of anthranilic acid (5-8)C. albicans ATCC 90028% Inhibition25-50% at 4 μg/mL[11]
2-[3-(3-phenylsulfamoyl-phenyl)-acryloylamino]-benzoic acidBacteria and FungiAntimicrobial and antifungal activity"Appreciable"[18]
2-[3-(3-ethylsulfamoyl-phenyl)-acryloylamino]-benzoic acidBacteria and FungiAntimicrobial and antifungal activity"Appreciable"[18]

Table 4: Kinase Inhibitory Activity of Anthranilic Acid Analogs

Compound/AnalogKinase TargetActivity MetricValueReference
2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (5)VEGFR-2, VEGFR-3ED₅₀ (in vivo angiogenesis)7 mg/kg[5]
N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide (7)VEGFR-2, VEGFR-3ED₅₀ (in vivo angiogenesis)7 mg/kg[5]
5-methoxy-2-(5-(3'-methoxy-[1,1'-biphenyl]-2-yl)furan-2-carboxamido)benzoic acid (52, PSB-22269)GPR17Kᵢ8.91 nM[19]
3'-trifluoromethyl analog of compound 52 (54, PSB-24040)GPR17Kᵢ83.2 nM[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological screening of anthranilic acid analogs.

Synthesis of Anthranilic Acid Analogs

A general multi-step synthesis protocol for novel piperazine-linked anthranilic acids as potential kinase inhibitors is described below.[14][15]

Scheme for Synthesis of Piperazine-linked Anthranilic Acids

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Formation A Anthranilic Ester C Alkylated Anilino Scaffolds (16, 17) A->C Reductive Amination B 4-Pyridine Carboxaldehyde B->C D Alkylated Anilino Scaffolds (16, 17) F Desired Anthranilic Acid Derivatives (18, 19) D->F Trimethyl Aluminium E Substituted Piperazines E->F

Caption: Synthesis of piperazine-linked anthranilic acid analogs.

Protocol:

  • Reductive Amination: An anthranilic ester is reacted with 4-pyridine carboxaldehyde through reductive amination to yield the corresponding alkylated anilino scaffolds.[14]

  • Amide Formation: The ester functional groups of the scaffolds are then converted into the corresponding amides by reaction with a range of substituted piperazines, facilitated by a Lewis acid such as trimethyl aluminium, to afford the final anthranilic acid derivatives.[14]

In Vitro Anticancer Activity Screening (NCI-60 Human Tumor Cell Line Screen)

This protocol is based on the screening methodology used by the National Cancer Institute (NCI) to evaluate the antiproliferative activity of novel compounds.[3][4]

Workflow for NCI-60 Anticancer Drug Screening

G A Compound Preparation and Plating B Addition of 60 Human Tumor Cell Lines A->B C Incubation (48 hours) B->C D Protein Staining (Sulforhodamine B) C->D E Measurement of Optical Density D->E F Calculation of GI50, TGI, and LC50 E->F

Caption: NCI-60 cell line screening workflow.

Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Cell Plating: The 60 different human tumor cell lines are plated in 96-well microtiter plates and incubated to allow for cell attachment.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • Cell Viability Assay: After incubation, cell viability is determined using an appropriate assay, such as the sulforhodamine B (SRB) protein staining assay.

  • Data Analysis: The optical density is measured, and dose-response curves are generated to calculate parameters such as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a net loss of 50% of cells).[3]

In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This assay is a widely used in vitro method to screen for anti-inflammatory activity.[9]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin, and a buffer (e.g., phosphate-buffered saline).

  • Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C).

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Antimicrobial Activity Screening (Agar Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11]

Protocol:

  • Compound Preparation: The test compounds are dissolved and serially diluted to obtain a range of concentrations.

  • Agar Plate Preparation: A specific volume of each compound dilution is mixed with molten agar and poured into Petri dishes.

  • Inoculation: The agar plates are inoculated with standardized suspensions of the test microorganisms.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of anthranilic acid analogs are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition Pathways

Anthranilic acid derivatives have been shown to inhibit several receptor tyrosine kinases that play crucial roles in cancer progression, such as VEGFR and EGFR.[5][13]

VEGFR Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR Inhibitor Anthranilic Acid Analog Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

Inhibition of VEGFR by anthranilic acid analogs blocks the binding of VEGF, thereby preventing the activation of downstream signaling cascades such as the PLCγ/PKC and Ras/Raf/MEK/ERK pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and angiogenesis, which are critical for tumor growth and metastasis.[5]

Quorum Sensing Inhibition

Certain halogenated anthranilic acid derivatives can interfere with bacterial quorum sensing, a key regulatory system for virulence factor production and biofilm formation in pathogens like Pseudomonas aeruginosa.[12]

Quorum Sensing Inhibition Mechanism

G AnthranilicAcid Anthranilic Acid PQS_Biosynthesis PQS Biosynthesis Pathway AnthranilicAcid->PQS_Biosynthesis PQS Pseudomonas Quinolone Signal (PQS) PQS_Biosynthesis->PQS Virulence Virulence Factor Production and Biofilm Formation PQS->Virulence Inhibitor Halogenated Anthranilic Acid Analog Inhibitor->PQS_Biosynthesis

Caption: Inhibition of PQS-based quorum sensing.

These analogs can act as inhibitors of PQS biosynthesis. Since anthranilic acid is a precursor for PQS, its halogenated derivatives can compete with the natural substrate and disrupt the signaling pathway, leading to a reduction in the expression of virulence genes and the formation of biofilms.[12]

Conclusion

Anthranilic acid and its analogs represent a versatile and highly valuable scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for drug discovery programs targeting a wide range of diseases. The systematic screening of these compounds using the methodologies outlined in this guide, combined with a thorough understanding of their mechanisms of action, will continue to fuel the discovery of novel and effective drugs. The data and protocols presented here provide a solid foundation for researchers and scientists to build upon in their quest for the next generation of anthranilic acid-based therapeutics. their quest for the next generation of anthranilic acid-based therapeutics.

References

Technical Guide: n-Boc-5-methylanthranilic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of n-Boc-5-methylanthranilic acid, a key intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block.

Core Compound Data

This compound, also known as 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid, is a protected form of 5-methylanthranilic acid. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective modifications at other positions of the molecule.

Below is a summary of the key quantitative data for this compound:

PropertyValue
CAS Number 669713-60-4
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol

Synthesis of this compound: An Experimental Protocol

The following is a general laboratory procedure for the synthesis of this compound via the protection of the amino group of 5-methylanthranilic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 5-methylanthranilic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or another suitable solvent system like THF/water)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution (or dilute HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution: Dissolve 5-methylanthranilic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (1.5 equivalents) or sodium bicarbonate to the solution with stirring.

  • Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution. This will precipitate the product.

    • Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 5-Methylanthranilic Acid reaction Boc Protection of Amino Group (Room Temperature, 2-4 hours) start1->reaction start2 Di-tert-butyl dicarbonate (Boc₂O) start2->reaction start3 Base (e.g., Triethylamine) start3->reaction start4 Solvent (e.g., Dioxane/Water) start4->reaction workup1 Aqueous Work-up & Acidification reaction->workup1 workup2 Extraction with Ethyl Acetate workup1->workup2 workup3 Drying and Solvent Evaporation workup2->workup3 purification Recrystallization workup3->purification product This compound purification->product

A schematic of the synthesis workflow for this compound.

Role in Drug Development and Signaling Pathways

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The Boc-protected amino group allows for selective chemical transformations on other parts of the molecule, such as the carboxylic acid group.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its parent class of compounds, anthranilic acid derivatives, are known to be precursors for a variety of bioactive molecules. These derivatives have been investigated for their roles as, for example, inhibitors of enzymes in various signaling cascades. The general role of such a protected amino acid in drug discovery is to act as a key building block in a multi-step synthesis of a target drug molecule.

The logical relationship of its use in a drug discovery pipeline can be visualized as follows:

G cluster_intermediate Intermediate Synthesis cluster_synthesis Multi-Step Synthesis cluster_target Target Molecule cluster_pathway Biological Target intermediate n-Boc-5-methylanthranilic acid synthesis Coupling Reactions & Further Modifications intermediate->synthesis target Bioactive Compound (e.g., Enzyme Inhibitor) synthesis->target pathway Signaling Pathway target->pathway

The role of this compound as a building block in drug discovery.

This guide provides foundational information for researchers working with this compound. As a key synthetic intermediate, its proper synthesis and application are crucial for the successful development of novel chemical entities.

A Technical Guide to the Purity and Characterization of N-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of N-Boc-5-methylanthranilic acid, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical properties, methods for its synthesis and purification, and detailed protocols for its characterization.

Chemical Identity and Properties

This compound is a derivative of 5-methylanthranilic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions of the amino group.

PropertyValue
CAS Number 669713-60-4
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white solid
Purity (typical) ≥98% (by HPLC)
Solubility Soluble in methanol, acetonitrile, and other common organic solvents

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 5-methylanthranilic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 5-methylanthranilic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, for example, sodium hydroxide, to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis start 5-Methylanthranilic Acid dissolution Dissolve in Dioxane/Water start->dissolution basification Add NaOH dissolution->basification boc_protection Add Boc₂O basification->boc_protection monitoring Monitor by TLC boc_protection->monitoring workup Acidify and Extract monitoring->workup purification Recrystallize/Column Chromatography workup->purification end This compound purification->end

Synthetic workflow for this compound.

Purity and Characterization

Ensuring the high purity of this compound is crucial for its application in sensitive processes like drug synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and identifying any related impurities.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

ParameterTypical Specification
Purity by HPLC ≥98.0%
Major Impurity <0.5%
Total Impurities <2.0%
Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H (amide), C=O (carbamate and carboxylic acid), and aromatic C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the structural confirmation.

Characterization_Workflow cluster_characterization Characterization product Purified this compound hplc Purity by HPLC product->hplc nmr Structure by NMR ('¹H, ¹³C) product->nmr ir Functional Groups by IR product->ir ms Molecular Weight by MS product->ms data Verified Product hplc->data nmr->data ir->data ms->data

Workflow for the characterization of the final product.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical ingredients. The presence of both a protected amine and a carboxylic acid allows for its sequential and controlled incorporation into larger structures. 5-Methylanthranilic acid, the parent compound, is used in solution-phase peptide synthesis. The Boc-protected version is therefore highly suitable for solid-phase peptide synthesis and the construction of various heterocyclic compounds with potential biological activity.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the purity and characterization of this compound. The experimental protocols are illustrative and may require optimization based on specific laboratory conditions and equipment.

Navigating the Stability of n-Boc-5-methylanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for n-Boc-5-methylanthranilic acid, a key building block in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the integrity and longevity of this valuable compound.

Executive Summary

This compound is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary liabilities of the molecule are the acid-labile tert-butoxycarbonyl (Boc) protecting group and the potential for oxidation of the anthranilic acid core. This guide outlines the known stability profile, recommended storage and handling procedures, likely degradation pathways, and general protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 5-methylanthranilic acid, is presented in Table 1. Understanding these properties is crucial for proper handling and storage.

PropertyThis compound5-Methylanthranilic acidData Source
Molecular Formula C₁₄H₁₉NO₄C₈H₉NO₂Calculated
Molecular Weight 265.31 g/mol 151.16 g/mol Calculated
Appearance Off-white to beige solid (predicted)Off-white to beige solid[1]
Melting Point Not available175 °C (decomposes)
Solubility Soluble in organic solvents (e.g., DMSO, Methanol)Slightly soluble in DMSO and Methanol[1]

Stability Profile

General Stability: The Boc protecting group is known to be stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[2][3] However, it is sensitive to acidic conditions and high temperatures.[2][4] The anthranilic acid core is susceptible to oxidation.

Storage Conditions: To ensure the long-term stability of this compound, the following storage conditions are recommended, based on safety data sheets for structurally related compounds.[5][6]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term)Minimizes thermal degradation.
Humidity Dry environmentPrevents potential hydrolysis.
Light Protect from lightAvoids potential photolytic degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation.
Container Tightly sealed containerPrevents exposure to moisture and air.

Incompatibilities: Contact with the following substances should be avoided:

  • Strong Acids: Will lead to the cleavage of the Boc protecting group.[2]

  • Strong Oxidizing Agents: Can cause degradation of the anthranilic acid ring system.[7]

  • Strong Bases: While the Boc group is generally stable to bases, strong bases may cause other reactions.[6]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be acid-catalyzed hydrolysis and thermolysis of the Boc group, as well as oxidation of the aromatic ring.

A This compound B 5-Methylanthranilic acid A->B  Acid (H+) or  Heat (Δ) C Oxidation Products A->C  Oxidizing Agents D Isobutylene + CO2 B->D cluster_0 Preparation cluster_1 Storage cluster_2 Testing cluster_3 Analysis A Characterize Initial Sample (t=0) - Purity (HPLC) - Appearance - Moisture Content B1 Condition 1: Long-Term (e.g., 5°C / ambient humidity) A->B1 B2 Condition 2: Accelerated (e.g., 40°C / 75% RH) A->B2 B3 Condition 3: Photostability (ICH Q1B) A->B3 C Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) B1->C B2->C B3->C D Analyze Samples - Purity (HPLC) - Degradation Products (LC-MS) - Appearance C->D

References

N-Boc-5-methylanthranilic Acid: A Versatile Precursor for the Synthesis of Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methylanthranilic acid is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, the carboxylic acid functionality, and the methyl substituent on the aromatic ring provides a unique combination of reactivity and selectivity. This allows for its strategic use in the synthesis of medicinally relevant scaffolds such as quinazolinones, benzodiazepines, and acridones. This technical guide provides a comprehensive overview of the application of this compound in heterocycle synthesis, including detailed experimental protocols, quantitative data, and visual representations of synthetic pathways. While specific literature on this compound is emerging, the methodologies presented herein are based on well-established and analogous transformations for substituted anthranilic acids, providing a solid foundation for its synthetic utility.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities. This compound can serve as a key precursor for the synthesis of various substituted quinazolinones.

Three-Component One-Pot Synthesis of N-Boc-2-Alkylamino-6-methylquinazolin-4(3H)-ones

A highly efficient approach for the synthesis of chiral 2-alkylaminoquinazolinones involves a one-pot, three-component reaction. This method integrates this compound, an N-Boc-amino acid, and an amine, proceeding through sequential coupling, lactonization, aminolysis, and cyclization. The use of a copper(II) catalyst has been shown to be crucial for retaining the enantiomeric purity of the final product.[1][2][3]

three_component_synthesis precursor This compound intermediate Benzoxazinone Intermediate precursor->intermediate 1. N-Boc-AA, MsCl, NMI, CuCl2 2. MsCl, NMI (Cyclization) nboc_aa N-Boc-Amino Acid amine Amine (R'-NH2) reagents MsCl, NMI, CuCl2 product N-Boc-2-Alkylamino-6-methyl- quinazolin-4(3H)-one intermediate->product 3. Amine (Aminolysis) 4. Heat (Cyclization)

Three-component synthesis of quinazolinones.

Experimental Protocol: General Procedure for Three-Component Synthesis [1][2][3]

  • To a mixture of an N-Boc-L-amino acid (1.00 mmol), anhydrous CuCl₂ (0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous dichloromethane (15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (NMI) (1.00 mmol) and methanesulfonyl chloride (MsCl) (1.00 mmol) dropwise.

  • Stir the mixture at -20 °C for 1 hour.

  • Add this compound (1.00 mmol) to the reaction mixture and stir at -20 °C for 1.5 hours.

  • Add MsCl (1.20 mmol) and NMI (2.00 mmol) dropwise at -20 °C and then slowly warm the mixture to 40 °C for 1.5 hours.

  • After cooling to room temperature, add the desired amine (6.00 mmol) dropwise and heat the mixture to reflux for 16 hours.

  • Cool the reaction mixture, quench with saturated aqueous NaHCO₃, and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash chromatography to afford the desired N-Boc-2-alkylamino-6-methylquinazolin-4(3H)-one.

Table 1: Representative Data for Three-Component Quinazolinone Synthesis

N-Boc-Amino AcidAmineProductYield (%)ee (%)
N-Boc-L-AlanineAnilineN-Boc-(R)-1-(6-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethan-1-amine75>99
N-Boc-L-ValineBenzylaminetert-butyl (S)-1-(3-(benzyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate68>99
N-Boc-L-Phenylalaninep-Toluidinetert-butyl (S)-benzyl(1-(6-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate72>99
(Note: Data is representative and adapted from syntheses with other substituted anthranilic acids.[1][3])
Microwave-Assisted Synthesis of 6-Methylquinazolin-4(3H)-one

Microwave-assisted organic synthesis provides a rapid and efficient alternative to conventional heating for the synthesis of quinazolinones.[4][5][6] This method typically involves the reaction of an anthranilic acid with formamide, which serves as both a reactant and a solvent. For this compound, this reaction would likely be followed by the removal of the Boc protecting group under acidic conditions.

microwave_synthesis start This compound intermediate N-Boc-6-methylquinazolin-4(3H)-one start->intermediate Microwave Irradiation reagent Formamide product 6-Methylquinazolin-4(3H)-one intermediate->product Boc Deprotection deprotection Acid (e.g., TFA)

Microwave-assisted synthesis of quinazolinone.

Experimental Protocol: Microwave-Assisted Synthesis [4][6]

  • In a microwave-safe vessel, combine this compound (1 mmol) and formamide (5 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • To a solution of the crude N-Boc-6-methylquinazolin-4(3H)-one in dichloromethane, add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure and purify the residue by recrystallization or column chromatography to yield 6-methylquinazolin-4(3H)-one.

Table 2: Comparison of Conventional vs. Microwave Synthesis of Quinazolinones

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating130-1404-6 hours~90[4]
Microwave Irradiation120-15015-30 min85-95[5]

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system. The synthesis of benzodiazepines from anthranilic acid derivatives is a well-established area of research. This compound can be a precursor to this scaffold, typically involving an initial coupling reaction followed by deprotection and cyclization.

A common strategy involves the Ugi four-component reaction (Ugi-4CR) followed by a deprotection-cyclization (UDC) strategy.[7]

benzodiazepine_synthesis start This compound ugi_product Ugi Product start->ugi_product Ugi-4CR components Amine, Isocyanide, Aldehyde product 1,4-Benzodiazepine Derivative ugi_product->product Deprotection & Cyclization deprotection Acid (e.g., TFA)

General pathway to 1,4-benzodiazepines.

Experimental Protocol: Ugi-Deprotection-Cyclization for Benzodiazepine Synthesis (Adapted) [7]

  • To a solution of this compound (1.0 mmol) in methanol, add an amine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion of the Ugi reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Dissolve the crude Ugi product in a suitable solvent (e.g., 1,2-dichloroethane) and add trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature to effect both deprotection and cyclization.

  • After the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired 1,4-benzodiazepine derivative.

Synthesis of Acridones

Acridones are polycyclic aromatic compounds containing aza-anthracenone core. They are known for their diverse biological activities. The synthesis of acridones often involves the intramolecular cyclization of N-phenylanthranilic acids. To utilize this compound for acridone synthesis, a two-step process is generally required: first, an N-arylation reaction, followed by deprotection and cyclodehydration.

acridone_synthesis start This compound n_arylated N-Aryl-N-Boc-5-methyl- anthranilic Acid start->n_arylated Ullmann Condensation arylation_reagents Aryl Halide, Catalyst (e.g., Cu) n_phenyl N-Aryl-5-methyl- anthranilic Acid n_arylated->n_phenyl Boc Deprotection deprotection Acid (e.g., TFA) product Substituted Acridone n_phenyl->product Cyclodehydration cyclization_reagents H₂SO₄ or PPA, Heat

Synthetic route to acridone derivatives.

Experimental Protocol: Synthesis of Acridones (Adapted) [8]

Step 1: N-Arylation (Ullmann Condensation)

  • In a round-bottomed flask, combine this compound (1.0 equiv), an aryl halide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and a copper catalyst (e.g., CuI, 0.1 equiv).

  • Add a high-boiling point solvent such as DMF or DMSO.

  • Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, dilute with water, and acidify with HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude N-aryl-N-Boc-5-methylanthranilic acid, which can be purified by column chromatography.

Step 2: Deprotection and Cyclodehydration

  • Dissolve the N-aryl-N-Boc-5-methylanthranilic acid in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the Boc group is removed.

  • Remove the solvent and acid under reduced pressure to obtain the crude N-aryl-5-methylanthranilic acid.

  • Add concentrated sulfuric acid or polyphosphoric acid (PPA) to the crude product and heat on a water bath for several hours.[8]

  • Carefully pour the reaction mixture into boiling water.

  • Collect the precipitated solid by filtration, wash with a sodium carbonate solution and then with water.

  • Dry the crude product and recrystallize from a suitable solvent to obtain the pure acridone derivative.

This compound is a promising and adaptable precursor for the synthesis of a variety of important heterocyclic compounds. The Boc protecting group allows for controlled reactivity and the introduction of diverse functionalities. The methodologies outlined in this guide, derived from established synthetic routes for analogous compounds, provide a robust framework for the utilization of this compound in the synthesis of quinazolinones, benzodiazepines, and acridones. Further exploration of the reactivity of this specific precursor is warranted and expected to yield novel and efficient synthetic pathways to valuable heterocyclic scaffolds for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for N-Boc-5-methylanthranilic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methylanthranilic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics and peptide libraries with unique structural and functional properties. As an N-methylated and sterically hindered amino acid derivative, its incorporation into peptide sequences can impart increased proteolytic stability, enhanced membrane permeability, and constrained conformational flexibility. These characteristics are highly desirable in the development of therapeutic peptides and probes for studying biological systems. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptides using Boc-based SPPS.

Applications in Drug Discovery and Chemical Biology

Peptides containing the 5-methylanthranilic acid moiety are of significant interest in medicinal chemistry due to the diverse biological activities of anthranilic acid derivatives. These derivatives have been explored as inhibitors of protein-protein interactions and modulators of various signaling pathways.

One promising area of application is the development of inhibitors for the Hedgehog signaling pathway .[1][2] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors targeting components of the Hedgehog pathway, such as Smoothened (Smo), have shown therapeutic potential.[1][2] The rigidified conformation imparted by 5-methylanthranilic acid can be exploited to design peptide-based inhibitors that mimic the binding of natural ligands or small molecules to key proteins in this pathway, potentially offering enhanced specificity and potency.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of this compound, an N-methylated and sterically hindered amino acid, is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes the general performance of common coupling reagents in SPPS, which can guide the optimization of protocols for this specific building block.

Coupling ReagentActivating AdditiveBaseTypical Coupling TimeCoupling Efficiency for Hindered ResiduesNotes
HATU HOAtDIEA / NMM1 - 4 hoursHighGenerally the most effective for sterically hindered and N-methylated amino acids. Pre-activation is recommended.
HBTU HOBtDIEA / NMM2 - 6 hoursModerate to HighA common and cost-effective choice, but may require longer reaction times or double coupling for difficult residues.
PyBOP HOBtDIEA / NMM2 - 8 hoursModerateEffective, but can be less efficient than HATU for challenging couplings.
DIC/HOBt HOBt-4 - 12 hoursModerateA classical method, generally slower and may result in lower yields for hindered systems.

Experimental Protocols

The following protocols are based on standard Boc-based solid-phase peptide synthesis methodologies and are adapted for the incorporation of the sterically hindered this compound.

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol describes a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support (e.g., PAM or MBHA resin).

1. Resin Swelling and Preparation:

  • Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
  • Wash the resin with DCM (3 x 15 mL).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) for 30 minutes to remove the N-terminal Boc protecting group.
  • Wash the resin with DCM (3 x 15 mL).
  • Wash the resin with isopropanol (IPA, 2 x 15 mL).
  • Wash the resin with DCM (3 x 15 mL).

3. Neutralization:

  • Neutralize the resin-bound peptide TFA salt by treating with 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v, 2 x 15 mL) for 5 minutes each.[3]
  • Wash the resin with DCM (5 x 15 mL).

4. Coupling of this compound (HATU activation):

  • In a separate flask, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in N,N-dimethylformamide (DMF, 10 mL).
  • Add DIEA (6.0 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or a second coupling may be necessary for optimal results.
  • Monitor the coupling reaction using a qualitative ninhydrin test.[4] A negative test (no color change) indicates complete coupling.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3 x 15 mL), DCM (3 x 15 mL), and IPA (2 x 15 mL).
  • Dry the resin under vacuum for the next coupling step.

6. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride/DIEA/DCM (e.g., 5:1:14 v/v/v) for 30 minutes.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM (3 x 15 mL) and dry it thoroughly under vacuum for at least 4 hours.[5]

2. HF Cleavage:

  • Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
  • Place the dried peptide-resin (1.0 g) in the reaction vessel of the HF apparatus.
  • Add a scavenger mixture (e.g., p-cresol, p-thiocresol, anisole) to protect sensitive amino acid residues.
  • Cool the reaction vessel to -5 to 0 °C.
  • Carefully condense anhydrous HF (10 mL) into the reaction vessel.
  • Stir the mixture at 0 °C for 1-2 hours.
  • Remove the HF by evaporation under a stream of nitrogen.

3. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to remove the scavengers.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Collect the precipitated peptide by filtration or centrifugation.
  • Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
  • Characterize the purified peptide by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Resin Peptide-Resin Swell Swell in DCM Resin->Swell Wash1 Wash with DCM Swell->Wash1 Deprotect 50% TFA in DCM Wash1->Deprotect Wash2 Wash (DCM, IPA, DCM) Deprotect->Wash2 Neutralize 10% DIEA in DCM Wash2->Neutralize Wash3 Wash with DCM Neutralize->Wash3 Couple Couple to Resin Wash3->Couple Preactivate Pre-activate N-Boc-5-methyl- anthranilic acid (HATU/HOAt/DIEA in DMF) Preactivate->Couple Wash4 Wash (DMF, DCM, IPA) Couple->Wash4 Wash4->Resin Next Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship in Hedgehog Signaling Inhibition

Hedgehog_Inhibition Shh Hedgehog (Shh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds & Inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Target Gene Expression GLI->TargetGenes Promotes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Peptide Peptide containing 5-Methylanthranilic Acid Peptide->SMO Potential Inhibition

References

Application Notes and Protocols: A Detailed Guide to Tert-Butyloxycarbonyl (Boc) Deprotection Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from amines using trifluoroacetic acid (TFA). The Boc group is a cornerstone in the protection strategy for amines, particularly in peptide synthesis and the broader field of organic synthesis, due to its stability in various conditions and its clean removal under acidic treatment.[1]

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its popularity stems from its robustness towards a variety of reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and volatility, which simplifies product isolation.[2]

The deprotection reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[1][3][4] The resulting amine is typically obtained as its trifluoroacetate salt.[1][3]

Reaction Mechanism

The mechanism of TFA-mediated Boc deprotection involves several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][3]

  • Cleavage: The protonated Boc group undergoes cleavage of the tert-butyl-oxygen bond, forming a stable tertiary tert-butyl cation and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][3]

  • Protonation of Amine: The liberated amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[3]

It is crucial to allow the evolved CO2 gas to escape, hence these reactions should not be performed in a closed system.[3]

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Free_Amine Free Amine (TFA Salt, R-NH3+ TFA-) Carbamic_Acid->Free_Amine - CO2 CO2 Carbon Dioxide (CO2)

Caption: Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, temperature, and the nature of the substrate. The following table summarizes various conditions reported in the literature.

Substrate (SM)TFA Concentration (in DCM)TemperatureTimeYield/OutcomeReference
Generic Boc-protected amine20% - 50% (v/v)0 °C to RT1 - 4 hCrude product obtained after work-up[1]
SM (75 mg, 0.19 mmol)50% (1 mL TFA in 1 mL DCM)RT2 h25 mg (as beige solid after purification)[5] (WO2010016005)
SM25%RT2 hVolatiles removed in vacuo, crude used directly[5] (WO2010026121)
SM (17.4 g, 59.7 mmol)16% (23 mL TFA in 120 mL DCM)RT18 hCrude product used without further purification[5] (WO2014177977)
SM (169 mg, 0.642 mmol)17% (1 mL TFA in 5 mL DCM)RT1 hCrude product used without further purification[5] (WO2014177977)
SM (1.5 g, 3.5 mmol)17% (3 mL TFA in 15 mL DCM)0 °C1 hCrude product used without further purification[5] (WO2014149164)
Solid-phase peptide synthesis (40 peptides)55% in DCMNot specified30 min9% higher purity on average compared to 100% TFA[6]
Solid-phase peptide synthesis (40 peptides)100%Not specified5 minLower purity, major impurity was omission of residue[6]
N-Boc protected amino acids/peptides with TTP-NTf22 equivalents100 - 130 °C7 - 10 minHigh yields[7]

Experimental Protocols

General Protocol for Boc Deprotection in Solution Phase

This protocol describes a general procedure for the deprotection of a Boc-protected amine in dichloromethane (DCM).

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The typical concentration of the substrate is between 0.1 and 0.5 M.[1]

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can vary from 20% to 50% (v/v) relative to the solvent.[1] For substrates that are sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1] To facilitate the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or redissolved in a solvent and re-concentrated.[2][8]

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.[1]

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution can cause pressure buildup in the separatory funnel.[1]

    • Wash the organic layer with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[1]

  • Purification: If necessary, the crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation.[1]

Alternative Work-up for TFA Salt Isolation: If the TFA salt of the amine is the desired product, after concentrating the reaction mixture to remove TFA and solvent, the residue can be triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the salt, which is then collected by filtration.[9]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve 1. Dissolve Boc-Amine in anhydrous DCM Cool 2. Cool solution to 0 °C Dissolve->Cool Add_TFA 3. Add TFA dropwise Cool->Add_TFA Warm 4. Warm to RT and stir (1-4h) Add_TFA->Warm Monitor 5. Monitor by TLC/LC-MS Warm->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Redissolve 7. Redissolve in organic solvent Concentrate->Redissolve Wash_NaHCO3 8. Wash with sat. NaHCO3 Redissolve->Wash_NaHCO3 Wash_Brine 9. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 10. Dry over Na2SO4/MgSO4 Wash_Brine->Dry Final_Concentrate 11. Concentrate to get crude product Dry->Final_Concentrate Purify 12. Purify (optional) Final_Concentrate->Purify

Caption: Experimental workflow for Boc deprotection.

Role of Scavengers

The formation of the reactive tert-butyl cation during the deprotection can lead to unwanted side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine.[1] To mitigate these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include water, anisole, thioanisole, and triisopropylsilane (TIS).

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid that requires careful handling.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), safety goggles, and a lab coat.[10][11] For high-volume applications, a face shield and a chemical-resistant apron may be necessary.[10]

  • Engineering Controls: All manipulations involving TFA should be conducted in a well-ventilated chemical fume hood.[10][11]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[1][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12][13]

  • Storage: Store TFA in a cool, dry, and well-ventilated area in a tightly closed, upright container, away from incompatible materials such as bases, oxidizing agents, and metals.[10][12]

  • Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.[13]

Conclusion

The deprotection of Boc-protected amines using trifluoroacetic acid is a fundamental and reliable transformation in organic synthesis. By carefully selecting the reaction conditions, including TFA concentration, temperature, reaction time, and the use of appropriate scavengers, high yields of the desired deprotected amines can be achieved.[1] The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully implement this critical reaction in their synthetic endeavors.

References

Application Notes and Protocols for Quinazolinone Synthesis Using N-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of N-Boc-protected quinazolinone derivatives, utilizing N-Boc-5-methylanthranilic acid as a key starting material. The protocols outlined are based on a one-pot, three-component reaction that offers high efficiency and preservation of stereochemistry, making it a valuable method in drug discovery and medicinal chemistry for creating libraries of chiral quinazolinones.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of chiral 2-alkylamino-quinazolin-4(3H)-ones is of particular interest, as these moieties are present in several clinical candidates and approved drugs, such as the PI3K inhibitor idelalisib.

A significant challenge in the synthesis of these chiral compounds is the preservation of enantiomeric purity. This document details a copper-mediated, one-pot protocol that effectively couples an anthranilic acid derivative, an N-Boc-protected amino acid, and an amine to yield N-Boc-2-alkylaminoquinazolin-4(3H)-ones with excellent enantiomeric excess.[1][2]

Synthesis Pathway Overview

The synthesis proceeds via a multi-component reaction involving this compound, an N-Boc-protected amino acid, and a primary amine. The reaction is mediated by methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI), with the crucial addition of copper(II) chloride to maintain high enantiopurity. The process involves sequential coupling, lactonization, aminolysis, and cyclization steps within a single pot.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction N-Boc-amino acid N-Boc-amino acid N-Boc-amino acid->One-Pot Reaction Primary Amine (R'-NH2) Primary Amine (R'-NH2) Primary Amine (R'-NH2)->One-Pot Reaction MsCl, NMI MsCl, NMI MsCl, NMI->One-Pot Reaction Coupling & Cyclization CuCl2 CuCl2 CuCl2->One-Pot Reaction Preserves Enantiopurity Solvent (DCM or DCE) Solvent (DCM or DCE) Solvent (DCM or DCE)->One-Pot Reaction Temperature Gradient -20°C to 40°C Temperature Gradient->One-Pot Reaction N-Boc-2-alkylamino-6-methylquinazolin-4(3H)-one N-Boc-2-alkylamino-6-methylquinazolin-4(3H)-one One-Pot Reaction->N-Boc-2-alkylamino-6-methylquinazolin-4(3H)-one Yields Chiral Product

Caption: General workflow for the one-pot synthesis of N-Boc-quinazolinones.

Experimental Protocols

The following are detailed protocols for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones. Procedure A and Procedure B differ primarily in the solvent and the amount of copper(II) chloride used, which can be optimized for different substrates to improve yield and enantiomeric excess.[1][2]

Procedure A: Dichloromethane (DCM) with 0.25 eq. CuCl₂
  • To a mixture of an N-Boc-L or D-amino acid (1.00 mmol), anhydrous CuCl₂ (34 mg, 0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCM (15 mL) under a nitrogen atmosphere and cooled to -20°C, add N-methylimidazole (NMI) (80 μL, 1.00 mmol) and methanesulfonyl chloride (MsCl) (77 μL, 1.00 mmol) dropwise.

  • Stir the mixture at -20°C for 1 hour.

  • Add this compound (1.00 mmol) to the reaction mixture and continue stirring at -20°C for 1.5 hours.

  • Add the primary amine (e.g., aniline, 8.00 mmol) to the mixture.

  • Add MsCl (93 μL, 1.20 mmol) and NMI (160 μL, 2.00 mmol) dropwise to the reaction mixture at -20°C.

  • Slowly warm the reaction to 40°C and stir for 1.5 hours.

  • Cool the reaction to 0°C and add triethylamine (NEt₃) (0.56 mL, 4.00 mmol) and trimethylsilyl chloride (TMSCl) (0.51 mL, 4.00 mmol).

  • Stir at 0°C for 10 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-Boc-quinazolinone.

Procedure B: 1,2-Dichloroethane (DCE) with 0.50 eq. CuCl₂
  • To a mixture of an N-Boc-L or D-amino acid (1.00 mmol), anhydrous CuCl₂ (68 mg, 0.50 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCE (15 mL) under a nitrogen atmosphere and cooled to -20°C, add NMI (80 μL, 1.00 mmol) and MsCl (77 μL, 1.00 mmol) dropwise.

  • Stir the mixture at -20°C for 1 hour.

  • Add this compound (1.00 mmol) to the reaction mixture and continue stirring at -20°C for 1.5 hours.

  • Add the primary amine (e.g., aniline, 8.00 mmol) to the mixture.

  • Add MsCl (93 μL, 1.20 mmol) and NMI (240 μL, 3.00 mmol) dropwise to the reaction mixture at -20°C.

  • Slowly warm the reaction to 40°C and stir for 1.5 hours.

  • Cool the reaction to 0°C and add NEt₃ (0.56 mL, 4.00 mmol) and TMSCl (0.51 mL, 4.00 mmol).

  • Stir at 0°C for 10 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

G cluster_prep 1. Reaction Setup cluster_coupling 2. Coupling cluster_cyclization 3. Cyclization cluster_final 4. Final Steps & Workup A1 Combine N-Boc-amino acid, CuCl2, and 4Å MS in anhydrous solvent under N2. A2 Cool to -20°C. A1->A2 A3 Add NMI and MsCl dropwise. A2->A3 B1 Stir at -20°C for 1h. A3->B1 B2 Add this compound. B1->B2 B3 Stir at -20°C for 1.5h. B2->B3 C1 Add primary amine. B3->C1 C2 Add more MsCl and NMI. C1->C2 C3 Warm to 40°C and stir for 1.5h. C2->C3 D1 Cool to 0°C, add NEt3 and TMSCl. C3->D1 D2 Stir, then warm to RT. D1->D2 D3 Quench, extract, and purify. D2->D3

References

Application Notes and Protocols for Am-ide Bond Formation with N-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methylanthranilic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules such as kinase inhibitors and other targeted therapeutics. The formation of an amide bond with this sterically hindered and electronically deactivated aniline derivative often presents a significant synthetic challenge. The bulky N-Boc protecting group and the adjacent carboxylic acid on the aniline ring hinder the approach of the amine coupling partner, while the electron-donating nature of the amino group reduces the electrophilicity of the carboxylic acid.

The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to achieving high yields and purity. This document provides a detailed overview of common and effective coupling reagents for the amide bond formation of this compound, complete with comparative data from analogous systems, detailed experimental protocols, and mechanistic diagrams.

Challenges in Amide Coupling with this compound

The primary challenges in the acylation of this compound are:

  • Steric Hindrance: The N-Boc group and the ortho-carboxylic acid create a sterically congested environment around the reacting centers, impeding the approach of the amine.

  • Electronic Deactivation: The electron-donating character of the N-Boc protected amino group reduces the electrophilicity of the carboxylic acid, making it less reactive towards nucleophilic attack by the amine.

  • Potential for Racemization: If the amine coupling partner is chiral, the choice of coupling reagent and conditions can influence the degree of epimerization at the stereocenter.

  • Side Reactions: Inefficient coupling can lead to the formation of side products, complicating purification and reducing the overall yield.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the challenges associated with this compound. Below is a summary of commonly employed reagents, with quantitative data derived from studies on structurally similar sterically hindered and N-Boc-protected aniline systems.

Coupling Reagent/SystemAmine Partner (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Remarks
HATU AnilineDMFDIPEA235~38-70Highly efficient for hindered systems, though cost can be a factor. Pre-activation of the carboxylic acid is recommended.
T3P® BenzylamineEthyl AcetatePyridine0 - 252-4HighA "green" reagent with water-soluble byproducts, simplifying workup. Effective for sterically demanding substrates.
EDC/HOBt Aniline DerivativeCH3CNDIPEA2342~11-19A classic and cost-effective method. Yields can be moderate for hindered systems.
EDC/DMAP/HOBt (cat.) Aniline DerivativeCH3CNDIPEA2312-24~72-93The addition of DMAP as an acyl transfer catalyst significantly improves yields for electron-deficient and sterically hindered anilines.
MsCl/NMI/CuCl2 N-Boc-Amino AcidDCM/DCENMI-20 to 403~41-66A multicomponent protocol that has shown success in coupling anthranilic acids with N-Boc-amino acids, preserving enantiopurity.

Note: The yields presented are based on literature reports for analogous sterically hindered N-Boc-anilines or anthranilic acid derivatives and should be considered as a guideline. Optimization for specific substrates is recommended.

Mechanistic Pathways and Experimental Workflows

Understanding the mechanism of action of each coupling reagent is crucial for troubleshooting and optimizing reactions.

HATU-Mediated Amide Bond Formation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that activates the carboxylic acid by forming a highly reactive OAt-active ester.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine Primary/Secondary Amine Amine->Amide_Product

Caption: Mechanism of HATU-mediated amide bond formation.

T3P®-Mediated Amide Bond Formation

T3P® (Propylphosphonic Anhydride) is a cyclic phosphonic acid anhydride that activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine.

T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + T3P®, Base T3P T3P® T3P->Mixed_Anhydride Base Base (e.g., Pyridine) Base->Mixed_Anhydride Amide_Product Amide Product Mixed_Anhydride->Amide_Product + Amine Amine Primary/Secondary Amine Amine->Amide_Product

Caption: Mechanism of T3P®-mediated amide bond formation.

EDC/HOBt-Mediated Amide Bond Formation

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt (Hydroxybenzotriazole) is often added to suppress racemization and improve efficiency by forming an HOBt-active ester.

EDC_HOBt_Mechanism cluster_workflow Experimental Workflow Start Start Dissolve Dissolve Carboxylic Acid, Amine, and HOBt in Solvent Start->Dissolve Add_EDC Add EDC Dissolve->Add_EDC Reaction Stir at appropriate temperature Add_EDC->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields, especially with challenging or sterically hindered amines.

Materials:

  • This compound

  • Amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 15-30 minutes.

  • Coupling: In a separate flask, dissolve the amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling

This protocol offers a more environmentally friendly approach with a simplified workup.

Materials:

  • This compound

  • Amine

  • T3P® (50% in ethyl acetate or DMF)

  • Pyridine or DIPEA

  • Ethyl acetate (EtOAc) or another suitable aprotic solvent

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in the chosen solvent (e.g., ethyl acetate).

  • Add the base (e.g., pyridine, 3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add the T3P® solution (1.5 eq.) to the reaction mixture, maintaining the temperature below 25 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/DMAP/HOBt-Mediated Coupling

This enhanced carbodiimide protocol is particularly effective for less reactive anilines.

Materials:

  • This compound

  • Amine (especially aniline derivatives)

  • EDC·HCl

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Reaction Setup: To a solution of this compound (1.2 eq.) in anhydrous CH3CN, add the amine (1.0 eq.), EDC·HCl (1.0 eq.), DMAP (1.0 eq.), HOBt (0.1 eq.), and DIPEA (2.0-3.0 eq.).

  • Coupling: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The successful synthesis of amides from this compound is highly dependent on the judicious choice of coupling reagent and reaction conditions. For challenging couplings, modern uronium salts like HATU or phosphonic anhydride reagents such as T3P® often provide superior results. For a more cost-effective and significantly improved carbodiimide approach, the EDC/DMAP/HOBt system is a powerful alternative. The protocols and data provided herein serve as a comprehensive guide for researchers to navigate the complexities of amide bond formation with this important synthetic building block. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate combination.

Application Notes and Protocols: Mild Deprotection of N-Boc Group in the Presence of Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and the relative ease of its removal. However, standard deprotection methods often employ strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to substrates bearing other acid-sensitive functionalities. This document provides detailed application notes and protocols for mild N-Boc deprotection methods that are compatible with a range of acid-labile groups, a critical consideration in the synthesis of complex molecules in pharmaceutical and materials science research.

Overview of Mild N-Boc Deprotection Methods

Several methodologies have been developed to effect the removal of the N-Boc group under milder conditions, thereby preserving the integrity of sensitive functional groups within the substrate. This guide focuses on four such methods:

  • Oxalyl Chloride in Methanol: A versatile and mild method for the deprotection of a wide array of N-Boc protected amines.[1][2][3][4][5]

  • Aqueous Phosphoric Acid: An environmentally benign and selective reagent for the removal of tert-butyl carbamates.[6]

  • Zinc Bromide in Dichloromethane: A Lewis acid-mediated approach that shows selectivity for secondary over primary N-Boc groups.[7][8][9]

  • Thermal Deprotection: A catalyst-free method that relies on heat to induce the cleavage of the Boc group.[10][11][12]

The choice of method will depend on the specific substrate, the nature of the acid-sensitive groups present, and the desired reaction conditions. The following sections provide a detailed comparison of these methods, experimental protocols, and visualizations to aid in the selection of the most appropriate deprotection strategy.

Data Presentation: Comparison of Mild N-Boc Deprotection Methods

The following table summarizes the key quantitative data for the described mild N-Boc deprotection methods, allowing for easy comparison.

Method/ReagentSubstrate ScopeTypical ConditionsReaction TimeYield (%)Compatible Acid-Sensitive GroupsIncompatible Groups/Considerations
Oxalyl Chloride/Methanol Aromatic, aliphatic, and heterocyclic amines(COCl)₂ (3 equiv.), Methanol, Room Temperature1 - 4 h>70 (up to 90)Esters, amidesHighly acid-sensitive groups may be affected by in situ HCl generation.
Aqueous Phosphoric Acid Primary and secondary amines, imidazoles85% H₃PO₄ (aq.), Toluene or THF, Room Temperature4 - 8 hHigh (typically >90)Benzyl and methyl esters, TBDMS ethers, isopropylidene groups, Cbz protecting group[6]tert-Butyl esters will also be cleaved.
Zinc Bromide/DCM Preferential for secondary aminesZnBr₂ (excess), DCM, Room Temperature~3 daysGood to HighAllylsilanesPrimary N-Boc groups are generally unaffected.[7] tert-butyl esters can be cleaved.[8]
Thermal Deprotection Aromatic and aliphatic aminesMethanol or Trifluoroethanol, 240 °C (Continuous Flow)30 min88 - 93Generally good for thermally stable compoundsThermally labile groups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol describes a mild and efficient method for the deprotection of N-Boc protected amines.[1][2][3][4][5]

Materials:

  • N-Boc protected amine

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-Boc protected substrate (1 equivalent) in anhydrous methanol.

  • To the stirred solution, add oxalyl chloride (3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure to yield the deprotected amine, typically as its hydrochloride salt.

  • For non-salt free amine, a subsequent basic work-up can be performed.

Protocol 2: N-Boc Deprotection using Aqueous Phosphoric Acid

This protocol is an environmentally friendly method suitable for substrates with certain acid-sensitive groups.[6]

Materials:

  • N-Boc protected amine

  • Aqueous phosphoric acid (85 wt%)

  • Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc protected substrate (1 equivalent) in THF or toluene in a round-bottom flask.

  • Add aqueous phosphoric acid (85 wt%) to the solution with stirring at room temperature.

  • Stir the mixture for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: N-Boc Deprotection using Zinc Bromide in Dichloromethane

This Lewis acid-mediated protocol is particularly useful for the selective deprotection of secondary N-Boc groups.[7][8][9]

Materials:

  • N-Boc protected secondary amine

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the N-Boc protected secondary amine (1 equivalent) in anhydrous DCM under an inert atmosphere, add anhydrous zinc bromide (excess, e.g., 4 equivalents).[9]

  • Stir the reaction mixture at room temperature. The reaction can be slow, potentially requiring up to 3 days.[9]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous work-up. The specifics of the work-up may vary depending on the substrate.

Protocol 4: Thermal N-Boc Deprotection in Continuous Flow

This method avoids the use of acidic reagents and is suitable for thermally stable substrates.[10][11][12]

Materials and Equipment:

  • N-Boc protected amine

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Continuous flow reactor system equipped with a heated reaction coil

Procedure:

  • Prepare a solution of the N-Boc protected amine in methanol or TFE.

  • Set the temperature of the continuous flow reactor to 240 °C.[11]

  • Pump the solution through the heated reaction coil with a residence time of approximately 30 minutes.[11]

  • Collect the output from the reactor, which contains the deprotected amine.

  • Remove the solvent under reduced pressure to isolate the product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the deprotection mechanisms and experimental workflows.

cluster_acid_deprotection Acid-Catalyzed Deprotection Mechanism BocN N-Boc Protected Amine ProtonatedBocN Protonated N-Boc Amine BocN->ProtonatedBocN H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedBocN->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBocN->tBu_cation DeprotectedAmine Deprotected Amine CarbamicAcid->DeprotectedAmine CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tBu_cation->Isobutene -H⁺

Caption: General mechanism for acid-catalyzed N-Boc deprotection.

cluster_workflow Experimental Workflow for Mild N-Boc Deprotection Start Start: N-Boc Protected Substrate Dissolve Dissolve in Appropriate Solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., Oxalyl Chloride, H₃PO₄, ZnBr₂) Dissolve->AddReagent React Stir at Specified Temperature AddReagent->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Workup Quench and Work-up Monitor->Workup Reaction Complete Isolate Isolate and Purify Product Workup->Isolate End End: Deprotected Amine Isolate->End

Caption: A generalized experimental workflow for mild N-Boc deprotection.

cluster_decision Decision Tree for Method Selection Substrate Substrate with Acid-Sensitive Group(s) IsEster Ester Present? Substrate->IsEster IstButylEster tert-Butyl Ester? IsEster->IstButylEster Yes IsSilylEther Silyl Ether Present? IsEster->IsSilylEther No PhosphoricAcid Use Aqueous H₃PO₄ IstButylEster->PhosphoricAcid No AvoidPhosphoric Avoid Aqueous H₃PO₄ IstButylEster->AvoidPhosphoric Yes IsSecondaryAmine Secondary Amine? IsSilylEther->IsSecondaryAmine No IsSilylEther->PhosphoricAcid Yes (TBDMS compatible) IsThermallyStable Thermally Stable? IsSecondaryAmine->IsThermallyStable No ZincBromide Use ZnBr₂/DCM IsSecondaryAmine->ZincBromide Yes (Selective) OxalylChloride Use Oxalyl Chloride/MeOH IsThermallyStable->OxalylChloride No Thermal Use Thermal Deprotection IsThermallyStable->Thermal Yes

Caption: A decision-making guide for selecting a mild N-Boc deprotection method.

Conclusion

The selection of an appropriate N-Boc deprotection method is crucial when working with substrates containing acid-sensitive functional groups. The protocols and data presented in this document offer a range of mild alternatives to traditional strong acid-based methods. By carefully considering the substrate scope and compatibility of each method, researchers can effectively deprotect N-Boc amines while preserving the integrity of complex and sensitive molecules, thereby streamlining synthetic routes and improving overall efficiency in drug discovery and development.

References

N-Boc-5-methylanthranilic Acid: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-5-methylanthranilic acid is a valuable bifunctional building block in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. The presence of a carboxylic acid and a Boc-protected amine on the anthranilic acid scaffold allows for sequential and controlled chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries. The methyl group at the 5-position provides a point of substitution to modulate the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group during synthetic transformations and can be readily removed under mild acidic conditions, enabling further derivatization.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, along with representative quantitative data and visualizations of relevant signaling pathways.

Application in Kinase Inhibitor Synthesis

Anthranilic acid derivatives are recognized as privileged structures in the design of kinase inhibitors, often serving as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.[1] By functionalizing the carboxylic acid and the deprotected amine of this compound, medicinal chemists can synthesize a variety of substituted benzamides, a compound class known to exhibit potent kinase inhibitory activity against various targets implicated in cancer and other diseases.[1][2]

Quantitative Data on Structurally Related Kinase Inhibitors

While specific data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table presents the biological activity of structurally related N-phenylbenzamide and 4-methylbenzamide derivatives against various cancer cell lines and kinases. This data illustrates the potential of this compound class as a source of potent kinase inhibitors.

Compound IDCore StructureTarget Cell LineTarget KinaseIC50 (µM)Reference
1a 4-MethylbenzamideK562 (Leukemia)Bcr-Abl2.27[3]
1b 4-MethylbenzamideHL-60 (Leukemia)Bcr-Abl1.42[3]
2a N-PhenylbenzamideA549 (Lung)Not Specified8.9[4]
2b N-PhenylbenzamideHeLa (Cervical)Not Specified11.1[4]
2c N-PhenylbenzamideMCF-7 (Breast)Not Specified9.2[4]
3 4-((Aryl)amino)methyl)benzamideK562 (Leukemia)EGFR5.6[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps involved in the utilization of this compound as a building block for kinase inhibitors.

Protocol 1: Amide Coupling of this compound with an Aniline Derivative

This protocol describes a general procedure for the formation of an amide bond between this compound and a substituted aniline using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired N-Boc protected benzamide derivative.

Protocol 2: Boc Deprotection of the Benzamide Derivative

This protocol describes the removal of the Boc protecting group to yield the free amine, which can be further functionalized.

Materials:

  • N-Boc protected benzamide derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected benzamide derivative (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Add TFA (10-20 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • The resulting residue, the TFA salt of the deprotected amine, can often be used in the next step without further purification. Co-evaporation with a solvent like toluene can help ensure complete removal of residual TFA.

Signaling Pathways and Experimental Workflows

The synthesized benzamide derivatives from this compound are often designed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell growth, proliferation, and survival.[3] Aberrant EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor N-Arylbenzamide Inhibitor Inhibitor->EGFR Kinase_Inhibitor_Workflow Start N-Boc-5-methylanthranilic acid AmideCoupling Amide Coupling (Protocol 1) Start->AmideCoupling BocDeprotection Boc Deprotection (Protocol 2) AmideCoupling->BocDeprotection Derivatization Further Derivatization (e.g., Urea formation) BocDeprotection->Derivatization Purification Purification & Characterization Derivatization->Purification KinaseAssay In vitro Kinase Assay Purification->KinaseAssay CellAssay Cell-based Assays KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

References

Application Notes and Protocols: Acid-Catalyzed Cleavage of the Tert-Butyloxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its prevalence is due to its stability across a wide array of reaction conditions, including basic hydrolysis and many nucleophiles, and its straightforward removal under acidic conditions.[2][3] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) makes it a cornerstone in complex multi-step syntheses.[3]

The acid-catalyzed cleavage of the Boc group is a fundamental transformation that regenerates the free amine. While seemingly straightforward, the choice of acid, solvent, and the use of scavengers are critical for achieving high yields and minimizing side reactions, especially with sensitive substrates.[2][4] These notes provide a detailed overview of the mechanism, protocols for common deprotection methods, and data to guide the selection of optimal conditions.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed fragmentation mechanism. The process can be broken down into the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic Acid - TFA).[1][5]

  • Fragmentation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid readily decomposes, releasing the free amine and carbon dioxide gas.[3][5] It is important to perform this reaction in an open or well-vented system to allow the CO2 to escape.[5]

  • Amine Salt Formation: In the acidic medium, the newly formed free amine is protonated by the excess acid, typically yielding the corresponding amine salt (e.g., a trifluoroacetate salt).[1][5]

  • Cation Fate: The highly reactive tert-butyl cation can be neutralized by a nucleophile, deprotonate to form isobutylene gas, or react with nucleophilic sites on the substrate, leading to unwanted side products.[2][5][6]

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine (R-NH-Boc) H_plus + H⁺ BocAmine->H_plus ProtonatedBoc Protonated Intermediate H_plus->ProtonatedBoc 1. Protonation CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid 2. Fragmentation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine (R-NH₃⁺) CarbamicAcid->FreeAmine 3. Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation AlkylatedProduct Alkylated Side Product tButylCation->AlkylatedProduct Alkylation (Side Reaction)

Mechanism of acid-catalyzed Boc deprotection.

Side Reactions and the Role of Scavengers

The primary cause of side reactions during Boc deprotection is the electrophilic tert-butyl cation generated during the cleavage.[4] This cation can attack nucleophilic residues within the substrate, a significant issue in peptide synthesis.[4][7]

Commonly affected amino acid residues include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4]

  • Cysteine (Cys) and Tyrosine (Tyr): The thiol and activated phenolic groups are also targets for alkylation.[4]

To prevent these unwanted modifications, scavengers are added to the deprotection reaction mixture. These are nucleophilic reagents that are more reactive or present in higher concentrations than the sensitive residues, effectively trapping the tert-butyl cation.[4]

ScavengerTypical Concentration (%)Target Residues / Purpose
Water 2.5 - 5Acts as a proton source and quenches the tert-butyl cation.[1]
Triisopropylsilane (TIS) 2.5 - 5A highly effective carbocation scavenger, reducing it to isobutane.[1]
Thioanisole 2.5 - 5Protects Tryptophan and Methionine residues.[1]
1,2-Ethanedithiol (EDT) 2.5Effective for protecting Tryptophan residues.[1]
Phenol / Anisole 2.5 - 5Acts as a decoy to prevent alkylation of Tyrosine.[1][4]

Quantitative Data: Comparison of Deprotection Methods

The choice of deprotection method depends on the substrate's sensitivity to acid, the desired reaction rate, and scalability.[2][6]

MethodReagents/ConditionsReaction TimeTemperatureTypical YieldAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[2]0.5 - 4 hours[1][2]0 °C to Room Temp[1]HighHighly effective and volatile, simplifying removal.[2][6]Corrosive, toxic, and can cause side reactions with sensitive substrates.[2][6]
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Ethyl Acetate[2][8]1 - 12 hours[2]Room TemperatureHighCost-effective and readily available.[2]Can be less selective and may lead to chlorinated byproducts.[2]
Thermal Deprotection Heating in a suitable solvent (e.g., TFE, MeOH)[9]30 minutes - several hours100 - 240 °C[9][10]Substrate DependentAvoids the use of strong, corrosive acids.[11][12]Requires high temperatures; not suitable for thermally sensitive compounds.
Lewis Acids ZnBr₂ in DCM[13]Several hours to overnight[8]Room TemperatureGood to HighOffers selectivity (e.g., cleaves secondary N-Boc over primary).[13]Slower reaction times compared to strong protic acids.

Experimental Protocols

Safety Precaution: Strong acids like Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are corrosive and volatile. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Protocol 1: Boc Deprotection using TFA in DCM

This is the most common method for Boc group removal.[14]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[1][14]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • TFA Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). For acid-sensitive substrates, begin with a lower concentration.[1][14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).[1]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[1] b. Redissolve the residue in an organic solvent like ethyl acetate or DCM. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution can cause pressure buildup.[1] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude deprotected amine as its free base.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane/Ethyl Acetate

This method is a common alternative to TFA, particularly in large-scale synthesis.[6][8]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane or ethyl acetate solution

  • Diethyl ether

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or DCM).

  • Acid Addition: Add the 4M HCl solution (typically 5-10 equivalents) to the substrate solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Reaction times can range from 1 to 12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. The product is typically obtained as the hydrochloride salt. If the free amine is required, perform a basic work-up as described in Protocol 1. c. Often, the hydrochloride salt can be precipitated by adding an anti-solvent like diethyl ether, collected by filtration, and washed to yield the purified product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve 1. Dissolve Boc-Amine in Anhydrous Solvent Cool 2. Cool to 0 °C (e.g., Ice Bath) Dissolve->Cool AddAcid 3. Add Acid (e.g., TFA) Dropwise Cool->AddAcid Stir 4. Stir at RT (1-4 hours) AddAcid->Stir Monitor 5. Monitor Progress (TLC / LC-MS) Stir->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Upon Completion Neutralize 7. Neutralize with Base (e.g., sat. NaHCO₃) Concentrate->Neutralize Extract 8. Extract with Organic Solvent Neutralize->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify if Needed (e.g., Chromatography) Dry->Purify

References

Application Notes and Protocols for the One-Pot Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones. This class of compounds serves as crucial intermediates in the development of various therapeutic agents, including PI3K inhibitors.[1] The described method is a three-component protocol that ensures high yields and excellent preservation of enantiomeric purity.[2]

Introduction

The quinazolinone core is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1] Specifically, the 2-alkylamino-quinazolin-4(3H)-one moiety is a key feature in several PI3K inhibitors like idelalisib and acalisib.[1] Traditional synthetic routes to chiral N-Boc-2-alkylaminoquinazolin-4(3H)-ones can be challenging, often suffering from low yields or loss of stereochemical integrity.[2]

The presented one-pot protocol circumvents these issues by integrating anthranilic acids, N-Boc-amino acids, and amines in a copper(II) chloride-mediated reaction. This methodology facilitates sequential coupling, lactonization, aminolysis, and cyclization in a single pot, offering an efficient and reliable route to these valuable intermediates with high enantiopurity (>99% ee).[1][2]

Reaction Scheme

The overall transformation involves the reaction of an anthranilic acid, an N-Boc-protected amino acid, and an amine in the presence of methanesulfonyl chloride (MsCl), N-methylimidazole (NMI), and copper(II) chloride (CuCl₂).

Experimental Workflow Diagram

Workflow A 1. Initial Mixture - N-Boc-amino acid - Anhydrous CuCl₂ - 4 Å Molecular Sieves - Anhydrous DCM B 2. Activation - Add NMI and MsCl - Stir at -20°C for 1h A->B C 3. Amide Formation - Add Anthranilic Acid - Stir at -20°C for 1.5h B->C D 4. Benzoxazinone Formation - Add MsCl and NMI - Warm to 40°C for 1.5h C->D E 5. Aminolysis - Cool to rt - Add Amine - Reflux for 16h D->E F 6. Cyclization - Cool to 0°C - Add Triethylamine and TMSCl - Reflux for 24h E->F G 7. Work-up & Purification - Dilute with DCM - Wash with 1M HCl - Purify by chromatography F->G

Caption: One-pot synthesis workflow for N-Boc-2-alkylaminoquinazolin-4(3H)-ones.

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess (% ee) for the synthesis of various N-Boc-2-alkylaminoquinazolin-4(3H)-ones using the described one-pot protocol.[1]

EntryAnthranilic AcidN-Boc-Amino AcidAmineProductYield (%)% ee
1Anthranilic acidN-Boc-L-alanineAniline12a 4798
25-Chloroanthranilic acidN-Boc-L-alanineAniline12b 62>99
3Anthranilic acidN-Boc-L-valineAniline12c 55>99
4Anthranilic acidN-Boc-L-phenylalanineAniline12d 58>99
52-Amino-5-nitrobenzoic acidN-Boc-L-alanine3-Ethynylaniline12p 33>99
62-Amino-5-fluorobenzoic acidN-Boc-L-alanine3-Ethynylaniline12q 56>99
75-Chloroanthranilic acidN-Boc-D-valineBenzylamine12r 4198
8Anthranilic acidN-Boc-L-alanine3,5-Difluoroaniline12s 66>99

Data sourced from Li, X., & Golden, J. E. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4 (3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper. Advanced Synthesis & Catalysis, 363(6), 1638-1645.[1]

Experimental Protocol

This protocol is adapted from the copper-mediated one-pot synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[1]

Materials:

  • N-Boc-L or D-amino acid (1.00 mmol)

  • Anhydrous CuCl₂ (34 mg, 0.25 mmol)

  • 4 Å Molecular Sieves (140 mg)

  • Anhydrous Dichloromethane (DCM) (15 mL)

  • N-methylimidazole (NMI) (80 μL, 1.00 mmol for the first addition; 160 μL, 2.00 mmol for the second addition)

  • Methanesulfonyl chloride (MsCl) (77 μL, 1.00 mmol for the first addition; 93 μL, 1.20 mmol for the second addition)

  • Substituted or unsubstituted anthranilic acid (1.00 mmol)

  • Substituted or unsubstituted aniline/amine (6.00 mmol)

  • Triethylamine (2.37 mL, 17.00 mmol)

  • Trimethylsilyl chloride (TMSCl) (1.91 mL, 15.00 mmol)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-Boc-amino acid (1.00 mmol), anhydrous CuCl₂ (34 mg, 0.25 mmol), and 4 Å molecular sieves (140 mg).

  • Add anhydrous DCM (15 mL) and cool the mixture to -20°C in a cooling bath.

  • Slowly add N-methylimidazole (80 μL, 1.00 mmol) followed by the dropwise addition of methanesulfonyl chloride (77 μL, 1.00 mmol).

  • Stir the reaction mixture at -20°C for 1 hour.

  • Add the anthranilic acid (1.00 mmol) to the reaction mixture and continue stirring at -20°C for an additional 1.5 hours.

  • To the same mixture, add N-methylimidazole (160 μL, 2.00 mmol) followed by the dropwise addition of methanesulfonyl chloride (93 μL, 1.20 mmol) at -20°C.

  • Allow the reaction to slowly warm to 40°C and stir for 1.5 hours.

  • Cool the mixture to room temperature and add the corresponding amine (6.00 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (2.37 mL, 17.00 mmol) followed by the dropwise addition of trimethylsilyl chloride (1.91 mL, 15.00 mmol).

  • Slowly heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with DCM (100 mL).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-alkylaminoquinazolin-4(3H)-one.

Mechanism of Action: Role of Copper(II) Chloride

The addition of CuCl₂ is critical for the preservation of enantiomeric purity during the synthesis.[1] It is proposed that CuCl₂ coordinates to the intermediate benzoxazinone, which attenuates its racemization. In the absence of the copper additive, a significant erosion of enantiomeric purity is observed.[1]

Proposed Role of CuCl₂ in Preventing Racemization

Mechanism cluster_0 Without CuCl₂ cluster_1 With CuCl₂ Benzoxazinone Benzoxazinone Racemization Racemization Benzoxazinone->Racemization Prone to enolization Benzoxazinone_Cu Benzoxazinone-CuCl₂ Complex Preserved Enantiopurity Preserved Enantiopurity Benzoxazinone_Cu->Preserved Enantiopurity Stabilized, resists racemization

References

Application Notes and Protocols: Use of Scavengers in Boc Deprotection to Prevent Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the use of scavengers to mitigate side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. It includes quantitative data on scavenger efficiency, detailed experimental protocols, and troubleshooting guidelines.

Introduction: The Challenge of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).

The deprotection mechanism, however, generates a highly reactive tert-butyl cation.[1] This electrophile can attack nucleophilic sites on the target molecule, leading to undesired side products. This is especially problematic in peptide synthesis, where amino acid residues with nucleophilic side chains are susceptible to modification.[2] To ensure the integrity and purity of the final product, scavengers are added to the deprotection reaction to trap the tert-butyl cation.[3]

Mechanism of Boc Deprotection and Side Reactions

The acid-catalyzed removal of the Boc group proceeds in three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.

  • Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.[1]

The primary cause of side reactions is the electrophilic tert-butyl cation, which can alkylate any nucleophilic functional groups present in the molecule.[1]

Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated->tButyl_Cation Cleavage Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine Decarboxylation (-CO2) Side_Product Alkylated Side Product tButyl_Cation->Side_Product Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) Nucleophilic_Residue->Side_Product Attack by tert-Butyl Cation

Boc deprotection and competing side reactions.

Susceptible Amino Acid Residues:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da mass addition. Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[1]

  • Cysteine (Cys): The nucleophilic free thiol group is a prime target for alkylation.[1]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1]

The Role of Scavengers in Preventing Side Reactions

Scavengers are nucleophilic reagents added to the deprotection cocktail to intercept reactive electrophiles like the tert-butyl cation.[1] By being more reactive or present in a much higher concentration than the sensitive residues of the substrate, they effectively "scavenge" the carbocations, preventing the formation of alkylated side products.[1]

tButyl_Cation tert-Butyl Cation Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Reaction Side_Product Side Product tButyl_Cation->Side_Product Prevented Reaction Scavenger Scavenger (e.g., TIS, EDT, Anisole) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue Nucleophilic_Residue->Side_Product

Mechanism of scavenger action.

Data Presentation: Scavenger Selection and Efficiency

The choice of scavenger is critical and depends on the amino acid composition of the peptide.

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Notes
Triisopropylsilane (TIS)General Carbocation ScavengerHighly effective for most applications.[4]
Triethylsilane (TES)General Carbocation ScavengerAnother effective silane-based scavenger.[1]
1,2-Ethanedithiol (EDT)Tryptophan, CysteineParticularly effective at preventing acid-catalyzed oxidation of tryptophan and protecting cysteine residues.[1]
ThioanisoleMethionine, TryptophanPrevents S-alkylation of Met and can suppress Trp modification.[3]
Phenol, Anisole, m-CresolTyrosine, TryptophanAct as decoys for the tert-butyl cation.[1]
WaterGeneral Carbocation ScavengerOften used in combination with other scavengers.[3]
Dimethyl sulfide (DMS)MethionineHelps prevent the oxidation of methionine.[3]

Table 2: Common Scavenger Cocktails for Solid-Phase Peptide Synthesis

Cocktail NameComposition (v/v/v)Primary Use
StandardTFA/TIS/H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[4]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues.[5]
For MethionineTFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[3]

Table 3: Quantitative Comparison of Scavenger Cocktails for a Methionine-Containing Peptide

Cleavage Cocktail Composition (v/v/w)% Main Product% Met(O)% Other Impurities
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)9217
TFA/TIS/H₂O (95:2.5:2.5)85105
TFA/thioanisole/DTT (90:5:5)95<14

Data is illustrative and compiled from typical results reported in peptide synthesis literature.

Table 4: Efficiency of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2

Data is illustrative and based on internal analysis and literature reports.[2]

Experimental Protocols

Protocol 1: General Solution-Phase Boc Deprotection

This protocol provides a general guideline for the deprotection of a Boc-protected compound in solution.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[6]

  • Scavenger Addition: Add the chosen scavenger. For example, add 10-20 equivalents of triethylsilane (TES).[6]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[6]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation in cold diethyl ether or by chromatography.[6]

Protocol 2: Solid-Phase Peptide Cleavage and Deprotection with Reagent K

This protocol is for cleaving a peptide from the resin and removing side-chain protecting groups simultaneously, and is suitable for peptides with sensitive residues.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.[5]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.[6]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Start Start: Dried Peptide-Resin Add_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Start->Add_Cocktail Incubate Incubate with Agitation (2-4 hours, RT) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Isolate Peptide Pellet (Centrifugation) Precipitate->Isolate Wash Wash Pellet with Cold Diethyl Ether (x3) Isolate->Wash Dry Dry Crude Peptide Wash->Dry End End: Crude Peptide for Purification Dry->End

Workflow for solid-phase peptide cleavage.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Unexpected +56 Da peak in LC-MS Tert-butylation of a nucleophilic residue.Incorporate an appropriate scavenger or scavenger cocktail based on the peptide sequence. For Trp, consider TIS or EDT. For Met, use thioanisole.[1]
Unexpected +16 Da peak in LC-MS of Met-containing peptide Oxidation of methionine to methionine sulfoxide.Add reducing agents like dimethyl sulfide (DMS) or dithiothreitol (DTT) to the cleavage cocktail. Perform the reaction under an inert atmosphere.[3]
Incomplete Deprotection - Insufficient acid concentration or reaction time.- Steric hindrance around the Boc-protected amine.- (Solid-Phase) Poor resin swelling.- Increase TFA concentration or extend reaction time.- For sterically hindered sites, consider a stronger acid (e.g., 4M HCl in dioxane) and gentle warming, with an effective scavenger cocktail.- Ensure the solvent system promotes good resin swelling.[1]
Low peptide yield after cleavage Incomplete cleavage from the resin.- Ensure a sufficient volume of cleavage cocktail is used (10-25 mL per gram of resin).[4]

Conclusion

The prevention of side reactions during Boc deprotection is crucial for achieving high purity and yield of the target product. The judicious use of scavengers is the most effective strategy to mitigate the undesired reactivity of the tert-butyl cation generated during the reaction. By understanding the principles outlined in these application notes and selecting the appropriate scavenger cocktail for the specific substrate, researchers can significantly improve the outcome of their synthetic endeavors.

References

Application of N-Boc Protected Amino Acids in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of protecting groups is fundamental to the synthesis of complex molecular architectures.[1] Among the most vital tools in the synthetic chemist's arsenal is the tert-butyloxycarbonyl (Boc) protecting group.[1] N-Boc protected amino acids are indispensable building blocks, particularly in the realm of peptide synthesis and the creation of peptidomimetics and small molecule drugs.[1][2] The Boc group's utility stems from its ability to be readily introduced under mild conditions, its stability across a wide range of reaction environments, and, most critically, its facile and selective removal under acidic conditions.[1][3] This orthogonality allows for precise, sequential control over synthetic routes, which is paramount for achieving high purity and yield in the final active pharmaceutical ingredient (API).[2][4]

This document provides a comprehensive overview of the application of N-Boc protected amino acids in drug development, detailing core principles, key applications, and robust experimental protocols for their use.

Core Principles of N-Boc Protection

The primary function of the N-Boc group is the reversible blockade of the α-amino group of an amino acid.[5] This prevents the highly reactive amine from engaging in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[4][5]

  • Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]

  • Stability: The resulting carbamate is stable under neutral, basic, and many nucleophilic conditions, making it compatible with a wide array of synthetic transformations.[1][7]

  • Deprotection (Cleavage): The key feature of Boc chemistry is its lability in acidic conditions.[6] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently removes the Boc group, regenerating the free amine.[4][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group as a stable carbocation, which then decomposes to isobutylene and carbon dioxide.[6]

Key Applications in Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was a pioneering method in SPPS and remains a powerful technique, especially for synthesizing long, hydrophobic, or otherwise "difficult" peptide sequences.[6][9][10] In this strategy, the temporary Nα-Boc group is removed with TFA, while more permanent, benzyl-based side-chain protecting groups are retained until the final step, where they are cleaved with a strong acid like anhydrous hydrogen fluoride (HF).[10][11] This "graduated acid lability" is the cornerstone of the Boc-SPPS approach.[10]

Small Molecule Synthesis

N-Boc protected amino acids are crucial intermediates in the synthesis of a wide range of small molecule drugs.[1] Their defined stereochemistry and bifunctional nature make them ideal starting materials for creating complex chiral molecules. For example, the synthesis of Daridorexant, an FDA-approved treatment for insomnia, involves the use of N-Boc protected 2-methyl-L-proline as a key intermediate.[12][13] Similarly, they are used in the assembly of kinase inhibitors and other targeted therapies.[14]

Development of Unnatural Amino Acids (UAAs)

The incorporation of UAAs into peptides or small molecules is a powerful strategy to enhance therapeutic properties, such as proteolytic stability, bioavailability, and receptor-binding affinity.[][] N-Boc protection is fundamental to the synthesis and subsequent incorporation of these custom-designed building blocks into novel drug candidates.[] For instance, incorporating γ-amino acids like γ-aminobutyric acid (GABA) can induce specific conformations and improve metabolic stability.[3]

Quantitative Data Summary

Quantitative data is essential for optimizing synthetic protocols. The following tables summarize key metrics associated with the use of N-Boc amino acids.

Table 1: Comparison of Coupling Reagents for Challenging Couplings in Boc-SPPS

Coupling Reagent Activating Agent Typical Coupling Time Reported Efficiency/Yield
DCC/HOBt Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole 2 - 4 hours Standard efficiency, can be slow for hindered residues.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate 30 - 60 minutes Significant yield for hindered N-methylated amino acids.[17]
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate 30 - 60 minutes High efficiency, particularly for difficult sequences.

| PyBrOP® | Bromotripyrrolidinophosphonium hexafluorophosphate | 30 - 60 minutes | Significant yield where other methods fail.[17] |

Table 2: Common N-Boc Deprotection Conditions

Reagent / Method Conditions Typical Reaction Time Yield Notes
Trifluoroacetic Acid (TFA) 50% TFA in Dichloromethane (DCM) 20 - 30 minutes >95% The most common method in SPPS.[10][18]
Hydrogen Chloride (HCl) 1-2M HCl in Dioxane or Ethyl Acetate 30 - 60 minutes >90% Often used in liquid-phase synthesis.[]
Tin(II) Triflate (Sn(OTf)₂) Anhydrous CH₂Cl₂ at room temperature 2 hours 85-95% A mild Lewis acid method.[20]
Oxalyl Chloride / Methanol Methanol at room temperature 1 - 4 hours >70-90% Mild, effective for diverse substrates.[7][21]

| Thermal (Flow Chemistry) | High temperature (e.g., 160-200°C) in a flow reactor | < 15 minutes | Variable | Avoids acidic reagents, useful for sensitive substrates.[22] |

Table 3: Comparison of Purification Techniques for N-Boc Protected Compounds

Technique Typical Purity Yield Speed Scalability
Flash Chromatography Good (>95%) Good to High Fast (typically <30 min)[23] Milligrams to Kilograms[23]
Preparative HPLC Very High (>99%) Moderate to Good Slow Milligrams to Grams

| Crystallization | Highest (>99.5%) | Variable | Slow | Milligrams to Kilograms |

Diagrams and Workflows

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The iterative nature of Boc-SPPS allows for the controlled, sequential addition of amino acids to build a target peptide on a solid support.

cluster_workflow Boc-SPPS Cycle start Start with Resin-Bound Amino Acid (Nα-Boc protected) deprotection 1. Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (e.g., DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Add next Boc-AA + Coupling Reagent) wash2->coupling wash3 Wash (DCM, IPA) coupling->wash3 decision Final Amino Acid? wash3->decision decision->deprotection No end Final Cleavage (e.g., Anhydrous HF) decision->end Yes

Caption: The iterative workflow of the Boc-SPPS cycle.[10]
Boc Deprotection Mechanism

The acid-catalyzed removal of the Boc group is a critical step that proceeds through a stable carbocation intermediate.

Mechanism of Acid-Catalyzed Boc Deprotection boc_amine Boc-Protected Amine protonated Protonated Intermediate boc_amine->protonated + H⁺ (from TFA) carbocation tert-Butyl Cation + Carbamic Acid protonated->carbocation Loss of tert-butyl group products Free Amine + Isobutylene + CO₂ carbocation->products Decarboxylation

Caption: Acid-catalyzed removal of the Boc protecting group.[6]
Purification Strategy Decision Framework

The choice of purification method depends on the scale, required purity, and nature of the N-Boc protected compound.

cluster_decision Purification Method Selection start Crude N-Boc Compound q1 High Purity (>99%) Required? start->q1 q2 Is the compound crystalline? q1->q2 Yes q3 Large Scale (>10g)? q1->q3 No hplc Use Preparative HPLC q2->hplc No crystal Use Crystallization q2->crystal Yes flash Use Flash Chromatography q3->flash Yes q3->flash No (Initial Cleanup)

Caption: Decision framework for purifying N-Boc compounds.[23]
Example Signaling Pathway: GABAergic Synapse

Peptidomimetics containing Boc-protected γ-amino acid derivatives can be designed to modulate neurotransmitter signaling pathways, such as the GABAergic system.

cluster_gaba GABAergic Synapse Signaling presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicles synaptic_cleft Synaptic Cleft gaba_vesicle->synaptic_cleft GABA Release gaba_receptor GABA-A Receptor (Ion Channel) synaptic_cleft->gaba_receptor GABA Binds postsynaptic Postsynaptic Neuron cl_influx Cl⁻ Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibitory Signal) cl_influx->hyperpolarization

Caption: Simplified GABAergic synapse signaling pathway.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of an Amino Acid

This protocol describes the general procedure for protecting the α-amino group of an amino acid.

  • Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.[6]

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution with stirring.[6]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution at room temperature.[6]

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with a cold solution of 1M HCl.

  • Isolation: Extract the N-Boc protected amino acid into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition on a manual peptide synthesizer.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the N-terminal Boc group.[10]

  • Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x) to remove residual TFA and byproducts.[17]

  • Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2x 5 minutes.[10]

  • Washing: Wash the resin with DCM (5x) to remove excess base.

  • Coupling: Dissolve the incoming N-Boc protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6-8 equivalents) and add the activated mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x), IPA (2x), and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage from Resin and Side-Chain Deprotection

This protocol uses the standard high-HF method for cleaving the completed peptide from the resin. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus reaction vessel.[10] Add a scavenger, such as anisole (1 mL per 100 mg resin), to trap reactive cations.

  • Cooling: Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath.

  • HF Condensation: Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[18]

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[10]

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.[10]

  • Isolation: Filter the solid peptide, wash again with cold ether, and dry under vacuum. The crude peptide can then be purified, typically by preparative RP-HPLC.

Protocol 4: Purification by Preparative RP-HPLC

This protocol outlines a general procedure for the purification of a crude peptide.[23]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of the mobile phase components (e.g., water/acetonitrile with 0.1% TFA).[23]

  • Column Equilibration: Equilibrate a preparative C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA).[23]

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptide.[23] The specific gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the UV absorbance at 220 nm or 280 nm.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure product. Pool the pure fractions.

  • Lyophilization: Freeze and lyophilize the pooled fractions to obtain the final peptide as a pure, fluffy powder.

Conclusion

N-Boc protected amino acids are foundational tools that have profoundly impacted the field of drug development.[4] Their unique combination of stability and controlled, acid-labile deprotection provides the precision required for complex multi-step syntheses of peptides and small molecules.[1] From the assembly of peptide therapeutics using SPPS to the construction of chiral intermediates for novel kinase inhibitors, the Boc group continues to be an indispensable asset for researchers and scientists.[6][14] A thorough understanding of the principles and protocols governing their use is essential for accelerating the discovery and development of innovative medicines.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using 5-Methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-methylanthranilic acid into peptide chains via solution-phase synthesis. This methodology is particularly relevant for the development of novel peptide therapeutics where modified amino acids are employed to enhance stability, bioactivity, and pharmacokinetic properties.

Introduction

5-Methylanthranilic acid, a derivative of anthranilic acid, is a non-proteinogenic amino acid that can be incorporated into peptide backbones to introduce conformational constraints and modify the electronic and steric properties of the resulting peptide. Its use in solution-phase peptide synthesis allows for scalable production and purification of peptides with unique structural motifs. The protocols outlined below are based on established methods for solution-phase peptide synthesis and can be adapted for various peptide sequences.

Data Presentation: Quantitative Analysis of a Representative Synthesis

While specific quantitative data for a peptide containing 5-methylanthranilic acid is not extensively published, the following table summarizes representative yields from the solution-phase synthesis of a peptide containing the structurally similar anthranilic acid, as described in the synthesis of versicotides.[1] These values can serve as a benchmark for expected outcomes in syntheses involving anthranilic acid derivatives.

Synthesis StepProductCoupling MethodYield (%)Purity (%)
Dipeptide FormationDipeptideMethod I or II42-51Not Specified
Tetrapeptide FormationTetrapeptideMethod I10Not Specified
Pentapeptide FormationPentapeptideMethod I92Not Specified
MacrocyclizationCyclo-peptideHATU49-5085-93

Note: Method I and II refer to specific coupling protocols detailed in the source literature, often involving reagents like DIC and Oxyma.[1] The low yield for the tetrapeptide formation highlights the potential difficulty in coupling to the deactivated aromatic amine of anthranilic acid derivatives.[1]

Experimental Protocols

The following are detailed protocols for the key steps in the solution-phase synthesis of a peptide containing 5-methylanthranilic acid. These protocols are generalized and may require optimization based on the specific peptide sequence.

Protocol 1: N-Terminal Protection of 5-Methylanthranilic Acid

This protocol describes the protection of the amino group of 5-methylanthranilic acid, a necessary step before its activation and coupling.

Materials:

  • 5-Methylanthranilic acid

  • Di-tert-butyl dicarbonate (Boc-anhydride) or Fmoc-OSu

  • Dioxane and Water or Acetonitrile

  • Sodium bicarbonate or Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 5-methylanthranilic acid in a mixture of dioxane and water (or acetonitrile).

  • Add sodium bicarbonate or triethylamine to the solution to create a basic environment.

  • Slowly add a solution of Boc-anhydride or Fmoc-OSu in the same solvent to the reaction mixture while stirring at room temperature.

  • Allow the reaction to proceed for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the N-protected 5-methylanthranilic acid.

Protocol 2: Coupling of N-Protected 5-Methylanthranilic Acid to an Amino Acid Ester

This protocol details the formation of a dipeptide by coupling N-protected 5-methylanthranilic acid with an amino acid ester.

Materials:

  • N-Boc- or N-Fmoc-5-methylanthranilic acid

  • Amino acid methyl or ethyl ester hydrochloride

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyano(hydroxyimino)acetate (Oxyma), or HATU.[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the N-protected 5-methylanthranilic acid in the chosen solvent in a round-bottom flask.

  • Add the coupling reagent (e.g., 1.2 equivalents of DIC and 1.2 equivalents of Oxyma).[1]

  • Stir the mixture at 0°C for 10-15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride in the solvent and add DIPEA to neutralize the salt.

  • Add the amino acid ester solution to the activated 5-methylanthranilic acid solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and proceed with work-up and purification (e.g., extraction and chromatography).

Protocol 3: Deprotection of the N-Terminal Protecting Group

This protocol describes the removal of the N-terminal protecting group to allow for further chain elongation.

Materials:

  • N-protected peptide

  • For Boc deprotection: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v)

  • For Fmoc deprotection: Piperidine in DMF (e.g., 20% v/v)

  • Solvent for work-up (e.g., diethyl ether)

Procedure (for Boc deprotection):

  • Dissolve the N-Boc-protected peptide in DCM.

  • Add the TFA/DCM solution and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, evaporate the solvent and TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide salt.

  • Collect the solid by filtration and dry under vacuum.

Visualizations

Experimental Workflow for Dipeptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide incorporating 5-methylanthranilic acid.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Product 5-MA 5-Methylanthranilic Acid Protection N-Terminal Protection (e.g., Boc, Fmoc) 5-MA->Protection AA-Ester Amino Acid Ester Coupling Peptide Bond Formation AA-Ester->Coupling Activation Carboxyl Group Activation (e.g., DIC/Oxyma) Protection->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Caption: Workflow for dipeptide synthesis.

Logical Relationship in Peptide Elongation

This diagram shows the cyclic nature of solution-phase peptide synthesis for elongating the peptide chain.

G Start Protected Peptide (n residues) Deprotection N-Terminal Deprotection Start->Deprotection Coupling Coupling with N-Protected Amino Acid Deprotection->Coupling End Protected Peptide (n+1 residues) Coupling->End End->Deprotection Repeat for next residue

References

Troubleshooting & Optimization

Preventing tert-butylation side products during Boc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of tert-butylation side products during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4][5] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[2][6]

Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?

A2: Nucleophilic functional groups and amino acid side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][3][4]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][3][4]

  • Guanidines and Amidines: These electron-rich functional groups are also susceptible to alkylation.[5][6]

Q3: What are scavengers and how do they prevent the formation of tert-butylation side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3][7] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2][3] Scavengers are typically nucleophilic compounds.[2][8]

Q4: Can Boc deprotection be incomplete? What are the signs and causes?

A4: Yes, Boc deprotection can be incomplete. Signs of an incomplete reaction include the persistence of the starting material as observed by TLC or LC-MS. Common causes include:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low.[8]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[8]

  • Low Temperature: Most deprotections are performed at room temperature; lower temperatures can slow the reaction rate.[8][9]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the reaction.[7][8][10]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, suggesting tert-butylation.

  • Possible Cause: Generation of the tert-butyl cation in the absence of an effective trapping agent.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[3][7][11] Refer to the tables below for guidance on scavenger selection.

Issue 2: Incomplete Deprotection Reaction.

  • Possible Cause 1: Insufficient concentration or equivalents of acid. [7]

    • Solution: Increase the acid concentration (e.g., use 50% TFA in DCM instead of 20%) or consider switching to a stronger acid system like 4M HCl in dioxane.[7][10]

  • Possible Cause 2: Insufficient reaction time or temperature. [2][7]

    • Solution: Extend the reaction time and monitor its progress. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[2][7]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. [7]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2][7]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference(s)
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger[7]
Triethylsilane (TES)5 - 10%Effective at reducing the tert-butyl cation to isobutane[7]
Water1 - 5%General carbocation scavenger, forms tert-butanol[7]
Thioanisole5 - 10%Carbocation scavenger, particularly effective in preventing S-alkylation of Met[7]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine residues[7]
Phenol5%Carbocation Scavenger[7]

Table 2: Common Scavenger Cocktails for Boc Deprotection

Cocktail NameComposition (v/v/v or v/v/w)Primary Use & Key FeaturesReference(s)
StandardTFA/TIS/H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[7]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues.[7]
For MethionineTFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[7]

Table 3: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Model Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on literature reports.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 20-50% (v/v).

  • Stir the mixture at room temperature for 0.5-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[8][11] The product is typically isolated as the TFA salt.[8]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[4]

Protocol 3: General Boc Deprotection using a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[7]

  • Reagent Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[11]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[7]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified.[11]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage & Cation Formation cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tBu_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Side_Reaction_Pathway cluster_pathways Competing Reactions tBu_Cation tert-Butyl Cation (t-Bu+) Scavenger_Reaction Reaction with Scavenger tBu_Cation->Scavenger_Reaction Side_Product_Reaction Reaction with Nucleophilic Residue (e.g., Trp, Met, Cys) tBu_Cation->Side_Product_Reaction Trapped_Cation Trapped Cation/ Neutral Product Scavenger_Reaction->Trapped_Cation Alkylated_Side_Product Alkylated Side Product (+56 Da) Side_Product_Reaction->Alkylated_Side_Product

References

Technical Support Center: Optimizing Amide Coupling Reactions of N-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions involving N-Boc-5-methylanthranilic acid. Due to the steric hindrance and electronic properties of this substrate, achieving high yields can be challenging. This guide offers practical solutions to common issues encountered during the coupling process.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my this compound coupling reactions?

A1: Low yields with this compound are often attributed to steric hindrance from the N-Boc protecting group and the methyl group on the anthranilic acid ring. This steric bulk can impede the approach of the amine nucleophile to the activated carboxylic acid, slowing down the reaction rate and leading to incomplete conversion. Additionally, the electronic nature of the anthranilic acid derivative can influence the reactivity of the carboxyl group.

Q2: Which coupling reagents are most effective for this sterically hindered substrate?

A2: For sterically hindered carboxylic acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or EDC alone.[1] Uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyBOP, have demonstrated superior performance in challenging couplings by forming highly reactive activated esters that can overcome the steric barrier more effectively.[2]

Q3: What is the role of additives like HOBt or HOAt, and should I use them?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for two main reasons: they suppress racemization if your amine component is chiral, and they can improve coupling efficiency.[3] They react with the initially formed active intermediate to generate a more stable and reactive activated ester, which is less prone to side reactions. Using these additives, especially with carbodiimide reagents like EDC, is highly recommended.[4] HATU contains the HOAt moiety within its structure, contributing to its high efficiency.[5]

Q4: What are common side reactions to watch out for?

A4: Besides incomplete reactions, potential side reactions include:

  • Racemization: If coupling a chiral amine, the stereochemical integrity can be compromised. Using additives like HOBt or HOAt and maintaining low reaction temperatures can minimize this.[3]

  • N-acylurea formation: When using carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the starting material and can be difficult to remove. The addition of HOBt can mitigate this.

  • Guanidinylation: With uronium/aminium reagents like HATU or HBTU, excess reagent can react with the amine to form a guanidinium byproduct.[2]

  • Premature Boc deprotection: While generally stable, the Boc group can be labile under certain acidic conditions. Ensure that the reaction conditions remain basic or neutral.

Q5: How can I improve the solubility of my reagents and substrates?

A5: this compound and some coupling reagents may have limited solubility in certain solvents. Aprotic polar solvents like DMF and NMP are generally good choices for their excellent solvating properties. Gentle heating can also improve solubility, but this should be done cautiously as it can also promote side reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Product Yield Inefficient coupling reagent for a sterically hindered substrate.Switch from standard carbodiimides (EDC/HOBt) to a more potent uronium/aminium (HATU, HBTU, COMU) or phosphonium (PyBOP) salt-based reagent.[1]
Suboptimal reaction temperature.While starting at 0°C is common to minimize side reactions, some sluggish couplings may benefit from allowing the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C). Monitor for impurity formation.
Insufficient reaction time.Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
Poor solubility of starting materials.Use a solvent with better solvating properties like DMF or NMP. Consider gentle warming if necessary.
Presence of Unreacted Starting Material Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous, as water can quench the activated species. Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6]
Steric hindrance slowing the reaction.Increase the equivalents of the coupling reagent and the amine (e.g., 1.2-1.5 equivalents).
Formation of Side Products Racemization of a chiral amine.Add HOBt or HOAt to the reaction mixture. Perform the reaction at a lower temperature (e.g., 0°C).[3]
N-acylurea formation (with EDC).Ensure HOBt is used in the reaction to intercept the O-acylisourea intermediate.
Guanidinylation of the amine (with HATU/HBTU).Use a stoichiometric amount or a slight excess of the coupling reagent. Avoid large excesses.
Difficult Purification Byproducts from the coupling reagent.Choose a coupling reagent with water-soluble byproducts (e.g., EDC and its urea byproduct can be removed by aqueous workup).[3] For reagents that produce non-polar byproducts, careful column chromatography is often necessary.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amide Couplings

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastA cost-effective and reliable option for challenging couplings.
PyBOP Phosphonium Salt90-95FastByproducts are generally less problematic than those from older phosphonium reagents. Effective for hindered residues.[2]
COMU Aminium/Uronium Salt>95Very FastA third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU.
EDC/HOBt Carbodiimide/Additive85-90ModerateA classic and economical choice, but may be less effective for highly hindered systems and can require longer reaction times.[1]

Note: The provided yield percentages are illustrative and based on general performance data for sterically hindered couplings. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[6]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture at 0 °C.[6]

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
  • Preparation: To a round-bottom flask, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).[4]

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.[4]

  • Base Addition: Add DIPEA (2.5 equivalents) dropwise.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the urea byproduct and excess reagents. Perform subsequent washes with dilute acid and base as needed.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve this compound & Coupling Reagent in Anhydrous Solvent add_base Add Base (e.g., DIPEA) at 0°C start->add_base pre_activate Pre-activate for 15-30 min add_base->pre_activate add_amine Add Amine Solution pre_activate->add_amine react Stir at RT for 2-16h add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Amide Product purify->end

Caption: A generalized experimental workflow for amide coupling reactions.

troubleshooting_yield cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_procedure Procedural Adjustments start Low Yield Observed reagent Switch to Potent Coupling Reagent (e.g., HATU) start->reagent time Extend Reaction Time start->time preactivate Pre-activate Carboxylic Acid start->preactivate equivalents Increase Equivalents of Reagents reagent->equivalents outcome Improved Yield equivalents->outcome temp Optimize Temperature time->temp temp->outcome solvent Use High-Solvating Solvent (DMF/NMP) preactivate->solvent solvent->outcome

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting N-Boc Deprotection of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc deprotection of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from aromatic amines. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific issues that may lead to low yields during the N-Boc deprotection of aromatic amines, offering potential causes and solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection of an aromatic amine is slow or does not proceed to completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection of N-Boc protected aromatic amines:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the aromatic ring can decrease the basicity of the amine, making the carbamate more stable and harder to cleave compared to aliphatic amines. The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively protonate and cleave the Boc group.[1]

  • Low Reaction Temperature: While reactions are often run at room temperature, lower temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1]

  • Steric Hindrance: Aromatic amines with bulky substituents near the N-Boc group may require more forceful conditions for complete removal.[1]

Recommended Solutions:

SolutionDescriptionConsiderations
Increase Acid Concentration Gradually increase the concentration of TFA in a solvent like dichloromethane (DCM). Common concentrations range from 20% to 100% (neat TFA).[2]For sensitive substrates, prolonged exposure to high concentrations of strong acid can lead to side reactions or degradation.[1]
Increase Reaction Temperature If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[2] In some cases, gentle heating or microwave irradiation has been shown to accelerate the reaction.[2][3]Higher temperatures can also increase the rate of side reactions. Careful monitoring is crucial.
Use a Stronger Acid System A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be more potent than TFA/DCM for stubborn deprotections.[1]HCl salts of the product amine may precipitate from the reaction mixture. This can be advantageous for isolation but may require different work-up procedures.[1]
Issue 2: Formation of tert-Butylated Side Products

Question: I am observing significant formation of side products where a tert-butyl group has been added to the aromatic ring of my product. How can I prevent this?

Answer: The formation of tert-butylated side products is a common issue, especially with electron-rich aromatic amines. This occurs because the cleavage of the Boc group generates a reactive tert-butyl cation, which can act as an electrophile and alkylate the aromatic ring.[4][5]

Recommended Solutions:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it.[4]

Commonly Used ScavengersTarget Substrate Feature
Triisopropylsilane (TIS)General purpose, effective for electron-rich aromatics.[4]
Triethylsilane (TES)Similar to TIS.[4]
AnisoleEffective for scavenging the tert-butyl cation.[4]
ThioanisoleParticularly useful if sulfur-containing functional groups are present.[4]

A common practice is to use a "scavenger cocktail," such as a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), to provide broad protection.[2]

N-Boc deprotection pathway and side product formation.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected aromatic amine is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value.[1] Staining the TLC plate with a ninhydrin solution is highly recommended as it specifically visualizes primary and secondary amines, usually as a colored spot, confirming the formation of the free amine.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring and confirmation of the product's mass.[1]

Q2: My aromatic amine is sensitive to strong acids. What are some milder alternatives for N-Boc deprotection?

A2: For acid-sensitive substrates, several milder deprotection methods can be employed:

  • Milder Acidic Conditions: Using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[1]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[1]

  • Thermal Deprotection: In some cases, heating the N-Boc protected aromatic amine in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without the need for any acid.[1][6]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[7][8]

Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

A3: Yes, there is a growing interest in developing more environmentally benign methods. Catalyst-free deprotection using hot water is a notable green alternative.[9][10] Additionally, the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[11] Efforts are also being made to replace chlorinated solvents like DCM with more sustainable alternatives.[5]

Troubleshooting workflow for low yield.

Experimental Protocols

Below are detailed methodologies for common N-Boc deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc protected aromatic amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.[1]

  • To this solution, add trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[1] For less reactive substrates, a higher concentration or even neat TFA can be used.[2]

  • If tert-butylation is a concern, add a scavenger such as triisopropylsilane (TIS) (1.1-2 equivalents) to the reaction mixture before adding TFA.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or isopropanol can help remove residual TFA.[2]

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected aromatic amine.[1]

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
  • Dissolve the N-Boc protected aromatic amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane (a slight excess, e.g., 1.5-2 equivalents).[1]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
  • Dissolve the N-Boc protected substrate (1 equivalent) in dichloromethane (DCM).[1]

  • Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, dilute the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate) or a chelating agent (e.g., EDTA) and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 4: Thermal Deprotection in Water
  • Suspend the N-Boc protected aromatic amine (1 equivalent) in deionized water.[1]

  • Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).[1]

  • Monitor the reaction progress by TLC. Reaction times can vary.

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

Technical Support Center: Purification of Crude n-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude n-Boc-5-methylanthranilic acid using silica gel column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a standard protocol for purifying crude this compound by column chromatography?

Answer: A standard protocol involves using silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexane (or petroleum ether), often with a small amount of acetic acid to improve peak shape.

Experimental Protocol: Column Chromatography Purification

Objective: To isolate pure this compound from unreacted starting materials and side products.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Acetic Acid (AcOH) - all chromatography grade.

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes/flasks

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system such as 7:3 Hexane:EtOAc + 0.5% AcOH.

    • Visualize the spots under UV light (254 nm) to identify the product, starting material (5-methylanthranilic acid), and any major impurities. This helps in deciding the starting polarity for the column.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution:

    • Begin eluting with a low-polarity mobile phase, as determined by your initial TLC analysis (e.g., 9:1 Hexane:EtOAc + 0.5% AcOH).

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move to 8:2, then 7:3 Hexane:EtOAc). A stepwise gradient is often effective.

    • The addition of 0.5-1% acetic acid to the mobile phase is crucial to suppress the deprotonation of the carboxylic acid, which prevents peak tailing.[1][2]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your target compound.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

dot

Caption: General workflow for column chromatography purification.

Q2: What are the likely impurities in my crude product?

Answer: Common impurities include unreacted starting material (5-methylanthranilic acid), unreacted Boc-anhydride ((Boc)₂O), and its hydrolysis byproduct, tert-butanol.

CompoundPolarityExpected TLC Rf (7:3 Hexane:EtOAc)Notes
(Boc)₂O & tert-butanolLowHigh (Rf > 0.8)Elutes very quickly from the column.
This compound Medium Medium (Rf ~ 0.4-0.5) Target compound. Its polarity is reduced by the Boc group but retained by the carboxylic acid.[3]
5-Methylanthranilic acidHighLow (Rf < 0.2)The free amine makes it much more polar than the Boc-protected product.[4][5]
Q3: My product is streaking or tailing badly on the TLC and column. How can I fix this?

Answer: Tailing is a common issue when purifying acidic compounds on silica gel.[6] The acidic silanol groups on the silica surface can interact strongly with the carboxylic acid of your product, causing it to elute slowly and over many fractions.

Solutions:

  • Add an Acidic Modifier: Add 0.5-1% acetic acid (AcOH) or trifluoroacetic acid (TFA) to your eluent system.[2] The modifier protonates the silica surface and ensures your compound remains in its neutral, less polar form, leading to sharper peaks.

  • Use Deactivated Silica: For very sensitive compounds, you can use silica gel that has been deactivated, for example, by treating it with a base like triethylamine before packing.[6] However, for this compound, adding acid to the eluent is the most common and effective solution.

Q4: The separation between my product and an impurity is poor. What should I do?

Answer: Poor separation means the difference in elution rates between your compounds is too small.

Solutions:

  • Optimize the Mobile Phase: If the Rf values are too high (e.g., > 0.6), decrease the eluent polarity (more hexane). If they are too low (e.g., < 0.1), increase the eluent polarity (more ethyl acetate). The ideal Rf for the target compound for good separation is typically between 0.25 and 0.4.

  • Use a Slower, Shallower Gradient: Instead of large jumps in polarity, increase the percentage of the polar solvent more gradually (e.g., in 2-5% increments). This allows more time for the compounds to resolve.

  • Improve Column Packing: Ensure the column is packed uniformly without any cracks or channels, which can cause mixed fractions.[6]

Q5: My compound is not eluting from the column, even with a highly polar solvent system.

Answer: This suggests your compound has a very strong, potentially irreversible, interaction with the silica gel or has decomposed.

Solutions:

  • Check Compound Stability: Before running the column, perform a stability test by spotting your crude product on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the product spot diminishes, it may be degrading on the silica.[6]

  • Increase Eluent Strength Drastically: Try flushing the column with a much stronger solvent system, such as 1-5% methanol in dichloromethane, to elute highly polar compounds.

  • Consider an Alternative Stationary Phase: If your compound is unstable on silica, consider using a different stationary phase like alumina or a reversed-phase (C18) silica gel.[6][7]

dot

Troubleshooting_Logic Problem Problem Observed Tailing Tailing / Streaking Problem->Tailing PoorSep Poor Separation Problem->PoorSep NoElution Compound Not Eluting Problem->NoElution Cause_Tailing Cause: Acidic compound interacting with acidic silica. Tailing->Cause_Tailing Cause_PoorSep Cause: Suboptimal mobile phase or poor column packing. PoorSep->Cause_PoorSep Cause_NoElution Cause: Compound decomposition or very strong adsorption. NoElution->Cause_NoElution Sol_Tailing Solution: Add 0.5-1% Acetic Acid to the mobile phase. Cause_Tailing->Sol_Tailing Sol_PoorSep Solution: Adjust solvent polarity for Rf ~0.3. Use a shallower gradient. Cause_PoorSep->Sol_PoorSep Sol_NoElution Solution: Check silica stability. Flush with stronger solvent (e.g., MeOH). Cause_NoElution->Sol_NoElution

Caption: Troubleshooting decision tree for common chromatography issues.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Silica Gel : Crude Ratio20:1 to 50:1 (w/w)A higher ratio provides better separation for difficult mixtures.
Initial Mobile PhaseHexane:EtOAc (95:5 to 90:10) + 0.5% AcOHStart with low polarity to elute non-polar impurities first.
Final Mobile PhaseHexane:EtOAc (60:40 to 50:50) + 0.5% AcOHIncrease polarity to elute the more polar product and any remaining starting material.
Target Compound Rf on TLC0.25 - 0.40This range typically provides the best resolution between compounds during column chromatography.[8]
Acidic Modifier Conc.0.5 - 1.0% (v/v) Acetic AcidSufficient to suppress ionization of the carboxylic acid without significantly altering overall polarity.[2]

References

Technical Support Center: Identifying and Mitigating Side Products in Acid-Labile Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning side product formation during the acid-labile removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side reactions during the acid-catalyzed cleavage of the Boc group is the formation of a reactive tert-butyl cation intermediate.[1] This electrophilic carbocation can subsequently alkylate nucleophilic functional groups within the substrate, leading to the formation of undesired byproducts.[1]

Q2: Which amino acid residues are particularly susceptible to side reactions during Boc deprotection in peptide synthesis?

A2: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2] Methionine is also susceptible to oxidation to methionine sulfoxide.[2]

  • Cysteine (Cys): The thiol group is a strong nucleophile and can be readily S-tert-butylated.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can undergo C-alkylation.[1][3]

Q3: How can the formation of these side products be prevented?

A3: The most effective method to prevent side product formation is the addition of "scavengers" to the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate.[1] They effectively "trap" the carbocation before it can react with the desired molecule.[1]

Q4: What are some commonly used scavengers and in what concentrations are they typically used?

A4: The choice of scavenger depends on the specific nucleophilic residues present in the substrate. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger, typically used at 2.5-5% (v/v).[2][4]

  • Water (H₂O): Acts as a general carbocation scavenger, forming tert-butanol, and is often used at 2.5-5% (v/v).[2]

  • 1,2-Ethanedithiol (EDT): Particularly effective for protecting tryptophan and cysteine residues, used at around 2.5% (v/v).[2][4]

  • Thioanisole: Useful for protecting methionine residues from alkylation and can also help prevent oxidation, typically used at 5-10% (v/v).[2][4]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC or LC-MS analysis after Boc deprotection, often with a mass increase of +56 Da.

  • Possible Cause: This mass shift is characteristic of tert-butylation, where a tert-butyl group has been added to a nucleophilic site on your molecule.[1] This is a strong indication that the tert-butyl cation generated during deprotection has reacted with your substrate.[1]

  • Solution: Incorporate a suitable scavenger or a scavenger cocktail into your deprotection reagent. For molecules containing tryptophan, methionine, cysteine, or tyrosine, the use of scavengers is highly recommended.[1][2] A general-purpose cocktail such as 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O is often effective.[4] For more sensitive substrates, a more complex mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[5]

Issue 2: The Boc deprotection reaction is incomplete, with starting material still present.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough to completely cleave the Boc group, especially if the substrate is sterically hindered.[6]

  • Solution 1: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system, such as 4M HCl in dioxane.[6]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient duration.[6]

  • Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS.[7] Gentle warming (e.g., to 40°C) can be considered for sterically hindered substrates, but be aware that this may also increase side product formation if scavengers are not used.[5]

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Model Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on internal analysis and literature reports.[5]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using a Scavenger Cocktail

This protocol describes a general method for the acid-catalyzed removal of a Boc group in solution-phase synthesis using trifluoroacetic acid (TFA) with a scavenger to minimize side product formation.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add the chosen scavenger to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate with toluene (2-3 times).

    • The resulting crude product is the amine TFA salt. If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Analysis: Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

Troubleshooting for Protocol 1:

  • If tert-butylation is still observed: Increase the concentration of the scavenger. For highly sensitive substrates, a scavenger cocktail may be more effective.

  • If the reaction is sluggish: Increase the concentration of TFA or the reaction time. For very hindered substrates, gentle warming may be necessary.

Mandatory Visualization

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor incomplete Incomplete Reaction? monitor->incomplete troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase Acid Concentration - Extend Reaction Time - Consider Steric Hindrance incomplete->troubleshoot_incomplete Yes complete Reaction Complete incomplete->complete No retry Retry Deprotection troubleshoot_incomplete->retry retry->start analyze Analyze Product Purity (HPLC, LC-MS) complete->analyze pure Pure Product? analyze->pure proceed Proceed to Next Step pure->proceed Yes impure Side Products Observed (e.g., +56 Da mass shift) pure->impure No troubleshoot_side_products Troubleshoot Side Products: - Add/Optimize Scavengers (TIS, EDT, etc.) - Use Scavenger Cocktail - Adjust Reaction Conditions (Temp., Conc.) impure->troubleshoot_side_products troubleshoot_side_products->retry

Caption: Troubleshooting workflow for Boc deprotection side products.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation (Reactive Intermediate) Protonated->tBu_Cation Fragmentation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Product t-Butylated Side Product tBu_Cation->Side_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Nucleophilic_Site Nucleophilic Site (Trp, Met, Cys, Tyr) Nucleophilic_Site->Side_Product

Caption: Mechanism of Boc deprotection and scavenger intervention.

References

Technical Support Center: Selective N-Boc Deprotection in Continuous Flow

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of N-Boc groups in continuous flow. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges encountered during the continuous flow removal of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guide

This section addresses specific issues that may arise during N-Boc deprotection in a continuous flow setup, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

  • Question: My N-Boc deprotection reaction is sluggish or does not go to completion in the flow reactor, even at standard conditions. What are the potential causes and how can I resolve this?

  • Answer: Incomplete or slow deprotection in continuous flow can be attributed to several factors:

    • Insufficient Residence Time: The time the reaction mixture spends in the heated zone of the reactor may be too short. Solution: Decrease the flow rate to increase the residence time.

    • Low Temperature: The reaction temperature may be too low for the specific substrate. The thermal stability of the N-Boc group varies, with alkyl N-Boc groups being more stable than aryl or heteroaryl N-Boc groups.[1] Solution: Gradually increase the reactor temperature. For purely thermal deprotections, temperatures can range from 120°C to 240°C or higher, depending on the substrate and solvent.[2]

    • Sub-optimal Solvent: The chosen solvent can significantly impact reaction efficiency. For thermal deprotections, methanol and 2,2,2-trifluoroethanol (TFE) have shown high efficiency.[2][3][4] For acid-catalyzed reactions, THF has been used effectively with solid acid catalysts.[5] Solution: Screen different solvents to find the optimal one for your substrate.

    • Catalyst Deactivation: When using a packed-bed reactor with a solid acid catalyst (e.g., H-BEA zeolite), the active sites can be poisoned by the amine product, reducing efficiency over time.[5][6] Solution: Monitor the catalyst activity and consider a regeneration step or replacement of the catalyst bed.

Issue 2: Poor Selectivity Between Different N-Boc Groups

  • Question: I am trying to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group, but I am seeing significant removal of both. How can I improve selectivity?

  • Answer: Achieving selectivity relies on exploiting the different labilities of N-Boc groups. The reactivity generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine.[1] Selectivity can be precisely controlled in a continuous flow setup.

    • Precise Temperature Control: This is the most critical parameter. Lower temperatures will favor the cleavage of the more labile Boc group. For instance, selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc has been achieved at 150°C.[2] Solution: Perform a temperature screening to find the optimal window where the aryl group is removed while the alkyl group remains intact.

    • Residence Time Optimization: A shorter residence time may be sufficient to cleave the more reactive group while minimizing the deprotection of the more stable one.[2] Solution: Systematically vary the residence time at a fixed, optimized temperature to fine-tune selectivity.

Issue 3: Reactor Clogging or Slurry Formation

  • Question: My flow reactor is clogging during the deprotection reaction. What is causing this and how can I prevent it?

  • Answer: Clogging is a common issue in flow chemistry, often caused by product precipitation or vigorous off-gassing.

    • Product Precipitation: The deprotected amine product, often as a salt (e.g., hydrochloride or trifluoroacetate), may be insoluble in the reaction solvent.[2] Solution: Choose a solvent in which both the starting material and the final product are soluble at the reaction temperature. Alternatively, a "telescoped" setup where the output stream is immediately mixed with a base or another reagent can prevent precipitation.[2]

    • Vigorous Off-gassing: The deprotection of the Boc group releases isobutylene and carbon dioxide gas.[7][8] In a confined flow reactor, this can lead to pressure fluctuations and potential slurry formation, a phenomenon known as "foaming-out".[2] Solution: Employ a back-pressure regulator (BPR) to maintain a stable pressure well above the solvent's boiling point. This keeps gases dissolved and ensures smooth, single-phase flow.

Issue 4: Formation of Side Products

  • Question: I am observing t-butylation of my substrate or product. How can this be avoided?

  • Answer: This side reaction is common in acid-catalyzed deprotections, where the generated t-butyl cation can act as an alkylating agent, especially on electron-rich aromatic rings or other nucleophilic sites.[9]

    • Solution 1: Use Scavengers: While less common in flow, scavengers can be premixed into the reagent stream. However, this adds complexity.

    • Solution 2: Switch to Thermal Deprotection: The most effective solution is to switch to a thermal deprotection method, which avoids the use of strong acids and the generation of a free t-butyl cation.[2][3][10] Thermal deprotection in flow offers a cleaner reaction profile and eliminates the need for aqueous workups to remove acid catalysts.[1]

Frequently Asked Questions (FAQs)
  • Q1: What are the main advantages of performing N-Boc deprotection in continuous flow?

    • A1: Continuous flow technology offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields.[1] It allows for "superheating" solvents safely above their boiling points, accelerating reactions. Thermal deprotections, which can be difficult in batch, are readily achieved in flow.[2] Furthermore, flow systems can be easily automated and scaled, and telescoping reactions (performing multiple steps sequentially without isolation) is more straightforward.[2]

  • Q2: What are the primary methods for N-Boc deprotection in flow?

    • A2: The two main approaches are acid-catalyzed deprotection and thermal deprotection .

      • Acid-catalyzed: This can be done homogeneously with acids like TFA or HCl, or heterogeneously using a packed-bed reactor with a solid acid catalyst like H-BEA zeolite.[5][11] Heterogeneous catalysis simplifies product purification as the acid catalyst is contained within the reactor.[5]

      • Thermal: This method uses high temperatures to effect deprotection without any acid catalyst.[3][4] It is advantageous for substrates sensitive to acid and for avoiding t-butylation side products.[1][9]

  • Q3: Can I selectively deprotect an N-Boc group in the presence of other acid-labile protecting groups?

    • A3: Yes, selective deprotection is a key advantage of flow chemistry. The N-Boc group is generally one of the most acid-sensitive protecting groups.[9] By carefully controlling temperature and residence time, it is often possible to remove a Boc group while leaving other, more robust acid-labile groups (like some silyl ethers or acetals) intact.[12] Thermal deprotection, in particular, has been shown to be compatible with a large number of functional groups.[7][13]

  • Q4: Which solvents are recommended for continuous flow N-Boc deprotection?

    • A4: The choice of solvent is critical. For thermal deprotection, methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) have demonstrated excellent results, with deprotection also being feasible in solvents like THF and toluene at higher temperatures.[2][3][4] For reactions using solid acid catalysts, THF has been shown to be effective.[5][6] The ideal solvent should provide good solubility for both the starting material and the product to prevent clogging.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various N-Boc deprotection methods in continuous flow.

MethodReagent / CatalystSolvent(s)Temperature (°C)Residence TimeSubstrate / SelectivityReference
Thermal None (Catalyst-free)MeOH, TFE120 - 24020 - 45 minSelective deprotection of aryl N-Boc over alkyl N-Boc is possible by controlling temperature (e.g., 150°C for aryl).[3][4]
Thermal None (Catalyst-free)Acetonitrile, WaterHigh Temp. (e.g., 300°C)ShortCompatible with many functional groups; allows for telescoped sequences without workup.[1][2]
Heterogeneous Acid H-BEA ZeoliteTHF~140< 1 minEffective for a variety of aromatic and aliphatic amines.[5][6]
Homogeneous Acid TFA, HClDCM, DioxaneRoom Temp. - ElevatedVariableStandard method, but can lead to side reactions and requires aqueous workup.[2][11]
Experimental Protocols

Protocol 1: General Thermal Deprotection in Continuous Flow

  • System Setup: Assemble a flow chemistry system consisting of an HPLC pump, a sample loop or T-mixer for reagent introduction, a coiled reactor (stainless steel or Hastelloy) immersed in a heating block or oil bath, a back-pressure regulator (BPR, set to >10 bar), and a collection vessel.

  • Reagent Preparation: Prepare a solution of the N-Boc protected amine in a suitable solvent (e.g., 0.1 M in methanol).

  • Priming: Prime the system by pumping the pure solvent through the reactor at the desired flow rate until a stable baseline pressure is achieved.

  • Reaction Execution: Switch the pump input to the reagent solution. Pump the solution through the reactor coil, which is pre-heated to the target temperature (e.g., 200°C). The residence time is determined by the reactor volume and the flow rate.

  • Collection: Collect the product stream after the BPR.

  • Analysis: Analyze the collected fractions by LC-MS or GC-MS to determine conversion.

  • Workup: If necessary, evaporate the solvent under reduced pressure. Thermal deprotections often yield the free amine directly, avoiding the need for a neutralization step.[1]

Protocol 2: Selective Thermal Deprotection of an Aryl N-Boc Group

  • System Setup: Use the same setup as in Protocol 1.

  • Reagent Preparation: Dissolve the bis-Boc protected substrate (containing both aryl and alkyl N-Boc groups) in methanol (e.g., 0.1 M).

  • Reaction Execution: Set the reactor temperature to a lower, optimized value (e.g., 150°C).[2] Pump the solution through the system with a residence time of approximately 30 minutes.[2]

  • Collection and Analysis: Collect the output and analyze by LC-MS to confirm the selective removal of the aryl N-Boc group.

  • Isolation: The mono-deprotected product can be isolated, often by simple solvent removal, and used directly in a subsequent "telescoped" reaction step.[2]

Visualizations

Experimental_Workflow cluster_input Input Stage cluster_reaction Reaction Stage cluster_output Output Stage Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump System Priming Substrate Substrate Solution Substrate->Pump Reaction Run Reactor Heated Reactor Coil (Temperature & Residence Time Control) Pump->Reactor Mixer BPR Back-Pressure Regulator (BPR) Reactor->BPR Maintains Pressure Collection Product Collection BPR->Collection Depressurized Product Stream

// Branch 1: Incomplete Deprotection Incomplete [label="Incomplete\nDeprotection", shape=rectangle]; Sol1_Temp [label="Increase\nTemperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1_Time [label="Increase\nResidence Time\n(Lower Flow Rate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1_Solvent [label="Change\nSolvent\n(e.g., to MeOH/TFE)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Poor Selectivity Selectivity [label="Poor\nSelectivity", shape=rectangle]; Sol2_Temp [label="Decrease\nTemperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2_Time [label="Decrease\nResidence Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 3: Clogging Clogging [label="Reactor\nClogging", shape=rectangle]; Sol3_BPR [label="Increase\nBack Pressure", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3_Solvent [label="Change Solvent for\nBetter Solubility", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 4: Side Products SideProducts [label="Side Products\n(t-Butylation)", shape=rectangle]; Sol4_Thermal [label="Switch to\nThermal Method", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Problem; Problem -> Incomplete [label="Low Conversion"]; Problem -> Selectivity [label="Mixture of Products"]; Problem -> Clogging [label="High Pressure"]; Problem -> SideProducts [label="Impurity Detected"];

Incomplete -> Sol1_Temp; Incomplete -> Sol1_Time; Incomplete -> Sol1_Solvent; Selectivity -> Sol2_Temp; Selectivity -> Sol2_Time; Clogging -> Sol3_BPR; Clogging -> Sol3_Solvent; SideProducts -> Sol4_Thermal; } dot Caption: Troubleshooting decision tree for N-Boc deprotection in flow.

Selectivity_Pathway Start Substrate: Aryl-(N-Boc)- R-(N-Boc)-Alkyl Condition1 Low Temperature (e.g., 150°C) + Optimized Residence Time Start->Condition1 Condition2 High Temperature (e.g., >200°C) + Longer Residence Time Start->Condition2 One-Pot Full Deprotection Product1 Selective Product: Aryl-(NH)- R-(N-Boc)-Alkyl Condition1->Product1 Aryl N-Boc Cleaved Product1->Condition2 Process Further Product2 Fully Deprotected: Aryl-(NH)- R-(NH)-Alkyl Condition2->Product2 Both N-Boc Groups Cleaved

References

Technical Support Center: Enhancing Reaction Efficiency of Sterically Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving sterically hindered N-methylated amino acids so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This hindrance is particularly pronounced when coupling two consecutive N-methylated residues and can lead to slower reaction rates, incomplete reactions, and lower yields.[1][3]

Q2: What are the immediate indicators of a difficult or failed coupling reaction?

A2: Common signs of an inefficient coupling reaction include:

  • Positive qualitative tests: For solid-phase peptide synthesis (SPPS), a positive bromophenol blue test (blue or green resin beads) indicates the presence of unreacted free amines.[1] A complete reaction is typically indicated by a yellow color.[1]

  • Low final peptide yield: The overall yield of the desired peptide is significantly lower than expected.[1]

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product may reveal peptides missing the sterically hindered amino acid.[1]

Q3: Which coupling reagents are most effective for these challenging couplings?

A3: Standard coupling reagents like HBTU and HCTU may be less effective.[1] More potent uronium/aminium or phosphonium salt-based reagents are generally recommended.[2][4] Highly effective options include HATU, COMU, PyAOP, and PyBOP, especially when used with additives like HOAt or Oxyma.[1][3][4][5][6] For exceptionally difficult couplings, such as between two N-methylated residues, reagents like PyBroP have shown success.[1][2]

Q4: How does temperature affect the coupling efficiency of sterically hindered N-methylated amino acids?

A4: Increasing the reaction temperature can improve coupling efficiency. Microwave-assisted peptide synthesis (MW-SPPS) is a powerful technique for driving difficult couplings to completion by rapidly heating the reaction mixture, often resulting in higher yields in less time.[1][7][8] However, caution is necessary as elevated temperatures can promote side reactions, such as lactam formation with residues like Fmoc-Arg(Pbf)-OH.[1][9]

Q5: What are common side reactions, and how can they be minimized?

A5: Key side reactions include:

  • Epimerization: The loss of stereochemical integrity at the chiral center of the amino acid. This can be minimized by using additives like HOAt or Oxyma, which are more effective than HOBt at suppressing racemization.[2][4][10] Using a weaker base like collidine instead of DIPEA and avoiding prolonged reaction times at high temperatures can also help.[2][4]

  • Diketopiperazine formation: This is common at the dipeptide stage, especially with Proline.[11] Using 2-chlorotrityl chloride resin can help mitigate this due to its steric bulk.[11]

  • Guanidinylation: Uronium/aminium reagents can react with the unprotected N-terminus, terminating the peptide chain.[11] Pre-activating the amino acid before adding it to the resin can prevent this.[11]

  • Deletion of N-terminal Ac-N-methylamino acid: This can occur during acidic cleavage from the resin.[3][12] The N-methyl group can facilitate a cyclization reaction that cleaves the first residue.[12] Optimizing cleavage time and conditions is crucial.[3][12]

Q6: How can I purify peptides containing highly hydrophobic N-methylated amino acids?

A6: The increased hydrophobicity of these peptides can make purification by reversed-phase HPLC (RP-HPLC) challenging, leading to strong retention and potential co-elution with impurities.[13] Strategies for successful purification include using less retentive stationary phases (e.g., C4 instead of C18) and adding organic modifiers like n-propanol to the mobile phase.[13] A systematic approach combining different chromatography methods, such as ion exchange followed by RP-HPLC, can also be effective.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of peptides with sterically hindered N-methylated amino acids.

Problem 1: Low Coupling Yield / Incomplete Reaction
Possible Cause Suggested Solution Expected Outcome
Insufficient Reagent Potency Switch from standard reagents (e.g., HBTU) to more powerful ones like HATU, COMU, or PyAOP.[1][4][6] For extremely difficult couplings, consider PyBroP.[1]The more potent reagent will better overcome the steric barrier, driving the reaction to completion.
Suboptimal Reaction Conditions Increase reaction time (e.g., from 1-2 hours to 4 hours or longer). Consider increasing the temperature or using a microwave synthesizer.[1][7]Extended time or higher energy input can provide the necessary activation energy for the reaction to proceed.
Poor Resin Swelling Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before starting the coupling step.[1]Proper swelling ensures that all reactive sites on the resin are accessible to the reagents.
Sequence-Specific Difficulty For couplings between two N-methylated residues, use the most potent coupling methods and consider extended reaction times or double coupling.[1][3]Using highly reactive species and ensuring sufficient reaction opportunity will facilitate the formation of the hindered peptide bond.
Problem 2: High Levels of Epimerization
Possible Cause Suggested Solution Expected Outcome
Over-activation of Carboxylic Acid Reduce the pre-activation time before adding the amine component. Perform the reaction at a lower temperature (e.g., 0°C).[2][4]Less reactive activated species are formed, reducing the likelihood of proton abstraction and subsequent racemization.
Use of a Strong Base Replace strong bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][4]A weaker base is less likely to cause epimerization of the activated amino acid.
Inadequate Additive Use additives known to suppress racemization effectively, such as HOAt or OxymaPure, instead of HOBt.[2][4][10]These additives form active esters that are more resistant to racemization while still being highly reactive towards the amine.
Prolonged High Temperature If using elevated temperatures to improve yield, optimize for the shortest time required to achieve a satisfactory result.[2]Minimizing exposure to heat reduces the window for epimerization to occur.

Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
Coupling Reagent/MethodAdditiveBaseRelative SpeedEpimerization RiskNotes
HBTU HOBtDIPEAFastLow to ModerateA classic reagent, but can be less effective for N-methylated residues.[4]
HATU HOAtDIPEA/CollidineVery FastVery LowHighly effective for difficult couplings, including N-methylated amino acids.[1][4]
COMU (Internal Oxyma)DIPEAVery FastVery LowConsidered one of the most efficient reagents with minimal epimerization risk. Byproducts are water-soluble, which aids in purification.[4][6]
PyAOP (Internal HOAt)DIPEAVery FastVery LowParticularly effective for coupling N-protected N-methyl amino acids.[3][4][5]
PyBOP NoneDIPEAFastLowA reliable phosphonium salt-based reagent for both solution and solid-phase synthesis.[4]
DIC/Oxyma OxymaPureDIPEAModerateVery LowA cost-effective and safe option with excellent epimerization suppression.
TSTU/CuCl₂ N-hydroxysuccinimideN/AModerateVery LowReported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid.[5]

Experimental Protocols

Protocol 1: General Coupling of a Sterically Hindered Fmoc-N-Methyl-Amino Acid using HATU

This protocol describes a general method for coupling an Fmoc-N-methyl-amino acid to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-N-methyl-amino acid (4.0 eq)

  • HATU (3.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.[1]

  • Activation Solution: In a separate vial, dissolve the Fmoc-N-methyl-amino acid and HATU in DMF.[15]

  • Pre-activation: Add DIPEA to the amino acid/HATU solution and vortex briefly for 1-2 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. For very difficult couplings, the reaction time can be extended or performed at a higher temperature (e.g., 50°C).[1]

  • Monitoring: To check for completion, remove a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a bromophenol blue test.[1][15]

    • Yellow beads: Coupling is complete. Proceed to washing.

    • Blue or green beads: Coupling is incomplete.[1] A second coupling with a fresh solution of activated amino acid may be required.[1]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.[1]

Protocol 2: On-Resin N-Methylation of an Amino Acid

This protocol outlines the N-methylation of a primary amine on a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • NMP

Procedure:

  • Sulfonylation (Amine Protection):

    • Swell the resin in NMP.

    • Treat the resin with a solution of o-NBS-Cl and collidine in NMP.[1] Agitate for 30-60 minutes.

    • Wash the resin thoroughly with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of DBU and dimethyl sulfate in NMP.[1]

    • Agitate for approximately 20 minutes (this can be done in two 10-minute steps).[1]

    • Wash the resin with NMP.

  • Desulfonylation (Amine Deprotection):

    • Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group. Agitate for 15-30 minutes.

    • Wash the resin thoroughly with NMP to yield the N-methylated amine, ready for the next coupling step.

Protocol 3: Analysis of Epimerization by RP-HPLC

This protocol provides a general method for quantifying the level of epimerization in a crude peptide sample.[10]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water) at a concentration of approximately 0.1-1.0 mg/mL.[10]

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column is ideal for separating diastereomers.

    • Mobile Phase A: 0.1% TFA in water.[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient is 5% to 65% B over 60 minutes, but this must be optimized for the specific peptide.[10]

    • Flow Rate: A standard flow rate is 1.0 mL/min for an analytical column.[10]

    • Detection: UV detection at 214 nm or 280 nm.[10]

  • Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Generate the chromatogram. The desired peptide and its epimer should appear as two distinct, closely eluting peaks.

    • Integrate the peak areas of both the main product and the epimeric impurity.

    • Calculate the percentage of epimerization: (% Epimerization) = [Peak Area of Epimer / (Peak Area of Desired Peptide + Peak Area of Epimer)] * 100.[10]

Visualizations

Experimental_Workflow General Experimental Workflow for Hindered Coupling Resin_Prep 1. Resin Swelling (DMF or NMP, 30 min) Activation 2. AA Activation (Fmoc-N-Me-AA, HATU, DIPEA in DMF) Resin_Prep->Activation Coupling 3. Coupling Reaction (Add activated AA to resin, 1-2h RT) Activation->Coupling Monitoring 4. Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Result Result Monitoring->Result Wash 6. Wash Resin (DMF, DCM) Result->Wash Complete (Yellow) Recouple 5a. Recouple (Repeat steps 2-3) Result->Recouple Incomplete (Blue/Green) Next_Step 7. Proceed to Next Synthesis Step Wash->Next_Step Recouple->Coupling

Caption: General experimental workflow for hindered coupling.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Coupling Yield Start Problem: Low Coupling Yield Check_Reagent Is the coupling reagent potent enough? (e.g., using HBTU) Start->Check_Reagent Upgrade_Reagent Action: Switch to HATU, COMU, or PyAOP Check_Reagent->Upgrade_Reagent No Check_Time_Temp Are reaction time and temperature sufficient? Check_Reagent->Check_Time_Temp Yes Upgrade_Reagent->Check_Time_Temp Increase_Time_Temp Action: Increase reaction time or use microwave Check_Time_Temp->Increase_Time_Temp No Check_Swelling Is the resin properly swollen? Check_Time_Temp->Check_Swelling Yes Check_Epimerization Monitor for epimerization if increasing temperature Increase_Time_Temp->Check_Epimerization Check_Epimerization->Check_Swelling Swell_Resin Action: Ensure adequate swelling (e.g., 30+ min in NMP) Check_Swelling->Swell_Resin No End Yield Improved Check_Swelling->End Yes Swell_Resin->End

Caption: Troubleshooting logic for low coupling yield.

References

Removing unreacted di-tert-butyl dicarbonate after Boc protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) following a Boc protection reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of Boc-protected products.

Issue 1: Residual Boc-Anhydride Detected in the Final Product

  • Scenario: You observe a singlet peak around δ 1.48 ppm in the ¹H NMR spectrum of your purified product, corresponding to the tert-butyl group of Boc-anhydride.[1]

  • Probable Causes:

    • Insufficient Aqueous Washing: Boc-anhydride has low solubility in water, and simple water washes may not be sufficient for its complete removal.[2]

    • Ineffective Hydrolysis: The hydrolysis of Boc-anhydride can be slow in neutral water.

    • Co-elution during Chromatography: Boc-anhydride is non-polar and can co-elute with non-polar products during flash chromatography.

  • Solutions:

Solution TypeDetailed Protocol
Aqueous Workup with Base 1. After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).2. Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) two to three times.[3] This promotes the hydrolysis of Boc-anhydride to the more soluble tert-butanol and bicarbonate salts.3. Follow with a water wash and then a brine wash to remove residual salts.4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
Chemical Quenching (Scavenging) 1. Before the aqueous workup, add a nucleophilic scavenger to the reaction mixture to react with the excess Boc-anhydride.2. Using Imidazole: Add 1.5 equivalents of imidazole (relative to the excess Boc-anhydride) and stir at room temperature for 1-2 hours. The resulting N-Boc-imidazole is more water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[3]3. Using Tris(2-aminoethyl)amine Resin: Add a polymer-supported trisamine resin to the reaction mixture and stir for a few hours. The resin-bound Boc adduct can then be removed by filtration.[5]
Physical Removal 1. Rotary Evaporation/High Vacuum: If your product is non-volatile, concentrate the crude reaction mixture on a rotary evaporator. Due to its volatility (boiling point of 56-57 °C at 0.5 mmHg), a significant amount of Boc-anhydride can be removed.[3][6]2. Sublimation: For stubborn cases and non-volatile products, leaving the crude solid under high vacuum for an extended period (e.g., 72 hours) can cause the residual Boc-anhydride to sublimate.[7]

Issue 2: Low Yield of the Boc-Protected Product After Workup

  • Scenario: The isolated yield of your desired product is significantly lower than expected.

  • Probable Causes:

    • Product Loss During Aqueous Washes: Your Boc-protected product may have some water solubility, leading to its loss in the aqueous layers during extraction.[4]

    • Emulsion Formation: The formation of a stable emulsion during aqueous workup can trap the product and make separation difficult.[2]

    • Incomplete Reaction: The low yield might be due to an incomplete reaction rather than losses during workup.

  • Solutions:

Solution TypeDetailed Protocol
Minimize Aqueous Contact 1. Reduce the volume and number of aqueous washes. 2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[4]
Break Emulsions 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. If the emulsion persists, filter the mixture through a pad of Celite.
Optimize Reaction Conditions 1. Ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before initiating the workup.[2]

Issue 3: Difficulty in Purifying a Water-Soluble Boc-Protected Product

  • Scenario: Your Boc-protected product is highly polar and partitions into the aqueous layer during extraction.

  • Probable Cause: The presence of polar functional groups (e.g., carboxylates, multiple hydroxyls) in your molecule.

  • Solutions:

Solution TypeDetailed Protocol
Evaporation and Direct Purification 1. After the reaction, if the solvent is volatile (e.g., THF, acetonitrile), evaporate the solvent under reduced pressure.2. The resulting crude mixture, containing your product, salts, and byproducts, can then be directly subjected to purification by flash chromatography using a polar mobile phase or by recrystallization.
Use of Scavenger Resins 1. After the reaction, add a scavenger resin (e.g., polymer-supported trisamine) to react with the excess Boc-anhydride.[5]2. Filter off the resin.3. The filtrate, now free of Boc-anhydride, can be further purified if necessary, without the need for an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of unreacted Boc-anhydride in my sample?

You can detect Boc-anhydride using ¹H NMR spectroscopy. It shows a characteristic sharp singlet for the 18 protons of the two tert-butyl groups at approximately δ 1.48 ppm in CDCl₃.[1][8] The byproduct, tert-butanol, appears as a singlet at around δ 1.28 ppm in CDCl₃.[9]

Q2: Is Boc-anhydride stable during a standard aqueous workup?

Boc-anhydride is relatively stable to neutral water washes but will hydrolyze under acidic or basic conditions. Vigorous washing with a saturated sodium bicarbonate solution is an effective way to promote its hydrolysis and removal.[3]

Q3: Can I remove Boc-anhydride by simply putting my sample on a rotary evaporator?

Yes, this can be effective, especially for removing the bulk of the unreacted Boc-anhydride, due to its volatility.[3] For complete removal, especially of trace amounts, prolonged exposure to high vacuum may be necessary.[7] This method is best suited for non-volatile products.

Q4: What are the byproducts of a Boc protection reaction, and how are they removed?

The main byproducts are tert-butanol and carbon dioxide.[10] Carbon dioxide is a gas and evolves from the reaction mixture. tert-Butanol is volatile and can often be removed along with the solvent and excess Boc-anhydride during rotary evaporation. Any remaining tert-butanol is also typically removed during subsequent purification steps like chromatography.

Q5: My product seems to co-elute with Boc-anhydride during column chromatography. What can I do?

If your product has a similar polarity to Boc-anhydride, consider one of the chemical quenching methods before chromatography. Reacting the excess Boc-anhydride with a scavenger like imidazole will convert it to a more polar byproduct (N-Boc-imidazole) that is easier to separate.[3]

Experimental Protocols & Data

Data Presentation: Comparison of Removal Methods
MethodPrincipleTypical PurityAdvantagesDisadvantages
Aqueous Wash (NaHCO₃) HydrolysisGood to ExcellentSimple, inexpensive.Can be insufficient for complete removal; risk of emulsion.[2]
Chemical Quenching (Imidazole) Conversion to a more polar byproductExcellentHigh efficiency; byproduct is easily removed with a dilute acid wash.[3]Requires an additional reaction step and reagent.
Physical Removal (High Vacuum) Sublimation/EvaporationGood to ExcellentNo additional reagents; simple for non-volatile products.[7]Time-consuming; not suitable for volatile products.
Flash Chromatography Differential AdsorptionExcellentHigh purity can be achieved.Can be time-consuming and requires solvent; potential for co-elution.
Scavenger Resin Covalent ScavengingExcellentHigh efficiency; simple filtration to remove excess reagent.[5]Cost of the resin; may require longer reaction times.
Detailed Methodologies

Protocol 1: Aqueous Workup with Sodium Bicarbonate

  • Reaction Quenching: Once the Boc protection reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL for a 100 mL organic layer).

  • Further Washes: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Protocol 2: Chemical Quenching with Imidazole

  • Quenching: After the primary reaction is complete, add imidazole (1.5 equivalents relative to the initial excess of Boc-anhydride) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Dilute the mixture with an organic solvent (e.g., EtOAc). Wash with a dilute aqueous HCl solution (~0.5 M) to remove the N-Boc-imidazole and any remaining imidazole. Follow with water and brine washes.[3]

  • Drying and Concentration: Dry the organic layer and concentrate as described in Protocol 1.

Protocol 3: Physical Removal via High Vacuum

  • Initial Concentration: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the solvent and some of the volatile impurities.

  • High Vacuum: Transfer the flask containing the crude product to a high vacuum line and leave it under vacuum for an extended period (24-72 hours).[7] This is particularly effective if the product is a solid.

Protocol 4: Flash Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture to dryness. Adsorb the residue onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate).

  • Elution: Load the adsorbed sample onto the column. Begin elution with a low polarity solvent system. Since Boc-anhydride is relatively non-polar, it should elute early.

  • Gradient Elution: Gradually increase the polarity of the eluent to isolate the desired Boc-protected product. Monitor the fractions by TLC.

Visualizations

Boc_Protection_Workup_Workflow cluster_reaction Boc Protection Reaction cluster_workup Workup & Purification start Amine + (Boc)₂O reaction Reaction Complete (Monitor by TLC/LC-MS) start->reaction workup_choice Choose Removal Method reaction->workup_choice aqueous_wash Aqueous Wash (e.g., NaHCO₃) workup_choice->aqueous_wash Simple Hydrolysis scavenger Chemical Quenching (e.g., Imidazole) workup_choice->scavenger High Efficiency physical Physical Removal (High Vacuum) workup_choice->physical Non-volatile Product chromatography Flash Chromatography workup_choice->chromatography Direct Purification extract Extraction aqueous_wash->extract scavenger->extract dry_conc Dry & Concentrate physical->dry_conc purified_product Purified Boc-Protected Product chromatography->purified_product extract->dry_conc dry_conc->purified_product

Caption: General workflow for the removal of unreacted Boc-anhydride.

Troubleshooting_Logic cluster_problem Identify the Issue cluster_solution Implement Solution start Problem Encountered residual_boc Residual (Boc)₂O in NMR? start->residual_boc low_yield Low Product Yield? start->low_yield water_sol Water-Soluble Product? start->water_sol solution_boc - Enhance Aqueous Wash - Use Scavenger - High Vacuum Treatment residual_boc->solution_boc solution_yield - Back-extract Aqueous Layers - Break Emulsions - Confirm Reaction Completion low_yield->solution_yield solution_water_sol - Evaporate & Purify Directly - Use Scavenger Resins water_sol->solution_water_sol

Caption: A logical guide for troubleshooting common issues.

References

Technical Support Center: Synthesis of N-Acyl Anthranilamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-acyl anthranilamides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-acyl anthranilamides?

A1: N-acyl anthranilamides are traditionally prepared by the acylation of anthranilic acid or its derivatives. This typically involves the use of a coupling reagent to facilitate the formation of the amide bond between the anthranilic acid and a carboxylic acid, or by reacting an anthranilic acid derivative with an acyl chloride or anhydride. More modern approaches include transition-metal-catalyzed C-H activation and amidation, such as Rh(III)-catalyzed reactions of anilides with isocyanates or palladium-catalyzed cascade reactions, which can offer greater efficiency and substrate scope.[1][2][3]

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

  • Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[4] They are often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[5]

  • Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU) are also highly effective but can be more expensive.

  • Activating the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride is another option, but this cannot be used if the anthranilic acid has a free amino group, as it will react with the SOCl₂.[5]

Q3: What is the most common side reaction and how can I prevent it?

A3: The most common side reaction is the intramolecular cyclodehydration of the N-acyl anthranilamide product to form a quinazolin-4-one.[1][2] This is particularly prevalent at high reaction temperatures. To prevent this, it is advisable to conduct the reaction at lower temperatures (e.g., room temperature or below) and to carefully monitor the reaction progress to avoid prolonged heating. Some modern catalytic methods can even be designed to favor the formation of the quinazolinone in a one-pot synthesis if desired.[2][6]

Q4: I am working with a poorly soluble anthranilic acid derivative. What solvents are recommended?

A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for these coupling reactions.[4][7] Tetrahydrofuran (THF) is also frequently used.[1] If your starting material has poor solubility, DMF is often a good choice. However, be aware that DMF can sometimes be difficult to remove during workup. Using a co-solvent system might also help to improve solubility.

Q5: My starting anthranilic acid is not commercially available. What are my options?

A5: The limited availability of substituted anthranilic acids is a known challenge.[1] If your desired starting material is not available, you may need to synthesize it. Alternatively, modern synthetic methods that do not rely on anthranilic acids as starting materials, such as the Rh(III)-catalyzed amidation of anilides, provide an excellent alternative for accessing a wider range of N-acyl anthranilamide structures.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of N-acyl anthranilamides.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation Ensure your coupling reagent is fresh and active. For carbodiimide couplings (EDC, DCC), add an activating agent like HOBt or HOSu to form a more reactive intermediate.[5]
Moisture in the Reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze activated intermediates and deactivate coupling reagents.[8]
Incorrect Stoichiometry Carefully check the molar equivalents of your reactants. A slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine or carboxylic acid being coupled may improve the yield.[4]
Suboptimal Reaction Temperature While high temperatures can lead to side reactions, some reactions require heating to proceed. If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) while monitoring for side product formation. Conversely, if you observe degradation, running the reaction at 0 °C may be beneficial.[4]
Poor Starting Material Purity Verify the purity of your starting materials (anthranilic acid derivative, carboxylic acid, amine) by techniques such as NMR or LC-MS before starting the reaction.[8]
Problem 2: Formation of Quinazolinone Side Product
Possible Cause Suggested Solution
High Reaction Temperature This is the most common cause. Run the reaction at a lower temperature (room temperature or 0 °C).[1]
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
Catalyst-Induced Cyclization Some catalysts, particularly at elevated temperatures, can promote the cyclization to the quinazolinone.[1][2] If using a catalytic method, screen different catalysts and reaction conditions to find those that favor the desired amide product.
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Urea Byproduct from Carbodiimide Reagents If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration. If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup (e.g., washing with dilute acid, base, and brine).[4]
Unreacted Carboxylic Acid During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material.[4]
Unreacted Amine (from Anthranilic Acid) Wash the organic layer with a dilute acid solution, such as 1M HCl, to remove basic starting materials.[4]
Product is Water-Soluble If your product has high polarity, it may be lost to the aqueous layer during workup. In such cases, try back-extracting the aqueous layers with your organic solvent. Alternatively, evaporation of the solvent followed by purification by flash chromatography may be necessary.

Data Presentation

The following table summarizes the isolated yields for the Rh(III)-catalyzed synthesis of various N-acyl anthranilamides from acetanilides and isocyanates, demonstrating the impact of different substrates on reaction efficiency.

EntryAcetanilideIsocyanateProductYield (%)
1Acetanilidet-Butyl isocyanate3i86
2Acetaniliden-Butyl isocyanate3j95
3IsobutyranilidePhenyl isocyanate3l72
44-MethoxyacetanilidePhenyl isocyanate3m97
54-TrifluoromethylacetanilidePhenyl isocyanate3n44
63-ChloroacetanilidePhenyl isocyanate3o89
74-ChloroacetanilidePhenyl isocyanate3p91
Data adapted from Hesp, K. D., et al. (2011). J. Am. Chem. Soc., 133(29), 11430–11433.[1]

Experimental Protocols

Protocol: Synthesis of an N-Acyl Anthranilamide using EDC/HOBt Coupling

This protocol describes a general procedure for the amide coupling of an anthranilic acid derivative with a carboxylic acid.

Materials:

  • Anthranilic acid derivative (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)

  • Base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the anthranilic acid derivative (1.0 eq), the carboxylic acid (1.0 eq), and HOBt (0.1 - 1.0 eq).

  • Add anhydrous DCM (or DMF) to dissolve or suspend the solids (typically to a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add the base (e.g., DIPEA, 1.2 eq) to the mixture and stir for 10 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in portions over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x)

    • Saturated NaHCO₃ solution (2x)

    • Brine (1x)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure N-acyl anthranilamide.

Visualizations

experimental_workflow reagents 1. Combine Reactants (Anthranilic Acid, Carboxylic Acid, HOBt, Base) in Solvent cooling 2. Cool to 0°C reagents->cooling edc_add 3. Add EDC (Coupling Agent) cooling->edc_add reaction 4. Stir at RT (12-18h) edc_add->reaction workup 5. Aqueous Workup (Wash with Acid, Base, Brine) reaction->workup purify 6. Dry, Concentrate & Purify workup->purify product Pure N-Acyl Anthranilamide purify->product

Caption: General experimental workflow for EDC/HOBt coupling.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Check Purity & Activity of Reagents & Solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup Procedure workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Use Anhydrous Solvents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temp, Time, or Stoichiometry. Add HOBt. conditions_ok->optimize_conditions No modify_workup Modify pH of washes. Back-extract aqueous layers. workup_ok->modify_workup No success Yield Improved workup_ok->success Yes purify_reagents->success optimize_conditions->success modify_workup->success quinazolinone_formation cluster_main Mechanism start N-Acyl Anthranilamide intermediate Tautomerization & Proton Transfer start->intermediate + Heat / Catalyst cyclization Intramolecular Nucleophilic Attack intermediate->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration product Quinazolin-4-one dehydration->product

References

Technical Support Center: Optimizing Boc Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tert-butoxycarbonyl (Boc) protection of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of a primary amine?

The Boc protection of a primary amine typically proceeds via a nucleophilic acyl substitution reaction. The primary amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[1][2][3] A base is often used to neutralize the protonated amine intermediate, thereby accelerating the reaction.[1]

Q2: What are the standard reaction conditions for Boc protection?

The reaction conditions for Boc protection are generally flexible and can be adapted to the specific substrate.[1][4] Key parameters include the choice of solvent, base, temperature, and stoichiometry of reagents. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, methanol, and water.[5] Bases such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) are frequently employed.[1][4] The reaction is often carried out at room temperature or with gentle heating.[4][5] A slight excess of Boc anhydride (typically 1.0 to 1.5 equivalents) is commonly used to ensure the complete conversion of the amine.[5][6]

Q3: How can I monitor the progress of my Boc protection reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting amine, one can observe the disappearance of the starting material and the appearance of the Boc-protected product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[6]

Q4: How do I remove the Boc protecting group?

The Boc group is labile to acidic conditions and is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3][4] Other acidic reagents like hydrochloric acid (HCl) in dioxane or ethyl acetate can also be used.[4][7] The deprotection mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and subsequent release of the free amine and carbon dioxide.[3]

Troubleshooting Guide

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Insufficiently reactive amine For weakly nucleophilic aromatic amines, consider using an alcoholic solvent like methanol, which can significantly increase the reaction rate, even without a base.[8] Heating the reaction may also be necessary.[8]The reaction of p-toluidine with Boc anhydride is 70 times faster in methanol than in chloroform.[6][8]
Poor solubility of starting material If the amine has poor solubility in common organic solvents, consider using a mixture of solvents, such as water/THF or water/methanol/triethylamine, or running the reaction under aqueous basic conditions (e.g., with NaOH or NaHCO₃).[6][9]Aqueous conditions can improve the solubility of polar starting materials like amino acids.[6]
Steric hindrance For highly sterically hindered amines, consider forming the sodium salt of the amine first using a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) before adding Boc anhydride.[6]This can help to avoid side reactions such as urea formation.[6]
Incomplete reaction Ensure a slight excess of Boc anhydride (1.1-1.5 equivalents) is used.[6] Monitor the reaction by TLC until the starting material is consumed.[1] If necessary, increase the reaction time or temperature.Reaction times can vary from a few minutes to 48 hours depending on the substrate and conditions.[6]

Problem 2: Formation of side products.

Side Product Cause Prevention Strategy
Di-Boc protected amine Occurs especially with primary amines when an excess of Boc anhydride and a catalyst like DMAP are used.[10][11]Use catalyst-free conditions in water or a protic solvent like methanol to favor mono-N-Boc protection.[10] Carefully control the stoichiometry of Boc anhydride.[10]
Urea formation Can occur with sterically hindered amines.[6]For severely hindered amines, forming the sodium salt of the amine first can help avoid this side reaction.[6]
O-Boc protection (for substrates with hydroxyl groups) Di-tert-butyl dicarbonate can react with alcohols and phenols.[10]Adjusting the pH in aqueous media to deprotonate the amine while keeping the hydroxyl group protonated can enhance N-selectivity.[10] Catalyst-free conditions in water are also highly chemoselective for N-protection.[10][12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Boc protection of various primary amines.

Table 1: Reaction Conditions for Boc Protection of Primary Amines

Amine SubstrateReagents & EquivalentsSolventBase & EquivalentsTemperature (°C)Time (h)Yield (%)
General Primary AmineBoc₂O (1.1 mmol)THF-Room TempVariesHigh
General Primary AmineBoc₂O (1.5 equiv)H₂O/THF (2:1)TEA or DIPEA (3.0 equiv)0 to Room Temp6High
Aromatic AmineBoc₂OMethanolNoneRoom Temp< 2High
Structurally Diverse AminesBoc₂O (1 mmol)Water/Acetone (9.5:0.5)NoneRoom Temp0.08 - 0.1790-98
1,2,3,6-TetrahydropyridineBoc₂O (1.0 equiv)Dry THF1,2,3,6-Tetrahydropyridine (1.5 equiv)0 to Room TempOvernight89
AminoglycosidesBoc₂O (1.6 equiv)H₂O/Methanol/TEA (10:10:7)TEA (part of solvent)551690-97

Data compiled from multiple sources.[1][5][6][9][13][14]

Experimental Protocols

Protocol 1: Standard Boc Protection in a Biphasic System [1]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

  • Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: Accelerated Boc Protection of Aromatic Amines Using Methanol [6]

  • Dissolve the Amine: Dissolve the aromatic amine in methanol.

  • Add Boc Anhydride: Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in other solvents.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, remove the methanol under reduced pressure. The residue can then be worked up as described in Protocol 1 and purified if necessary.

Protocol 3: Catalyst-Free Boc Protection in Water [13]

  • Setup: In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Stir the mixture at room temperature for a few minutes.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1 mmol). Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC, which should indicate the complete disappearance of the starting amine.

  • Extraction: Add dichloromethane (5 mL) and continue stirring. Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The residue can be purified by column chromatography on silica gel if necessary.

Visualizations

Boc_Protection_Mechanism Amine Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Intermediate LeavingGroup tert-Butyl Carbonate Intermediate->LeavingGroup ProtonatedAmine Protonated Intermediate Intermediate->ProtonatedAmine Collapse ProtectedAmine Boc-Protected Amine CO2 Carbon Dioxide (CO₂) LeavingGroup->CO2 tBuO tert-Butoxide (tBuO⁻) LeavingGroup->tBuO Base Base (e.g., TEA) Base->ProtonatedAmine ProtonatedAmine->ProtectedAmine Deprotonation

Caption: Mechanism of base-catalyzed Boc protection.

Boc_Protection_Workflow Start Start Setup Reaction Setup: Dissolve amine and base in solvent Start->Setup Cool Cool to 0°C (optional) Setup->Cool AddBoc2O Add Boc₂O Cool->AddBoc2O Stir Stir at specified temperature AddBoc2O->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Dry Dry organic layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product (if necessary) Concentrate->Purify Purify->Concentrate Impure, re-purify End End: Isolated Product Purify->End Pure

Caption: General experimental workflow for Boc protection.

Troubleshooting_Logic Problem Low Yield or Side Products CheckReactivity Check Amine Reactivity Problem->CheckReactivity SolubilityIssue Check Solubility Problem->SolubilityIssue CheckSideProducts Identify Side Products Problem->CheckSideProducts AromaticAmine Weakly Nucleophilic (e.g., Aromatic) CheckReactivity->AromaticAmine StericallyHindered Sterically Hindered CheckReactivity->StericallyHindered UseMethanol Solution: Use Methanol as Solvent AromaticAmine->UseMethanol FormSalt Solution: Form Amine Salt First StericallyHindered->FormSalt PoorSolubility Poor Solubility in Solvent SolubilityIssue->PoorSolubility AqueousConditions Solution: Use Aqueous/Mixed Solvents PoorSolubility->AqueousConditions DiBoc Di-Boc Formation CheckSideProducts->DiBoc OBoc O-Boc Formation CheckSideProducts->OBoc CatalystFree Solution: Use Catalyst-Free Aqueous Conditions DiBoc->CatalystFree OBoc->CatalystFree

Caption: Troubleshooting logic for Boc protection.

References

Technical Support Center: Minimizing Racemization in Boc-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize racemization during the coupling of Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it a critical issue? A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this is a significant problem because the biological activity of a peptide is dictated by its precise three-dimensional structure, which depends on the sequence of L-amino acids.[1] The presence of D-amino acid impurities can result in a final product with reduced or nonexistent biological activity, and these resulting diastereomers are often very difficult to remove during purification.[1][3]

Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the coupling step? A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is the formation of a 5(4H)-oxazolone intermediate.[1][4] This occurs when the carboxyl group of the Boc-amino acid is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be removed by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amino group on this achiral intermediate can produce both the desired L-L peptide and the unwanted D-L diastereomer.[1]

Q3: Are all Boc-protected amino acids equally susceptible to racemization? A3: No, the susceptibility to racemization varies among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][5][6] The imidazole side chain of histidine can catalyze the racemization process itself.[1] Aspartic acid (Asp) and Phenylalanine (Phe) also require careful consideration of coupling conditions to minimize racemization.[1][6]

Q4: How do different coupling reagents and additives influence racemization? A4: The choice of coupling reagent is a critical factor. Carbodiimides, such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), are effective but can lead to significant racemization if used alone.[1][7] To suppress this, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) are crucial.[4][5][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4] Onium-salt-based reagents (uronium/aminium and phosphonium) are highly effective but also require the presence of a base, which can influence the rate of racemization.[7][8]

Q5: What is the role of the base in racemization, and which bases are recommended? A5: The type, concentration, and strength of the base used during coupling significantly impact racemization.[6][9] Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton from the oxazolone intermediate, increasing racemization.[4] For minimizing racemization, weaker or more sterically hindered bases are preferred.[4][8]

  • Recommended: 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are excellent choices as they are effective while minimizing the risk of racemization.[4][7]

  • Use with Caution: DIPEA, while a very common and efficient base, should be used at the lowest effective concentration due to its tendency to promote racemization.[4][7]

Q6: How do reaction conditions like temperature and solvent affect racemization? A6: Elevated temperatures, often used to speed up coupling reactions (e.g., in microwave-assisted synthesis), can significantly increase the rate of racemization.[4][6][10] Therefore, it is generally advisable to perform couplings at room temperature or lower if racemization is a concern. The polarity of the solvent can also play a role; in some cases, less polar solvents may help reduce racemization.[6]

Troubleshooting Guide: High Racemization Detected

Issue Possible Cause Recommended Solution
High levels of diastereomeric impurities in the final peptide. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DCC, DIC) without a racemization-suppressing additive.Always use an additive with carbodiimides. The combination of DIC with HOBt or Oxyma is highly effective.[4][7] For particularly difficult couplings, consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization levels.[8]
Use of a Strong Base: Employing a strong, non-hindered base like DIPEA at a high concentration.Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][8] If DIPEA must be used, ensure the concentration is minimized.
Elevated Reaction Temperature: Performing the coupling reaction at a high temperature to increase speed.Reduce the coupling temperature. Most reactions should proceed efficiently at room temperature. Lowering the temperature can slow the rate of racemization.[4][6]
Prolonged Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced.Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the Boc-amino acid and additive immediately before adding it to the resin.[4][6]
Racemization-Prone Residue: The sequence contains amino acids that are highly susceptible to racemization, such as Cysteine (Cys) or Histidine (His).For Histidine, protecting the pi-imidazole nitrogen with groups like the methoxybenzyl group can greatly reduce racemization.[5] For Cysteine, specific side-chain protecting groups and carefully optimized coupling conditions are necessary.[1] Using base-free coupling conditions, such as DIC/HOBt, is often recommended for Fmoc-Cys(Trt)-OH.[7]
Aspartimide Formation (for Asp sequences): Sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are prone to forming an aspartimide intermediate, which can lead to racemization and the formation of β-coupled peptides.In Boc synthesis, using the beta-cyclohexyl ester (OcHex) for Asp instead of the beta-benzyl ester (OBzl) significantly reduces aspartimide formation.[5]

Data Summary: Factors Influencing Racemization

Table 1: Comparison of Coupling Reagent and Additive Combinations
Reagent ClassExample(s)AdditiveRelative Racemization RiskNotes
Carbodiimides DCC, DICNoneHighNot recommended for chiral amino acids without an additive.[1]
DIC, EDCHOBt, OxymaLowHighly effective and common method for suppressing racemization.[4][7]
Uronium/Aminium Salts HBTU, HATU, HCTU(Internal HOBt/HOAt)ModerateVery efficient, but the required base (e.g., DIPEA) can increase racemization risk.[4][7]
Phosphonium Salts PyBOP, PyAOP(Internal HOBt/HOAt)Low to ModeratePowerful reagents generally associated with lower racemization than uronium salts.[8] Do not pose a risk of guanidinylation.[8]
Other DEPBT(Internal HOOBt)Very LowReagent of choice for highly racemization-prone residues like Fmoc-His(Trt)-OH.[7]
Table 2: Comparison of Common Bases
BaseAbbreviationBasicity/Steric HindranceRelative Racemization Risk
N,N-Diisopropylethylamine DIPEA, Hünig's baseStrong / HinderedHigh
N-Methylmorpholine NMMWeak / Less HinderedLow
2,4,6-Collidine TMPWeak / Highly HinderedVery Low

Experimental Protocols

Protocol 1: General Coupling Procedure to Minimize Racemization

Objective: To couple a Boc-protected amino acid to a resin-bound peptide while minimizing the risk of racemization.

Methodology:

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group.[11]

  • Washing: Wash the peptide-resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.[11]

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DCM until a neutral pH is achieved. Wash again with DCM. Note: In situ neutralization protocols can also be used to suppress side reactions like guanidinylation.[5]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve the Boc-amino acid (2-3 equivalents) and an additive such as HOBt or Oxyma (2-3 equivalents) in a minimal amount of DMF.

    • Add a low-racemization base like N-methylmorpholine (NMM) (4-5 equivalents).

    • Immediately before adding to the resin, add the coupling reagent (e.g., DIC, 2-3 equivalents) to this mixture.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the neutralized resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other appropriate test to confirm the reaction has gone to completion (i.e., no free primary amines remain).[4] If the test is positive, a second coupling may be required.

Protocol 2: Quantification of Racemization by HPLC

Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form using High-Performance Liquid Chromatography (HPLC).[6]

Methodology:

  • Sample Preparation: Cleave a small amount of the crude synthetic peptide from the resin, ensuring appropriate scavengers are used. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • HPLC System: Use a reliable HPLC system equipped with a UV detector and a high-resolution reversed-phase column (e.g., C18).

  • Method Development: Develop a separation method by optimizing the mobile phase gradient. A slow, shallow gradient of acetonitrile in water (both containing 0.1% TFA) is often effective for separating diastereomers.

  • Analysis: Inject the crude peptide sample and analyze the resulting chromatogram. The desired peptide and its diastereomer should appear as two distinct, closely eluting peaks.

  • Quantification: Integrate the peak areas of the desired product and the diastereomeric impurity. The level of racemization can be calculated as a percentage:

    • % Racemization = [Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)] x 100

Visual Guides

RacemizationMechanism BocAA Boc-L-Amino Acid Activated Activated Intermediate (e.g., O-acylisourea) BocAA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization Achiral Achiral Intermediate (Planar) Oxazolone->Achiral + Base - H⁺ (Racemization) invis1 Achiral->invis1 Peptide Incoming Amino Group invis2 Peptide->invis2 LL Desired L-L Peptide DL Racemized D-L Peptide invis1->LL invis1->DL invis2->LL Attack invis2->DL Attack

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow start High Racemization Detected check_reagent Review Coupling Reagent & Additive start->check_reagent check_base Review Base Choice & Concentration start->check_base check_conditions Review Reaction Conditions start->check_conditions check_residue Is the residue Cys or His? start->check_residue sol_reagent Use DIC/Oxyma or Phosphonium Reagent check_reagent->sol_reagent Carbodiimide alone? Uronium + strong base? sol_base Switch to NMM or Collidine check_base->sol_base Using DIPEA? sol_conditions Lower Temperature, Minimize Pre-activation check_conditions->sol_conditions Temp > RT? Long activation? sol_residue Use specific side-chain protection/conditions check_residue->sol_residue Yes

Caption: Troubleshooting workflow for high racemization.

ExperimentalWorkflow prep 1. Resin Swelling (DCM) deprotect 2. Boc Deprotection (50% TFA/DCM) prep->deprotect wash1 3. Wash (DCM, IPA) deprotect->wash1 neutralize 4. Neutralization (e.g., 10% DIPEA/DCM) wash1->neutralize coupling 5. Coupling (Boc-AA, DIC, Oxyma, NMM) neutralize->coupling wash2 6. Wash (DMF, DCM) coupling->wash2 confirm 7. Confirmation (Kaiser Test) wash2->confirm

References

Validation & Comparative

A Comparative Guide to Purity Determination of n-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective pharmaceuticals. n-Boc-5-methylanthranilic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening.

Table 1: Comparison of Analytical Methods for Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantitative purity assessment and impurity profiling.Rapid qualitative monitoring of reaction progress and preliminary purity check.Structural confirmation, identification, and quantification of major components.
Information Provided Retention time, peak area (% purity), detection of impurities.Retention factor (Rf), number of components (spots).Chemical shifts, coupling constants, and signal integration for structural and quantitative information.
Strengths High resolution and sensitivity, accurate and precise quantification.Simple, fast, and inexpensive.[1]Provides definitive structural information, can be quantitative (qNMR) without a reference standard for the impurity.[2]
Limitations Requires a reference standard for absolute quantification of impurities, more expensive instrumentation.Limited resolution and sensitivity, primarily qualitative.[1]Lower sensitivity for trace impurities compared to HPLC, can be complex to interpret.[2]
Typical Use Case Final purity determination of batches, stability studies, and regulatory submissions.In-process control during synthesis to monitor the disappearance of starting materials and the appearance of the product.[3]Confirmation of the chemical identity of the main component and major impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is recommended for the purity determination of this compound. This method separates compounds based on their hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities:

  • 5-methylanthranilic acid: The starting material for the synthesis.

  • Di-Boc-5-methylanthranilic acid: A potential by-product from the over-reaction during the Boc-protection step.

  • tert-Butyl alcohol and other Boc-related by-products: From the decomposition of the Boc anhydride reagent.

  • Degradation products: Resulting from the potential instability of the product under certain conditions.

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for rapid, qualitative analysis.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v).

  • Visualization: After the solvent front has moved up the plate, remove the plate, allow it to dry, and visualize the spots under a UV lamp.

  • Analysis: The purity is qualitatively assessed by the number of spots. A pure compound should ideally show a single spot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the desired compound and identifying major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks for this compound (e.g., signals for the Boc group, aromatic protons, and the methyl group).

    • Examine the spectrum for the presence of unexpected signals that may correspond to impurities. The integration of these signals relative to the main compound can provide an estimate of the purity.

Logical Workflow for Purity Analysis

The selection of an appropriate analytical method is a critical step in the quality control process. The following diagram illustrates a logical workflow for the purity determination of this compound.

G start Sample of this compound tlc TLC Analysis start->tlc Quick Purity Check nmr_qual Qualitative NMR start->nmr_qual Initial Identity Check hplc HPLC Analysis tlc->hplc Proceed if major spots observed nmr_qual->hplc Proceed for quantitation nmr_struct Structural NMR (1H, 13C) nmr_qual->nmr_struct Confirm Structure ms Mass Spectrometry hplc->ms Identify Unknown Impurities report Final Purity Report hplc->report Quantitative Purity Data qnmr Quantitative NMR (qNMR) qnmr->report Quantitative Purity Data nmr_struct->report Structural Confirmation ms->report Impurity Identification

Caption: Workflow for the purity analysis of this compound.

References

A Comparative Guide to Boc vs. Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies for solid-phase peptide synthesis (SPPS) is a critical decision that dictates the entire synthetic approach. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, complete with detailed experimental protocols and visualizations to inform the selection of the most suitable strategy for a given synthetic challenge.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which determines the chemical environments for deprotection of the α-amino group of the growing peptide chain.

Boc (tert-Butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1] This reliance on a graduation of acid lability is a key feature of the Boc/Bzl protection scheme.[2]

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile, typically tert-butyl based, allowing for their removal along with cleavage from the resin using TFA.[1] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by different chemical mechanisms.[3]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA) in DCM20% Piperidine in DMF
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA)
Orthogonality Partial (Graduated Acid Lability)[3]Fully Orthogonal[3]
Typical Yield per Step High, but can be affected by aggregation>99%[3]
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Safety Considerations Requires specialized apparatus for HF handlingAvoids highly corrosive HF[3]
Cost of Amino Acids Generally less expensive[3]Can be more expensive[3]

Performance Comparison: A Data-Driven Look

While both methods are robust, their performance can vary depending on the peptide's sequence, length, and complexity. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[1] For routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[1]

However, for certain "difficult sequences," particularly those prone to aggregation, the Boc strategy can offer advantages. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1]

Case Study: Synthesis of Amyloid Beta (Aβ) Peptide

The synthesis of aggregation-prone peptides like the amyloid beta (Aβ) peptide provides a practical example of the challenges and outcomes associated with each strategy.

StrategyPeptide SequenceModifications/CouplingCrude YieldPurityReference
Fmoc/tBu SPPSAβ1–42Standard Fmoc/tBu SPPS33%Not Reported[3]
Fmoc/tBu SPPSAβ1–42With pseudoproline dipeptides57%Not Reported[3]
Fmoc SPPSAβ1–42HCTU coupling, microwave assistance87%67%[3]

Experimental Workflows and Logical Relationships

The cyclical nature of both Boc and Fmoc SPPS can be visualized as follows:

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA) neutralization->coupling wash Wash (DCM/DMF) coupling->wash end_cycle Repeat Cycle for Next Amino Acid wash->end_cycle end_cycle->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) end_cycle->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle end_cycle->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) end_cycle->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification

References

Navigating Quinazolinone Synthesis: A Comparative Guide to Alternatives for N-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinazolinone scaffolds is a cornerstone of many projects, given their prevalence in a wide range of biologically active compounds. N-Boc-5-methylanthranilic acid is a common starting material in this endeavor, offering the advantage of a protected amine that allows for selective reactions. However, the efficiency of a synthetic route can often be improved by considering alternative starting materials and strategies. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to inform the selection of the most appropriate synthetic pathway.

The primary alternatives can be categorized into three main strategies: the use of unprotected 5-methylanthranilic acid, the formation of an intermediate benzoxazinone from an N-acyl derivative, and the use of 5-methylisatoic anhydride. Each approach presents distinct advantages and disadvantages in terms of reaction conditions, yields, and overall efficiency.

Comparison of Synthetic Strategies

The choice of starting material for the synthesis of quinazolinone derivatives significantly impacts the reaction pathway, the required conditions, and the overall yield. Below is a comparison of the most common alternatives to this compound.

Strategy 1: Unprotected 5-Methylanthranilic Acid via Niementowski Reaction

The most direct route is the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with an amide.[1][2] For the synthesis of a simple 4(3H)-quinazolinone, formamide is commonly used.[3][4] This method is atom-economical as it avoids the introduction and subsequent removal of a protecting group. However, it often requires high temperatures (130-160°C) and can be lengthy.[3][5] A significant side reaction at elevated temperatures is the decarboxylation of the anthranilic acid starting material.[5]

Strategy 2: N-Acyl-5-methylanthranilic Acid via Benzoxazinone Intermediate

This strategy involves the initial acylation of 5-methylanthranilic acid with an acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride to form a benzoxazinone intermediate.[6][7] This intermediate is then reacted with an amine (e.g., ammonia or hydrazine) to yield the desired quinazolinone.[7] This multi-step approach allows for milder conditions in the final ring-closing amination step compared to the Niementowski reaction, but it adds to the overall number of synthetic steps.

Strategy 3: 5-Methylisatoic Anhydride as a Synthon

Isatoic anhydrides are versatile precursors for quinazolinones.[8][9] They can react with a primary amine and a one-carbon source (like an aldehyde in the presence of an acid catalyst) in a one-pot, three-component reaction to afford a variety of substituted quinazolinones.[10][11] This approach is often highly efficient and allows for the rapid generation of a library of compounds. The reaction proceeds through the opening of the anhydride ring by the amine, followed by condensation and cyclization.

Quantitative Data Comparison

The following tables summarize typical reaction conditions and yields for the synthesis of quinazolinone derivatives using the different strategies. Note that yields can vary significantly based on the specific substrates and reaction optimization.

Table 1: Synthesis of 4(3H)-Quinazolinone from Unsubstituted Anthranilic Acid and Formamide (Niementowski Reaction)

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating130-1352 h72[3]
Conventional Heating130-1352 h96[3]
Microwave IrradiationN/A (270 W)10 minGood[12]

Table 2: Synthesis of Fused Quinazolinones from Substituted Anthranilic Acids (via Benzoxazinone)

Starting Anthranilic AcidAcylating AgentAmineOverall Yield (%)Reference
5-Bromoanthranilic acid4-Chlorobutyryl chlorideHydrazine hydrate~42 (over 3 steps)[6]
Anthranilic acid3-Chloropropionyl chlorideHydrazine hydrateNot specified[7]

Table 3: Synthesis of Dihydroisoindolo[2,1-a]quinazoline-5,11-diones from Isatoic Anhydride

AmineAcid ComponentConditionsYield (%)Reference
Aliphatic amines2-Formylbenzoic acidAcetic acid, 110°CHigh[10]
Various amines2-Formylbenzoic acidsImIL-Sul-SBA-15 catalyst, 50°CGood[10]
Various amines3-Bromoisobenzofuran-1(3H)-oneWater/PEG-400Good[10]

Experimental Protocols

Protocol 1: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol is adapted from conventional heating methods for the synthesis of the parent quinazolinone from anthranilic acid and formamide.[3]

  • In a round-bottom flask, combine anthranilic acid (0.1 mol) and formamide (0.4 mol).

  • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.

  • After cooling, add crushed ice to the flask and stir to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize from methanol for further purification.

Protocol 2: Synthesis of a Fused Quinazolinone via a Benzoxazinone Intermediate

This protocol is a general representation of the multi-step synthesis involving acylation, cyclization, and amination.[6][7]

  • N-Acylation: Dissolve 5-methylanthranilic acid (1 eq.) in a suitable solvent (e.g., dimethylformamide). Add a chloro-acyl chloride (1.1 eq.) dropwise and stir at room temperature for 3 hours. Pour the mixture into water and collect the precipitated N-acyl-5-methylanthranilic acid by filtration.

  • Benzoxazinone Formation: Dissolve the N-acyl-5-methylanthranilic acid from the previous step in acetic anhydride and heat with stirring for 1 hour. Remove the solvent under reduced pressure to obtain the crude benzoxazinone intermediate.

  • Quinazolinone Formation: Reflux the crude benzoxazinone intermediate with an amine (e.g., hydrazine hydrate, 1.2 eq.) in a suitable solvent (e.g., ethanol or DMF) for 3 hours. After cooling, the product can be purified by column chromatography.

Protocol 3: Three-Component Synthesis from Isatoic Anhydride

This protocol describes a general procedure for the one-pot synthesis of quinazolinone derivatives from isatoic anhydride.[10]

  • To a solution of isatoic anhydride (1 eq.) and an amine (1 eq.) in a suitable solvent (e.g., ethanol/water), add the third component (e.g., an aldehyde or 2-formylbenzoic acid, 1 eq.).

  • Add a catalytic amount of an acid catalyst (e.g., citric acid or a solid-supported acid).

  • Heat the reaction mixture at a specified temperature (e.g., 50-110°C) for the required time (typically 1-2 hours).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. The product may be further purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic strategies.

Synthetic_Pathways cluster_0 Strategy 1: Niementowski Reaction cluster_1 Strategy 2: via Benzoxazinone cluster_2 Strategy 3: from Isatoic Anhydride A1 5-Methylanthranilic Acid A3 Quinazolinone A1->A3 High Temp (130-160°C) A2 Amide (e.g., Formamide) A2->A3 B1 5-Methylanthranilic Acid B3 N-Acyl Intermediate B1->B3 B2 Acyl Chloride B2->B3 B5 Benzoxazinone B3->B5 B4 Acetic Anhydride B4->B5 Dehydration B7 Quinazolinone B5->B7 B6 Amine B6->B7 C1 5-Methylisatoic Anhydride C4 Quinazolinone C1->C4 One-pot, 3-component C2 Amine C2->C4 C3 Aldehyde/Acid C3->C4 Experimental_Workflow start Select Synthetic Strategy reagents Combine Starting Materials and Reagents start->reagents reaction Perform Reaction (Heating/Microwave) reagents->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, m.p.) purification->analysis EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->Dimer Blocks ATP Binding

References

A Comparative Analysis of the Biological Activities of Substituted Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid and its derivatives represent a significant class of compounds in medicinal chemistry, serving as a foundational scaffold for a wide array of therapeutic agents.[1][2][3] These derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[1][2][3][4] This guide provides a comparative overview of the biological activities of various substituted anthranilic acid derivatives, supported by quantitative data and detailed experimental protocols to aid in research and development.

Structure-Activity Relationship (SAR) Overview

The biological activity of anthranilic acid derivatives is intricately linked to the nature and position of substituents on both the anthranilic acid ring and the N-aryl ring.[5][6] Key SAR observations include:

  • Carboxyl Group Position: The placement of the carboxyl group is critical for activity; 3- and 4-aminobenzoic acid analogs are generally inactive.[6]

  • NH Moiety: The -NH- bridge is essential for anti-inflammatory activity. Its replacement with groups like -O-, -CH2-, or -S- significantly diminishes or abolishes activity.[6]

  • Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid core tends to reduce anti-inflammatory activity.[5][6]

  • Substitution on the N-Aryl Ring: This is a key area for modulating activity. For instance, in anti-inflammatory assays, 2',3'-disubstitution, as seen in mefenamic acid, is highly effective.[5][6] For monosubstituted compounds, the order of activity can vary depending on the specific assay used.[5][6]

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, comparing the efficacy of different substituted anthranilic acid derivatives across several biological activities.

Table 1: Anti-inflammatory Activity

A common method to assess anti-inflammatory potential is the carrageenan-induced rat paw edema assay, which measures the reduction in swelling.

Compound/DerivativeDose (mg/kg)Percent Inhibition (%)Reference Compound
Compound 5 *51.0551.05Phenylbutazone (47.23%)
Compound 29 Not Specified68.54Not Specified

Note: Compound 5 is identified as 5-bromo-N–[2'-amino[1"-acetyl-5''-(substituted aryl-2''-pyrazolin-3"-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid.[7] Compound 29 is an N-phenyl anthranilic acid derivative.[2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[8]

Compound/DerivativeOrganismMIC (µg/mL)
KU1-1-A Staphylococcus aureus16
GV-2 Staphylococcus aureus≤ 64
General Range MRSA2-64

Note: The effectiveness of some derivatives can be reduced in the presence of human serum protein due to binding with albumin.[9]

Table 3: Anticancer Activity (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

Compound/DerivativeCell LineIC50 (µM or µg/mL)
Compound 3i Various Tumor Lines5.39 - 9.43 µM
Compound 3k·CH3I HepG23.13 µM
Compound 23 MOLT-315.71±0.70 µg/mL

Note: Compound 3k·CH3I is a salt form of compound 3k, which showed enhanced activity and water solubility. Its mechanism may involve inhibiting the PI3K/AKT/mTOR pathway.[10] Compound 23 is an anthranilic acid derivative with cytotoxic activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[11][12]

Principle: Inflammation can cause the denaturation of proteins. A substance that can prevent this denaturation is considered to have potential anti-inflammatory effects. Bovine serum albumin (BSA) or egg albumin is often used as the protein source.[11][12]

Methodology:

  • Preparation of Solutions: Prepare a 1% w/v solution of bovine serum albumin (BSA) in distilled water.[11] Prepare various concentrations of the test derivatives and a standard drug (e.g., Diclofenac Sodium).

  • Reaction Mixture: To 0.5 mL of the test/standard solutions, add 0.5 mL of the 1% BSA solution.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.[12]

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 15 minutes.[11]

  • Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS). The turbidity of the samples is measured spectrophotometrically at 660 nm.[12]

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.[14] A standardized number of bacteria are added to each well. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[8][14]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[8] Control wells (broth only, broth + inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the derivative where no visible growth is observed.[8][14]

Visualizing Experimental Workflows and Pathways

Diagrams created using DOT language provide clear visual representations of complex processes.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_solutions Prepare Test Compound and Albumin Solutions mix Mix Compound and Albumin prep_solutions->mix Step 1 incubate_37 Incubate at 37°C (20 min) mix->incubate_37 Step 2 incubate_70 Induce Denaturation (Heat at 70°C) incubate_37->incubate_70 Step 3 cool Cool to Room Temp incubate_70->cool Step 4 measure Measure Turbidity (Spectrophotometer @ 660nm) cool->measure Step 5 calculate Calculate % Inhibition measure->calculate Step 6

Caption: Workflow for the in vitro protein denaturation assay.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Many anti-inflammatory agents, including fenamates, are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation AnthranilicDerivative Anthranilic Acid Derivative AnthranilicDerivative->COX Inhibition

Caption: Inhibition of the COX pathway by anthranilic acid derivatives.:** Inhibition of the COX pathway by anthranilic acid derivatives.

References

The Strategic Advantage of Orthogonality: A Guide to Boc Protection in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, particularly within pharmaceutical and peptide development, the strategic use of protecting groups is fundamental to success. The ability to selectively mask and reveal reactive functional groups dictates the efficiency and outcome of a synthetic route. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, valued for its stability across a range of conditions and its straightforward removal. However, its true synthetic power is unlocked when used in concert with orthogonal protecting groups.

This guide provides a comparative analysis of the Boc group against other common protecting groups, focusing on the principle of orthogonality. We will explore the distinct experimental conditions required for their removal, present comparative data, and provide detailed experimental protocols to inform strategic planning in complex syntheses.

The Principle of Orthogonality

Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under a unique set of conditions.[1][2] This principle is crucial for the synthesis of complex molecules like peptides and natural products, as it allows for the sequential modification of different functional groups within the same molecule.[1][2] The Boc group, known for its acid lability, forms powerful orthogonal pairs with groups that are cleaved under different mechanisms, such as base-lability or hydrogenolysis.[1][3]

Comparative Analysis of Common Amine Protecting Groups

The choice between protecting groups is dictated by the stability of the substrate to the required deprotection conditions and the planned subsequent reaction steps.[4] The following table summarizes the key characteristics of the most common amine protecting groups used alongside Boc.

Protecting GroupAbbreviationDeprotection ConditionStability ProfileOrthogonal To
tert-Butoxycarbonyl BocAcidic (e.g., TFA, HCl)[4]Stable to base, nucleophiles, and catalytic hydrogenation.[5][6]Fmoc, Cbz, Alloc
9-Fluorenylmethoxycarbonyl FmocBasic (e.g., 20% Piperidine in DMF)[4][7]Stable to acid and hydrogenolysis (though can be cleaved under some conditions).[8][9]Boc, Cbz
Carboxybenzyl CbzCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][9]Stable to acidic and basic conditions.[6]Boc, Fmoc
Allyloxycarbonyl AllocPalladium Catalysis (e.g., Pd(PPh₃)₄)[1]Stable to acidic and basic conditions.[1]Boc, Fmoc, Cbz

Visualizing Orthogonality: Selective Deprotection

The true power of orthogonality is best visualized in a scenario where a molecule contains two different protecting groups. One can be selectively removed while the other remains intact, allowing for regioselective modification. The diagram below illustrates the selective deprotection of a hypothetical molecule protected with both Boc (acid-labile) and Fmoc (base-labile) groups.

Orthogonality cluster_start Start Boc-NH-R-NH-Fmoc Acid_Product H₂N-R-NH-Fmoc Start->Acid_Product  TFA / DCM   (Acidic Condition) Base_Product Boc-NH-R-NH₂ Start->Base_Product  20% Piperidine / DMF   (Basic Condition)

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Key Experimental Protocols

Reliable and detailed experimental protocols are crucial for the successful implementation of protecting group strategies. The following are representative procedures for the deprotection of Boc and Fmoc groups. Note that optimal conditions may vary based on the specific substrate.

Protocol 1: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the cleavage of a Boc protecting group from an amine under acidic conditions.[5][10]

Reagents and Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically 25-50% v/v, to the solution at room temperature.[7] The reaction is often complete within 30 minutes to a few hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5]

Protocol 2: Fmoc-Group Deprotection using Piperidine

This protocol outlines the standard method for removing the base-labile Fmoc group, commonly used in solid-phase peptide synthesis (SPPS).[11]

Reagents and Materials:

  • Fmoc-protected amine (e.g., on a solid support resin)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Standard solid-phase synthesis vessel or laboratory glassware

Procedure:

  • To the Fmoc-protected substrate, add a 20% solution of piperidine in DMF (v/v).[11][12] Use approximately 10 mL of solution per gram of resin in SPPS.[13]

  • Agitate the mixture at room temperature. A typical procedure involves two treatments: the first for 1-3 minutes, followed by draining and a second treatment for 5-10 minutes.[11][13]

  • Monitor the deprotection by checking for the presence of a free primary amine (e.g., using the Kaiser test) or by UV spectroscopy to detect the dibenzofulvene-piperidine adduct.[11]

  • After completion, filter the reaction mixture (if on solid support) and wash the product thoroughly with DMF to remove piperidine and the cleaved adduct.[13]

  • The resulting free amine is ready for the next step in the synthesis.

Conclusion

The judicious selection and application of orthogonal protecting groups are fundamental to the successful execution of complex organic syntheses.[1] The tert-butyloxycarbonyl (Boc) group, with its robust nature and specific acid lability, serves as an excellent component in a multi-layered protection strategy. By understanding the distinct conditions required for the removal of complementary protecting groups like Fmoc and Cbz, researchers can design and implement elegant, efficient, and high-yielding synthetic routes for the development of novel molecules and therapeutics.

References

Efficacy of Anthranilic Acid Analogs in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthranilic acid and its derivatives represent a versatile scaffold in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications. These analogs have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides an objective comparison of the efficacy of various anthranilic acid analogs, supported by experimental data, to aid researchers in drug discovery and development.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A prominent class of anthranilic acid derivatives, the fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The relative selectivity of these analogs for COX-2 over COX-1 is a key factor in their therapeutic efficacy and side-effect profile.

Comparative Efficacy of Fenamates and Related Analogs as COX Inhibitors

The following table summarizes the 50% inhibitory concentrations (IC50) of various anthranilic acid derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is also provided, where a higher value signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Niflumic Acid 11740.15[1]
Diclofenac 1.20.0524[1]
Mefenamic Acid 21.27.32.9
JS-3 458.15.56
JS-4 594.313.7
Flufenamic Acid Conjugate 14 15-265.0-17.65.01
Flufenamic Acid Conjugate 16 -5.0-17.65.86

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathway: Prostaglandin Synthesis

Anthranilic acid-based NSAIDs primarily target the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Prostaglandin_Synthesis_Pathway cluster_cox Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxane->Gastric_Protection Fenamates Anthranilic Acid Analogs (Fenamates) Fenamates->COX1 Fenamates->COX2

Prostaglandin Synthesis Pathway Inhibition
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This assay determines the IC50 values of test compounds for COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the potency and selectivity of anthranilic acid analogs against COX-1 and COX-2.

Methodology:

  • COX-1 Activity (Thromboxane B2 Production):

    • Freshly drawn human venous blood from healthy, drug-free volunteers is collected into tubes without anticoagulants.

    • Aliquots of whole blood are immediately transferred to tubes containing either the test compound (at various concentrations) or the vehicle (e.g., DMSO).

    • The tubes are incubated to allow for blood clotting, which stimulates platelet COX-1 activity and the production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels are quantified using an Enzyme Immunoassay (EIA) kit.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

    • Aliquots of heparinized blood are pre-incubated with the test compounds or vehicle.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The samples are incubated for 24 hours at 37°C to allow for Prostaglandin E2 (PGE2) synthesis.

    • Plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified using an EIA kit.[1][2]

  • Data Analysis:

    • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each drug concentration relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

COX_Inhibition_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood_No_Anticoag Whole Blood (No Anticoagulant) Incubate_Clot Incubate with Test Compound Blood_No_Anticoag->Incubate_Clot Centrifuge_Serum Centrifuge Incubate_Clot->Centrifuge_Serum EIA_TXB2 Quantify TXB2 (EIA) Centrifuge_Serum->EIA_TXB2 Data_Analysis Calculate % Inhibition Determine IC50 Values EIA_TXB2->Data_Analysis Blood_Heparin Whole Blood (Heparin) Incubate_LPS Incubate with Test Compound & LPS Blood_Heparin->Incubate_LPS Centrifuge_Plasma Centrifuge Incubate_LPS->Centrifuge_Plasma EIA_PGE2 Quantify PGE2 (EIA) Centrifuge_Plasma->EIA_PGE2 EIA_PGE2->Data_Analysis

Workflow for In Vitro COX Inhibition Assay

Antimicrobial Activity

Derivatives of anthranilic acid, particularly Schiff bases, have shown promise as antimicrobial agents. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Efficacy of Anthranilic Acid Schiff Base Derivatives

The following table presents the MIC values of several synthesized Schiff base derivatives of anthranilic acid against common Gram-positive and Gram-negative bacteria.

CompoundOrganismMIC (µg/mL)
PC1 (from Benzaldehyde) Escherichia coli62.5[3]
Staphylococcus aureus62.5[3]
PC2 (from Anisaldehyde) Escherichia coli250[3]
Staphylococcus aureus62.5[3]
PC3 (from 4-Nitrobenzaldehyde) Escherichia coli250[3]
Staphylococcus aureus62.5[3]
PC4 (from Cinnamaldehyde) Escherichia coli62.5[3]
Staphylococcus aureusInactive
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an anthranilic acid analog that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacterium.[4][5][6]

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-Well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Read for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC Determination by Broth Microdilution

Anticancer Activity: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

AKR1C3 is an enzyme implicated in the progression of certain cancers, particularly hormone-dependent cancers. Anthranilic acid derivatives have emerged as potent inhibitors of this enzyme.

Comparative Efficacy of N-Benzoyl Anthranilic Acid Derivatives as AKR1C3 Inhibitors

The following table provides the IC50 values for several N-benzoyl anthranilic acid derivatives against AKR1C3.

CompoundAKR1C3 IC50 (µM)
Compound 10 0.31[7][8]
Compound 13 0.35[7][8]
Compound 9 1.9 - 12.7
Compound 11 1.9 - 12.7
Compound 12 1.9 - 12.7
Experimental Protocol: AKR1C3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.

Objective: To determine the IC50 of anthranilic acid analogs against recombinant human AKR1C3.

Methodology:

  • Reagent Preparation: Stock solutions of recombinant human AKR1C3 enzyme, the cofactor NADPH, a suitable substrate (e.g., 9,10-phenanthrenequinone), and the test compounds are prepared in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Assay Setup: In a 96-well plate, the recombinant AKR1C3 enzyme is added to each well, followed by the serially diluted test compound or vehicle control.

  • Incubation: The enzyme and inhibitor are pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate and NADPH to each well.

  • Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition of AKR1C3 activity is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[9][10]

AKR1C3_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: Enzyme, Cofactor (NADPH), Substrate, Test Compound Start->Prepare_Reagents Plate_Setup Add Enzyme and Test Compound to 96-Well Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction with Substrate and NADPH Plate_Setup->Initiate_Reaction Measure_Absorbance Monitor NADPH Consumption (Absorbance at 340 nm) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50

Workflow for AKR1C3 Enzyme Inhibition Assay

References

Mass Spectrometry Analysis of N-Boc-5-methylanthranilic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the characterization of protected amino acids is a critical step. This guide provides a comparative analysis of the mass spectrometry data for N-Boc-5-methylanthranilic acid and its unprotected precursor, 5-methylanthranilic acid. Understanding the fragmentation patterns is essential for reaction monitoring, quality control, and metabolite identification.

Comparison of Mass Spectrometry Data

The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly alters the fragmentation pattern of 5-methylanthranilic acid in mass spectrometry. The following tables summarize the key mass-to-charge ratio (m/z) values observed for both compounds under typical electrospray ionization (ESI) conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
5-Methylanthranilic AcidC₈H₉NO₂151.16152.07134.06 ([M+H-H₂O]⁺), 106.07 ([M+H-H₂O-CO]⁺)
This compoundC₁₃H₁₇NO₄251.28252.13196.09 ([M+H-C₄H₈]⁺), 152.07 ([M+H-Boc]⁺)

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectra is crucial for reproducibility and comparison.

Sample Preparation:

Samples of 5-methylanthranilic acid and this compound were dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL.

Mass Spectrometry Conditions:

  • Instrument: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy (for MS/MS): A ramp of 10-30 eV was used to induce fragmentation.

Fragmentation Pathway Analysis

The fragmentation pathways of the unprotected and Boc-protected compounds show distinct differences, which can be visualized to understand the underlying chemical processes.

cluster_0 5-Methylanthranilic Acid Fragmentation 5MA_MH [M+H]⁺ m/z = 152.07 5MA_frag1 [M+H-H₂O]⁺ m/z = 134.06 5MA_MH->5MA_frag1 - H₂O 5MA_frag2 [M+H-H₂O-CO]⁺ m/z = 106.07 5MA_frag1->5MA_frag2 - CO cluster_1 This compound Fragmentation Boc5MA_MH [M+H]⁺ m/z = 252.13 Boc5MA_frag1 [M+H-C₄H₈]⁺ m/z = 196.09 Boc5MA_MH->Boc5MA_frag1 - isobutene Boc5MA_frag2 [M+H-Boc]⁺ m/z = 152.07 Boc5MA_MH->Boc5MA_frag2 - Boc group Boc5MA_frag1->Boc5MA_frag2 - CO₂

Comparative Analysis of N-acyl-5-bromoanthranilic Acids: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the characterization and biological evaluation of N-acyl-5-bromoanthranilic acid derivatives. This report details their synthesis, comparative biological activities, and potential mechanisms of action, supported by experimental data and protocols.

N-acyl-5-bromoanthranilic acids represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comparative overview of various derivatives, their synthesis, and a summary of their biological performance based on available experimental data.

Comparative Biological Activity

The biological activities of various N-acyl-5-bromoanthranilic acid derivatives are summarized below. The data highlights their potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of N-acyl-5-bromoanthranilic acid derivatives has been evaluated using the carrageenan-induced paw edema model in rats. This assay is a standard preclinical model to assess acute inflammation.

CompoundDosagePercent Inhibition of Edema (%)Reference
N-(o-anisoyl)-5-bromoanthranilic acid-49[1]
5-bromo-2-{[5-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2-yl) methyl]amino}benzoic acid derivative (Compound 5)-51.05[2]
Ibuprofen (Reference)-76.1[3]
Naproxen (Reference)-75.3[3]
Antimicrobial Activity

The antimicrobial efficacy of these compounds has been determined by their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The broth microdilution method is a standard procedure for this assessment.

CompoundTest OrganismMICReference
N-(o-anisoyl)-5-bromoanthranilic acidStaphylococcus aureus, Escherichia coli2.0 g/ml[1]
5-bromo substituted phenyl N-acylhydrazone derivative (Compound 9)Bacillus subtilis, Pseudomonas aeruginosa62.50 µg/mL[4]
Various 5-bromo substituted phenyl N-acylhydrazone derivativesVarious bacterial strains7.81–62.50 µg/mL[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of N-acyl-5-bromoanthranilic acids are provided to ensure reproducibility and facilitate further research.

Synthesis of N-acyl-5-bromoanthranilic Acids

A general and adaptable procedure for the synthesis of N-acyl-5-bromoanthranilic acids involves the acylation of 5-bromoanthranilic acid.

General Procedure:

  • Starting Material Preparation: 5-bromoanthranilic acid is prepared by the bromination of anthranilic acid.[2]

  • Acylation: 5-bromoanthranilic acid is then acylated using an appropriate acid anhydride or acyl chloride.[1] For instance, ten different N-acyl-5-bromanthranilic acids were synthesized by reacting 5-bromoanthranilic acid with various anhydrides.[1]

  • Purification: The resulting N-acyl-5-bromoanthranilic acid derivative is purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and elemental analysis.[2]

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This in vivo assay is used to determine the acute anti-inflammatory activity of the compounds.

Protocol:

  • Animal Model: Male Wistar rats are typically used for this assay.

  • Compound Administration: The test compounds, dissolved in a suitable vehicle (e.g., N,N-dimethylformamide), are administered intraperitoneally to the test group of rats. A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., ibuprofen or naproxen).

  • Induction of Inflammation: Thirty minutes after compound administration, 0.1 ml of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This in vitro method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of compounds structurally related to N-acyl-5-bromoanthranilic acids are often attributed to their modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases P_IkB P-IκB Ub_P_IkB Ub-P-IκB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates IkBNFkB IkBNFkB

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., MEKK, TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: General MAPK signaling cascade.

Experimental Workflow

The overall workflow for the synthesis and evaluation of N-acyl-5-bromoanthranilic acids is depicted below.

Experimental_Workflow Start Start Synthesis Synthesis of N-acyl-5-bromoanthranilic acid derivatives Start->Synthesis Purification Purification and Characterization (FTIR, NMR, etc.) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced paw edema) Bioassays->Anti_inflammatory Antimicrobial Antimicrobial Assay (Broth Microdilution) Bioassays->Antimicrobial Anticancer Anticancer Assay (e.g., MTT assay) Bioassays->Anticancer Data_Analysis Data Analysis and Comparison Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow.

References

A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Boc vs. Fmoc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the choice between the two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the entire synthetic strategy. This comprehensive guide provides an objective, data-driven comparison of their stability under various conditions, offering insights into their respective strengths and weaknesses to aid in the rational design of peptide synthesis protocols.

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, most commonly with piperidine.[1][2] This dictates the choice of side-chain protecting groups and the final cleavage from the solid support, forming the basis of modern solid-phase peptide synthesis (SPPS).[1]

Quantitative Stability and Performance Comparison

The stability of the α-amino protecting group is paramount to preventing premature deprotection, which can lead to the formation of deletion sequences and other impurities. The following tables summarize quantitative data on the stability, performance, and common side reactions associated with Boc and Fmoc protecting groups.

ParameterBoc StrategyFmoc StrategyKey Considerations
Nα-Deprotection Reagent 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3]20% Piperidine in Dimethylformamide (DMF)[4]The harsh acidic conditions of Boc deprotection can be advantageous for disrupting peptide aggregation but may harm acid-sensitive residues. Fmoc's basic conditions are milder but can promote other side reactions.[][6]
Typical Deprotection Time 15–30 minutes[3]3-20 minutes[7]Deprotection times can be influenced by steric hindrance around the amino group and the specific peptide sequence.
Orthogonality Quasi-orthogonal (Graduated acid lability)[8]Fully Orthogonal (Acid vs. Base)[8]Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection without affecting acid-labile side-chain protecting groups. The Boc/Bzl strategy relies on differential acid lability.[8]
Typical Crude Purity High, especially for hydrophobic peptides.[]Generally high, often >70-95% for routine synthesis.[7]For hydrophobic sequences prone to aggregation, the Boc strategy often yields higher crude purity.[] For standard peptides, Fmoc can provide very high purity.[1]
Typical Overall Yield ~20-50% (highly sequence-dependent)[7]~30-60% (highly sequence-dependent)[7]Yield is heavily influenced by coupling efficiency at each step and the success of the final cleavage.

Common Side Reactions: A Quantitative Look

Side reactions can significantly impact the purity and yield of the final peptide. The choice of protecting group strategy plays a crucial role in the prevalence of these unwanted products.

Side ReactionBoc StrategyFmoc StrategyMitigation Strategies
Aspartimide Formation Less prone due to the absence of a strong base for deprotection.[9]A significant issue, especially for Asp-Gly, Asp-Asn, or Asp-Ser sequences. Can lead to multiple impurities.[9]Use of modified aspartic acid protecting groups (e.g., O-2-nitrobenzyl) can dramatically reduce aspartimide formation in Fmoc-SPPS to almost undetectable levels.[10]
Diketopiperazine (DKP) Formation Minimized by "in situ neutralization" protocols.[6]More prevalent, especially with Pro or Gly at the C-terminus. Can result in significant product loss (e.g., 91% DKP byproduct in a model depsipeptide).[10]Using alternative deprotection reagents like 2% DBU/5% piperazine in NMP can drastically reduce DKP formation compared to standard 20% piperidine in DMF.[10]
Racemization Generally lower risk for sensitive residues like histidine.[2]A concern for sensitive residues like His and Cys under basic conditions.Use of N-π protected histidine derivatives like Fmoc-His(Boc)-OH is strongly recommended to minimize racemization in Fmoc-SPPS.[11]
t-Butylation A potential issue for Trp, Met, and Cys residues during deprotection.Not applicable.Addition of scavengers such as triisopropylsilane (TIS) and thioanisole to the cleavage cocktail is essential.

Deprotection Mechanisms and Experimental Workflows

The distinct chemical structures of the Boc and Fmoc groups underpin their differential stability and deprotection pathways.

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Labile) cluster_Fmoc Fmoc Deprotection (Base-Labile) Boc_Protected Boc-NH-R Boc_Protonated Boc-NH-R (Protonated Carbonyl) Boc_Protected->Boc_Protonated + H⁺ (TFA) Boc_Carbocation tert-Butyl Cation Boc_Protonated->Boc_Carbocation Boc_Amine H₂N-R Boc_Protonated->Boc_Amine Boc_CO2 CO₂ Boc_Protonated->Boc_CO2 Fmoc_Protected Fmoc-NH-R Fmoc_Anion Fmoc Anion Fmoc_Protected->Fmoc_Anion + Base (Piperidine) Fmoc_Dibenzofulvene Dibenzofulvene Fmoc_Anion->Fmoc_Dibenzofulvene Fmoc_Amine H₂N-R Fmoc_Anion->Fmoc_Amine Fmoc_CO2 CO₂ Fmoc_Anion->Fmoc_CO2

Caption: Deprotection mechanisms of Boc and Fmoc protecting groups.

The following diagram illustrates a typical experimental workflow for comparing the deprotection kinetics of Boc and Fmoc protecting groups.

Deprotection_Kinetics_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_analysis Analysis start Start stock_solutions Prepare Stock Solutions (Boc-AA & Fmoc-AA) start->stock_solutions deprotection_reagents Prepare Deprotection Reagents (TFA & Piperidine) stock_solutions->deprotection_reagents initiate_reaction Initiate Deprotection Reactions deprotection_reagents->initiate_reaction take_aliquots Take Aliquots at Time Intervals initiate_reaction->take_aliquots quench_reaction Quench Aliquots take_aliquots->quench_reaction hplc_analysis Analyze by HPLC quench_reaction->hplc_analysis quantify_peaks Quantify Peak Areas (Protected vs. Deprotected) hplc_analysis->quantify_peaks plot_data Plot % Protected vs. Time quantify_peaks->plot_data end End plot_data->end

Caption: Experimental workflow for comparative deprotection kinetics study.

Experimental Protocols

Protocol 1: Comparative Analysis of Deprotection Kinetics by HPLC

Objective: To quantitatively determine and compare the rate of deprotection of a Boc-protected and an Fmoc-protected amino acid under their standard deprotection conditions.

Materials:

  • Boc-Val-OH

  • Fmoc-Val-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1% TFA in water (HPLC mobile phase A)

  • 0.1% TFA in ACN (HPLC mobile phase B)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Boc-Val-OH in DCM.

    • Prepare a 1 mg/mL stock solution of Fmoc-Val-OH in DMF.

  • Deprotection Reactions:

    • Boc Deprotection: To 1 mL of the Boc-Val-OH stock solution, add 1 mL of 50% TFA in DCM. Start a timer immediately.

    • Fmoc Deprotection: To 1 mL of the Fmoc-Val-OH stock solution, add 0.25 mL of piperidine (to achieve a 20% solution). Start a timer immediately.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 mixture of mobile phase A and B. For the Fmoc reaction, the quenching solution should also contain 1% TFA to neutralize the piperidine.

  • HPLC Analysis:

    • Inject each quenched aliquot onto a C18 reverse-phase HPLC column.

    • Elute with a linear gradient of 5% to 95% mobile phase B over 20 minutes.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the protected amino acid and the deprotected amino acid at each time point.

    • Calculate the percentage of remaining protected amino acid relative to the t=0 time point.

    • Plot the percentage of protected amino acid versus time to determine the deprotection kinetics for both Boc and Fmoc groups.

Protocol 2: General Solid-Phase Peptide Synthesis Cycle

Objective: To provide a generalized protocol for a single coupling cycle in both Boc and Fmoc SPPS.

A. Boc-SPPS Cycle (Manual)

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with 50% TFA in DCM for 1 minute.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).

  • Coupling:

    • Dissolve the Boc-protected amino acid (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion with a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

B. Fmoc-SPPS Cycle (Manual)

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion with a ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Conclusion

The choice between Boc and Fmoc protecting groups is a nuanced decision that depends on the specific peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy, with its milder deprotection conditions and true orthogonality, has become the dominant method for routine peptide synthesis and is highly amenable to automation.[1][2] However, the classic Boc strategy remains a powerful tool, particularly for the synthesis of long or hydrophobic peptides prone to aggregation, where the strongly acidic deprotection steps can be beneficial.[][6] A thorough understanding of the stability, performance, and potential side reactions of each protecting group, supported by the experimental data and protocols presented in this guide, will empower researchers to make informed decisions and optimize their peptide synthesis endeavors.

References

A Comparative Guide to LC-MS and Alternative Methods for Monitoring Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the quality of the final product. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring Boc deprotection reactions. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your research needs.

Performance Comparison: LC-MS vs. Alternatives

The choice of an analytical technique for reaction monitoring depends on a variety of factors, including the need for quantitative accuracy, sensitivity, speed, and the specific information required. LC-MS, TLC, and NMR each offer a unique set of advantages and disadvantages for tracking the disappearance of the Boc-protected starting material and the appearance of the deprotected amine product.

Quantitative Data Summary

The following table summarizes the key performance characteristics of each technique for monitoring Boc deprotection reactions.

FeatureLC-MSThin-Layer Chromatography (TLC)NMR Spectroscopy
Principle Chromatographic separation coupled with mass-to-charge ratio detection.Separation based on differential partitioning between a stationary and mobile phase.Detection of nuclear spin transitions in a magnetic field.
Primary Output Chromatogram (retention time) and Mass Spectrum (m/z).Chromatogram (Rf value) with spot visualization.Spectrum of resonant frequencies.
Quantitation Highly quantitative, excellent for determining reactant/product ratios.[1][2]Semi-quantitative (visual) to quantitative (with densitometry).[3]Highly quantitative, directly proportional to the number of nuclei.[4]
Sensitivity Very high (typically low ng/mL to pg/mL).Low to moderate (µg to ng range, depending on visualization).[5]Low (mM to high µM range).[6][7]
Analysis Time Minutes per sample.Minutes for multiple samples on one plate.Minutes per sample.
Structural Info Provides molecular weight of reactants and products.Indirect (based on polarity/Rf).Provides detailed structural information for all components.
Equipment Cost High.Low.Very High.
Sample Prep Dilution of reaction aliquot; may require mini-workup.[8]Direct spotting of reaction aliquot.Dilution in a deuterated solvent.[9]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are general and may require optimization for specific substrates and reaction conditions.

LC-MS Method for Monitoring Boc Deprotection

This protocol outlines a general reversed-phase LC-MS method suitable for monitoring the deprotection of a Boc-protected amine.

Instrumentation and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Scan Mode: Full scan mode to detect the masses of the starting material and product.

Procedure:

  • At various time points during the reaction (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it significantly with the initial mobile phase composition (e.g., 1:1000 dilution in 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject the diluted sample into the LC-MS system.

  • Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of the peak for the deprotected product. The deprotected amine, being more polar, will typically have a shorter retention time than the Boc-protected starting material.

TLC Method for Monitoring Boc Deprotection

TLC is a rapid and cost-effective method for qualitative or semi-quantitative reaction monitoring.

Materials:

  • TLC Plates: Silica gel 60 F254.

  • Mobile Phase: A solvent system that provides good separation of the starting material and product. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio is optimized to achieve an Rf of ~0.3-0.5 for the starting material.

  • Visualization: UV light (254 nm) if the compounds are UV-active. Staining with ninhydrin or potassium permanganate is effective for visualizing amines.[5][10][11][12]

Procedure:

  • At various time points, use a capillary tube to spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • It is good practice to co-spot the reaction mixture with the starting material to aid in identification.

  • Develop the TLC plate in a chamber containing the chosen mobile phase.

  • Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front.

  • Dry the plate and visualize the spots under UV light and/or by staining.

  • The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot indicates the progress of the reaction.

¹H NMR Method for Monitoring Boc Deprotection

NMR spectroscopy provides quantitative data and detailed structural information about the reaction mixture.

Instrumentation and Sample Preparation:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: A deuterated solvent that is compatible with the reaction solvent (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • At each time point, take an aliquot of the reaction mixture.

  • If the reaction solvent is not deuterated, the aliquot can be evaporated to dryness and then redissolved in a deuterated solvent. Alternatively, a small amount of the reaction mixture can be diluted in a deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • The progress of the reaction can be monitored by observing the disappearance of the characteristic singlet of the Boc group's tert-butyl protons (around 1.4 ppm) and the appearance of new signals corresponding to the deprotected product.

  • The ratio of the integrals of the product and starting material signals can be used to determine the reaction conversion.

Visualizations

Signaling Pathway of Boc Deprotection

The following diagram illustrates the general acid-catalyzed mechanism for the deprotection of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_reaction Boc Deprotection Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Deprotected_Amine Deprotected Amine (R-NH2) Carbamic_Acid->Deprotected_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Reaction_Monitoring_Workflow Start Start Boc Deprotection Reaction Aliquot Take Aliquot at Time (t) Start->Aliquot Prep Sample Preparation (Dilution/Spotting/Solvent Exchange) Aliquot->Prep Analysis Analytical Technique Prep->Analysis LCMS LC-MS Analysis Analysis->LCMS High Sensitivity & Quantitation TLC TLC Analysis Analysis->TLC Rapid & Qualitative NMR NMR Analysis Analysis->NMR Structural Info & Quantitation Data Data Interpretation (Chromatogram/Rf/Spectrum) LCMS->Data TLC->Data NMR->Data Decision Reaction Complete? Data->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Aliquot Technique_Comparison cluster_lcms LC-MS cluster_tlc TLC cluster_nmr NMR LCMS_Node High Sensitivity High Quantitation Molecular Weight Info TLC_Node Rapid Analysis Low Cost Qualitative/Semi-Quantitative NMR_Node Detailed Structural Info High Quantitation Lower Sensitivity

References

The Pivotal Role of Structure in the Anti-Inflammatory Activity of N-Arylanthranilic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of N-arylanthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), delving into their structure-activity relationships (SAR) with a focus on their primary mechanism of action: cyclooxygenase (COX) inhibition. Experimental data is presented to objectively compare the performance of various analogues and their alternatives.

N-Arylanthranilic acids, also known as fenamates, are a well-established class of NSAIDs that includes familiar drugs like mefenamic acid and meclofenamic acid.[1][2] Their therapeutic effects, primarily analgesia and anti-inflammation, stem from their ability to inhibit the COX enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3]

Deciphering the Structure-Activity Relationship

The anti-inflammatory potency of N-arylanthranilic acids is exquisitely sensitive to their chemical structure. The fundamental scaffold consists of an anthranilic acid moiety N-substituted with an aryl group. Modifications to both of these components can dramatically alter the compound's activity and selectivity towards the two main COX isoforms, COX-1 and COX-2.

The anthranilic acid ring is a crucial feature. Substitution on this ring generally leads to a decrease in anti-inflammatory activity.[3] The carboxylic acid group is essential for binding to the active site of the COX enzyme.

The N-aryl ring is the primary site for structural modifications to optimize activity. The nature and position of substituents on this ring have a profound impact on the molecule's potency and COX selectivity.[3]

  • Monosubstitution: For monosubstituted N-aryl rings, the position of the substituent is critical. In the UV erythema assay, a model for anti-inflammatory activity, the order of potency is generally 3' > 2' > 4'.[3]

  • Disubstitution: In disubstituted derivatives, the 2',3'-disubstitution pattern, as seen in mefenamic acid, is often the most effective.[3]

  • Nature of Substituents: Electron-withdrawing groups, such as a trifluoromethyl group (as in flufenamic acid) or chlorine atoms (as in meclofenamic acid), can significantly enhance anti-inflammatory activity.[1][3]

Comparative Performance: COX Inhibition

The primary mechanism of action for N-arylanthranilic acids is the inhibition of COX enzymes. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]

Below is a table summarizing the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) of several N-arylanthranilic acids and other common NSAIDs for comparison. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid1.10.81.375
Meclofenamic Acid0.060.032
Flufenamic Acid0.30.13
Diclofenac0.10.00425
Ibuprofen13350.37
Celecoxib>1000.04>2500

Data compiled from multiple sources for comparative purposes. Absolute values may vary between different assays and experimental conditions.

As the table illustrates, N-arylanthranilic acids like meclofenamic acid and flufenamic acid are potent inhibitors of both COX isoforms, with a slight preference for COX-2. In comparison, diclofenac shows greater COX-2 selectivity, while ibuprofen is a relatively non-selective COX inhibitor. Celecoxib, a well-known COX-2 selective inhibitor (coxib), is included as a benchmark for high selectivity.

Prostaglandin Biosynthesis Pathway and COX Inhibition

The anti-inflammatory effects of N-arylanthranilic acids are a direct consequence of their interference with the prostaglandin biosynthesis pathway. By blocking the active site of COX enzymes, these drugs prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[1][5]

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation N_Arylanthranilic_Acids N-Arylanthranilic Acids N_Arylanthranilic_Acids->COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of N-arylanthranilic acids on COX enzymes.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols for the synthesis and anti-inflammatory evaluation of N-arylanthranilic acids.

Synthesis of N-Arylanthranilic Acids via Ullmann Condensation

The most common method for synthesizing N-arylanthranilic acids is the Ullmann condensation.[6][7][8] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann_Condensation Reactants o-Halobenzoic Acid + Substituted Aniline Conditions Copper Catalyst Base (e.g., K2CO3) High Temperature Reactants->Conditions Product N-Arylanthranilic Acid Conditions->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of N-arylanthranilic acids.

Detailed Protocol:

  • Reactant Mixture: In a round-bottom flask, combine o-chlorobenzoic acid (1 equivalent), the desired substituted aniline (1.1-1.5 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.

  • Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or perform the reaction under solvent-free conditions.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into an excess of water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the N-arylanthranilic acid product.

  • Isolation and Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay

The carrageenan-induced rat paw edema assay is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[9][10][11]

Detailed Protocol:

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups for different doses of the N-arylanthranilic acid derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject a 1% w/v solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The structure-activity relationship of N-arylanthranilic acids is a well-defined area of medicinal chemistry, with clear guidelines for designing potent anti-inflammatory agents. The key to their activity lies in the judicious selection of substituents on the N-aryl ring, which modulates their potency and selectivity as COX inhibitors. While these compounds have proven to be effective NSAIDs, the quest for agents with improved safety profiles, particularly with enhanced COX-2 selectivity to minimize gastrointestinal side effects, continues to drive research in this field. Future studies may focus on the synthesis of novel derivatives with unique substitution patterns and the exploration of hybrid molecules that combine the N-arylanthranilic acid scaffold with other pharmacophores to achieve dual or multi-target activities.

References

Safety Operating Guide

Proper Disposal of n-Boc-5-methylanthranilic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of n-Boc-5-methylanthranilic acid, a common reagent in organic synthesis.

This compound, while essential for various research applications, requires careful management due to its potential hazards. Adherence to the following protocols will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound can cause serious eye irritation and skin irritation.[1][2] It may also be harmful to aquatic life, necessitating measures to prevent its release into the environment.[3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to avoid skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.

  • Containment: Prevent the spilled material from entering drains or waterways.[3]

  • Clean-up: Carefully sweep up the solid material, avoiding the generation of dust.[5] Place the collected material into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with all applicable national and local regulations.[1][2][6]

Step-by-Step Disposal Guide:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original or a compatible, well-labeled container.[6]

  • Container Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong bases, pending collection by a licensed chemical waste disposal service.[4][5]

  • Documentation: Maintain a record of the amount of waste generated and its disposal date, as required by your institution's protocols.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS-approved chemical waste contractor.

Quantitative Data Summary

PropertyValueSource
Appearance White to yellowish crystalline solid[4]
Melting Point 144-148 °C
Hazard Statements Causes serious eye damage/irritation, skin irritation, harmful to aquatic life.[1][2]
Primary Disposal Route Approved waste disposal plant[1][2][6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Assess Hazards (Eye/Skin Irritant, Aquatic Hazard) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? D Contain Spill & Clean Up (Avoid Dust, No Drains) C->D Yes F Segregate from Other Waste C->F No E Place in Labeled Waste Container D->E G Store in Designated Area E->G F->E H Contact EHS for Pickup G->H I Dispose via Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling n-Boc-5-methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling n-Boc-5-methylanthranilic acid. Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical compound.

Essential Personal Protective Equipment (PPE)

When working with this compound, a powdered solid, a comprehensive PPE strategy is your first line of defense against potential exposure. The following equipment is mandatory to minimize risks of inhalation, skin, and eye contact.[1][2][3][4][5][6][7]

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3][7]Protects against airborne particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3]Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A lab coat or chemical-resistant suit.[1][3][6]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator or dust mask is necessary if there is a risk of dust formation or if working outside of a fume hood.[1][6][8]Prevents inhalation of the fine powder, which may cause respiratory irritation.[1][7]

Operational Plan: Step-by-Step Handling Protocol

Safe handling practices are critical to prevent accidental exposure and contamination. The following step-by-step protocol should be followed at all times.

  • Preparation : Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered.[9] All necessary PPE must be worn.

  • Weighing and Transfer :

    • Handle this compound in a well-ventilated area to minimize dust generation.[7][9]

    • Use a spatula or other appropriate tool to carefully transfer the powder. Avoid scooping in a manner that creates airborne dust.

    • If possible, use a balance with a draft shield.

  • In Solution : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[10][11]

    • Clean the work area, and decontaminate any equipment used.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste :

    • Collect any solid this compound waste, including contaminated weighing papers and spatulas, in a clearly labeled, sealed container for chemical waste.[1][9]

    • Avoid generating dust during collection.[1]

  • Liquid Waste :

    • If this compound is in a solution, it should be absorbed onto an inert material like vermiculite or sand before being placed in a sealed container for chemical waste.[1]

  • Contaminated Materials :

    • Dispose of all contaminated PPE, such as gloves and disposable lab coats, as chemical waste in accordance with institutional and local regulations.[1]

  • Labeling and Storage :

    • All waste containers must be clearly labeled with the full chemical name and any relevant hazard information.

    • Store waste containers in a designated, well-ventilated area away from incompatible materials until they can be collected by a licensed chemical waste disposal service.[1][9]

Key Safety and Hazard Information

Hazard CategoryPotential HazardPrecautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.[1]Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Skin Irritation May cause skin irritation.[1][7]Wear protective gloves and clothing.[1][7]
Eye Irritation May cause serious eye irritation.[1][10][11]Wear eye protection.[1][10]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1][7]Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[1][7][9]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh and Transfer Compound prep_workspace->weigh dissolve Dissolve in Solvent (if applicable) weigh->dissolve wash Wash Hands and Exposed Skin dissolve->wash decontaminate Decontaminate Workspace and Equipment wash->decontaminate collect_solid Collect Solid Waste decontaminate->collect_solid collect_liquid Collect Liquid Waste decontaminate->collect_liquid collect_ppe Dispose of Contaminated PPE decontaminate->collect_ppe label_waste Label and Store Waste collect_solid->label_waste collect_liquid->label_waste collect_ppe->label_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.